molecular formula C8H12N2 B102883 3-(Pyridin-2-yl)propan-1-amine CAS No. 15583-16-1

3-(Pyridin-2-yl)propan-1-amine

Cat. No.: B102883
CAS No.: 15583-16-1
M. Wt: 136.19 g/mol
InChI Key: UGYRJDSEKCYZKI-UHFFFAOYSA-N
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Description

3-(Pyridin-2-yl)propan-1-amine is a valuable chemical building block in organic synthesis, serving as a key precursor for the development of compounds with significant potential in pharmaceutical and antimicrobial research. Its structure, featuring a primary amine and a pyridine ring, offers reactive sites for diverse chemical transformations, enabling the construction of complex molecules . This compound is a critical intermediate in the synthesis of 3-(4-substitutedthiocarbamidophenyl)-N,N-dimethyl-3-pyridin-2-yl-propan-1-amine derivatives, which have shown remarkable and considerable antimicrobial activities against a range of human pathogens, including E. coli, S. typhi, and B. subtilis . Furthermore, closely related structural analogs, such as 3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine, have been the subject of extensive computational studies profiling their potential as Selective Serotonin Reuptake Inhibitors (SSRIs) . Molecular docking investigations suggest such compounds can bind effectively to the 5-HT1A serotonin receptor, indicating their promise as lead structures in the development of new central nervous system (CNS) active agents . Researchers leverage this amine as a versatile scaffold in the design and discovery of novel therapeutic candidates. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-pyridin-2-ylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c9-6-3-5-8-4-1-2-7-10-8/h1-2,4,7H,3,5-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGYRJDSEKCYZKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80390198
Record name 3-(pyridin-2-yl)propan-1-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15583-16-1
Record name 3-(pyridin-2-yl)propan-1-amine
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URL https://comptox.epa.gov/dashboard/DTXSID80390198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(pyridin-2-yl)propan-1-amine
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-(Pyridin-2-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-(Pyridin-2-yl)propan-1-amine. This bifunctional molecule, incorporating a primary amine and a pyridine ring, serves as a versatile building block in medicinal chemistry and materials science. This document consolidates available data on its physicochemical properties, spectroscopic profile, and reactivity. Detailed experimental protocols for its synthesis and analysis are presented, alongside a discussion of its role as a precursor to compounds with notable biological activities, particularly as potential Selective Serotonin Reuptake Inhibitors (SSRIs).

Chemical and Physical Properties

This compound, also known as 3-(2-pyridyl)propylamine, is a colorless to light yellow liquid at room temperature. Its core structure consists of a propane chain substituted with a primary amine at one end and a pyridine ring at the other. This unique arrangement of a basic aliphatic amine and an aromatic heterocyclic amine imparts distinct chemical characteristics and reactivity.

Identifiers and General Properties
PropertyValueReference(s)
IUPAC Name This compound[1]
CAS Number 15583-16-1[1][2]
Molecular Formula C₈H₁₂N₂[1][2]
Molecular Weight 136.19 g/mol [1][2]
Appearance Colorless to light yellow liquid
InChI InChI=1S/C8H12N2/c9-6-3-5-8-4-1-2-7-10-8/h1-2,4,7H,3,5-6,9H2[1]
InChIKey UGYRJDSEKCYZKI-UHFFFAOYSA-N[2]
SMILES C1=CC=NC(=C1)CCCN[1]
Physicochemical Data
PropertyValue (Predicted/Computed)Reference(s)
Boiling Point 227.5 ± 23.0 °C at 760 mmHg
Density 1.003 ± 0.06 g/cm³
pKa 9.88 ± 0.10
LogP 0.5[1]
Topological Polar Surface Area 38.9 Ų[1]

Note: Experimental data for melting point and solubility in various solvents are not currently available in published literature.

Spectroscopic Profile

Spectroscopic analysis is crucial for the identification and characterization of this compound. While a comprehensive set of published spectra for this specific compound is limited, typical spectroscopic features can be predicted based on its structural components.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons, typically in the downfield region (δ 7.0-8.5 ppm). The protons of the propyl chain will appear in the upfield region. The methylene group adjacent to the pyridine ring (C3-H) would likely be the most deshielded of the aliphatic protons, followed by the methylene group adjacent to the amine (C1-H). The central methylene group (C2-H) would appear as a multiplet due to coupling with the adjacent CH₂ groups. The amine protons (-NH₂) would present as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the five distinct carbons of the pyridine ring and the three carbons of the propyl chain. The pyridine carbons will resonate in the aromatic region (δ 120-160 ppm). The aliphatic carbons will be found in the upfield region (δ 20-50 ppm). The carbon attached to the nitrogen of the pyridine ring (C2 of pyridine) is expected to be the most downfield of the pyridine carbons.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups:

  • N-H Stretching: Primary amines typically show two bands in the region of 3300-3500 cm⁻¹ corresponding to symmetric and asymmetric stretching vibrations.

  • C-H Stretching: Aromatic C-H stretching from the pyridine ring will appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the propyl chain will be observed just below 3000 cm⁻¹.

  • N-H Bending: A scissoring vibration for the primary amine is expected around 1590-1650 cm⁻¹.

  • C=C and C=N Stretching: Aromatic ring stretching vibrations for the pyridine ring will be present in the 1400-1600 cm⁻¹ region.

  • C-N Stretching: The C-N stretching of the aliphatic amine will likely be in the 1000-1200 cm⁻¹ range.

Mass Spectrometry (MS)

In mass spectrometry, this compound is expected to show a molecular ion peak [M]⁺ at m/z 136. The fragmentation pattern would likely involve cleavage of the propyl chain. A prominent fragment would be the tropylium-like ion resulting from the cleavage of the C-C bond beta to the pyridine ring. Another characteristic fragmentation would be the loss of an amino group or cleavage at the C-C bond alpha to the amine group.[3][4]

Synthesis and Reactivity

This compound can be synthesized through several established synthetic routes. Its bifunctional nature allows for a wide range of chemical transformations, making it a valuable intermediate.

Synthetic Protocols

Several synthetic strategies can be employed to prepare this compound. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

Method 1: Reduction of 3-(Pyridin-2-yl)propanenitrile

A common and efficient method is the reduction of 3-(pyridin-2-yl)propanenitrile.

  • Reaction Scheme:

  • Detailed Protocol:

    • In a round-bottom flask, dissolve 3-(pyridin-2-yl)propanenitrile in a suitable solvent such as anhydrous ethanol or tetrahydrofuran (THF).

    • Add a reducing agent. Common choices include lithium aluminum hydride (LiAlH₄) in THF or catalytic hydrogenation using Raney nickel or palladium on carbon (Pd/C) under a hydrogen atmosphere.

    • If using LiAlH₄, the reaction is typically stirred at room temperature or under reflux for several hours. Careful quenching with water and aqueous sodium hydroxide is then required.

    • For catalytic hydrogenation, the reaction mixture is subjected to hydrogen gas pressure (typically 50 psi) in a hydrogenation apparatus and stirred until the reaction is complete.

    • After completion, the reaction mixture is filtered to remove the catalyst (for hydrogenation) or worked up with an aqueous solution.

    • The crude product is then purified by distillation under reduced pressure or by column chromatography on silica gel.

Method 2: Gabriel Synthesis

The Gabriel synthesis provides a classic method for preparing primary amines from alkyl halides.

  • Reaction Scheme:

    • Py-CH₂CH₂CH₂-Br + Potassium Phthalimide → Py-CH₂CH₂CH₂-N(CO)₂C₆H₄

    • Py-CH₂CH₂CH₂-N(CO)₂C₆H₄ + Hydrazine → Py-CH₂CH₂CH₂NH₂

  • Detailed Protocol:

    • 3-(Pyridin-2-yl)propyl bromide is reacted with potassium phthalimide in a polar aprotic solvent like dimethylformamide (DMF) at an elevated temperature.[2]

    • The resulting N-(3-(pyridin-2-yl)propyl)phthalimide is then cleaved, typically by treatment with hydrazine hydrate in refluxing ethanol, to release the primary amine.[2]

    • The phthalhydrazide byproduct is filtered off, and the desired amine is isolated from the filtrate and purified.

Method 3: Mitsunobu Reaction

The Mitsunobu reaction allows for the conversion of 3-(pyridin-2-yl)propan-1-ol to the corresponding amine.

  • Reaction Scheme: Py-CH₂CH₂CH₂-OH + Phthalimide + PPh₃ + DIAD → Py-CH₂CH₂CH₂-N(CO)₂C₆H₄ → Py-CH₂CH₂CH₂NH₂

  • Detailed Protocol:

    • A solution of 3-(pyridin-2-yl)propan-1-ol, phthalimide, and triphenylphosphine (PPh₃) in an anhydrous solvent like THF is cooled in an ice bath.[2]

    • Diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) is added dropwise to the cooled solution.[2]

    • The reaction is allowed to warm to room temperature and stirred until completion.

    • The intermediate N-alkylated phthalimide is then isolated and subsequently deprotected using hydrazine as described in the Gabriel synthesis.

Reactivity

The chemical reactivity of this compound is characterized by the distinct properties of its primary amine and pyridine moieties.

  • Amine Group Reactions: The primary amine is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, Schiff base formation with aldehydes and ketones, and reaction with isothiocyanates to form thiourea derivatives.[2]

  • Pyridine Ring Reactions: The pyridine ring is a weak base and can be protonated or alkylated at the nitrogen atom. It can also participate in electrophilic aromatic substitution reactions, although it is generally less reactive than benzene. The presence of the propylamino substituent will direct incoming electrophiles.

  • Chelating Agent: The molecule can act as a bidentate ligand, coordinating with metal ions through the nitrogen atoms of both the pyridine ring and the amino group to form stable chelate complexes.[2]

Applications in Drug Development

The structural motif of this compound is found in a number of biologically active compounds, making it a valuable scaffold for drug discovery and development.

Precursor for Selective Serotonin Reuptake Inhibitors (SSRIs)

One of the most significant applications of this compound is as a key intermediate in the synthesis of compounds with potential activity as Selective Serotonin Reuptake Inhibitors (SSRIs).[2] SSRIs are a class of drugs widely used to treat depression and anxiety disorders.

Derivatives, such as 3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine (the active ingredient in the antihistamine chlorphenamine), have been shown to inhibit the serotonin transporter (SERT).[2][5] This suggests that the this compound scaffold can be modified to create potent and selective inhibitors of serotonin reuptake. Molecular docking studies have indicated that these types of compounds can bind effectively to the 5-HT1A serotonin receptor.[2]

Antimicrobial Agents

Derivatives of this compound have also demonstrated promising antimicrobial activity. Specifically, 3-(4-substitutedthiocarbamidophenyl)-N,N-dimethyl-3-pyridin-2-yl-propan-1-amine derivatives have shown considerable activity against a range of human pathogens, including E. coli, S. typhi, and B. subtilis.[2] This highlights the potential for developing novel antimicrobial agents based on this chemical scaffold.

Visualizations

Synthetic Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Synthetic Methods cluster_product Final Product 3-(Pyridin-2-yl)propanenitrile 3-(Pyridin-2-yl)propanenitrile Reduction Reduction (e.g., LiAlH4, Catalytic Hydrogenation) 3-(Pyridin-2-yl)propanenitrile->Reduction 3-(Pyridin-2-yl)propyl_halide 3-(Pyridin-2-yl)propyl halide Gabriel Gabriel Synthesis 3-(Pyridin-2-yl)propyl_halide->Gabriel 3-(Pyridin-2-yl)propan-1-ol 3-(Pyridin-2-yl)propan-1-ol Mitsunobu Mitsunobu Reaction 3-(Pyridin-2-yl)propan-1-ol->Mitsunobu Product This compound Reduction->Product Gabriel->Product Mitsunobu->Product

Caption: Synthetic routes to this compound.

SSRI Mechanism of Action

SSRI_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_Vesicle Serotonin Vesicles Serotonin Serotonin (5-HT) Serotonin_Vesicle->Serotonin Release SERT Serotonin Transporter (SERT) Serotonin->SERT Reuptake Postsynaptic_Receptor Postsynaptic 5-HT Receptor Serotonin->Postsynaptic_Receptor Binding Signal Transduction Signal Transduction Postsynaptic_Receptor->Signal Transduction Activates SSRI SSRI (Derivative of this compound) SSRI->SERT Blocks

Caption: Simplified signaling pathway for SSRIs.

Safety and Handling

This compound is classified as harmful if swallowed and causes severe skin burns and eye damage. It may also cause respiratory irritation. Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. In case of contact, immediately flush the affected area with plenty of water.

Conclusion

This compound is a chemical compound with significant potential in organic synthesis, particularly in the development of new therapeutic agents. Its versatile reactivity, stemming from the presence of both a primary amine and a pyridine ring, allows for the construction of a diverse range of molecular architectures. The established link to the development of SSRIs and antimicrobial compounds underscores its importance in medicinal chemistry. Further research to fully elucidate its experimental physicochemical properties and to explore its utility in other areas of chemical and biological science is warranted.

References

Elucidation of the Molecular Architecture: A Technical Guide to 3-(Pyridin-2-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structural elucidation of 3-(Pyridin-2-yl)propan-1-amine, a key building block in the development of novel therapeutic agents. This document details the spectroscopic data, synthesis protocols, and potential biological significance of this compound, presenting quantitative information in a clear, structured format for ease of comparison and reference.

Physicochemical Properties and Structural Information

This compound is a pyridine derivative with a primary amine functional group. Its fundamental properties are summarized in the table below.

PropertyValue
IUPAC Name This compound
CAS Number 15583-16-1
Molecular Formula C₈H₁₂N₂
Molecular Weight 136.19 g/mol [1]
Appearance Liquid
Boiling Point Data not readily available
Melting Point Data not readily available
InChI Key UGYRJDSEKCYZKI-UHFFFAOYSA-N[1]

Spectroscopic Data for Structural Confirmation

The structural integrity of this compound is unequivocally established through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR): The proton NMR spectrum of this compound exhibits characteristic signals corresponding to the protons of the pyridine ring and the propyl chain.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum provides insights into the carbon skeleton of the molecule, with distinct peaks for each unique carbon atom. While specific experimental data for this compound is not publicly available in the analyzed resources, data for structurally similar compounds can be found in various chemical databases. PubChem, for instance, indicates the availability of ¹³C NMR spectra for this compound.[2]

A thorough analysis of a supplementary document from The Royal Society of Chemistry containing extensive NMR data for various organic compounds did not yield specific spectral information for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretching of the primary amine and the C=N and C=C stretching vibrations of the pyridine ring. PubChem notes the availability of a vapor phase IR spectrum.[2]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight, along with fragment ions resulting from the cleavage of the propyl chain and the pyridine ring.

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Mitsunobu reaction, followed by the deprotection of the resulting intermediate.[1]

Experimental Protocol: Mitsunobu Reaction and Deprotection

This two-step synthesis converts the precursor alcohol, 3-(pyridin-2-yl)propan-1-ol, into the desired primary amine.

Step 1: Mitsunobu Reaction

The Mitsunobu reaction allows for the conversion of a primary or secondary alcohol to a variety of functional groups, including a protected amine, with an inversion of stereochemistry.[3][4]

  • Reagents:

    • 3-(pyridin-2-yl)propan-1-ol

    • Triphenylphosphine (PPh₃)

    • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

    • Phthalimide (as the nitrogen nucleophile)

  • General Procedure:

    • Dissolve 3-(pyridin-2-yl)propan-1-ol, triphenylphosphine, and phthalimide in a suitable anhydrous solvent (e.g., tetrahydrofuran, THF).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add DEAD or DIAD to the reaction mixture with constant stirring.

    • Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

    • The resulting product is the N-(3-(pyridin-2-yl)propyl)phthalimide intermediate.[1]

Step 2: Deprotection

The phthalimide protecting group is then removed to yield the final primary amine.

  • Reagents:

    • N-(3-(pyridin-2-yl)propyl)phthalimide

    • Hydrazine hydrate

  • General Procedure:

    • Dissolve the N-(3-(pyridin-2-yl)propyl)phthalimide intermediate in a suitable solvent (e.g., ethanol).

    • Add hydrazine hydrate to the solution.

    • Reflux the mixture for several hours.

    • After cooling, the phthalhydrazide byproduct precipitates and can be removed by filtration.

    • The filtrate is then worked up to isolate the pure this compound.

SynthesisWorkflow cluster_step1 Step 1: Mitsunobu Reaction cluster_step2 Step 2: Deprotection A 3-(pyridin-2-yl)propan-1-ol C N-(3-(pyridin-2-yl)propyl)phthalimide A->C Reaction B PPh3, DEAD/DIAD, Phthalimide E This compound C->E Reaction D Hydrazine Hydrate

Caption: Synthetic workflow for this compound.

Biological Significance and Potential Applications

This compound serves as a crucial intermediate in the synthesis of various biologically active molecules. Derivatives of this compound have shown promise as antimicrobial agents and as potential Selective Serotonin Reuptake Inhibitors (SSRIs).[1]

Antimicrobial Activity

Derivatives of this compound have demonstrated significant antimicrobial activity against a range of human pathogens.

Potential as Selective Serotonin Reuptake Inhibitors (SSRIs)

Structurally related analogs of this compound are being investigated for their potential to act as SSRIs, which are a class of drugs used to treat depression and anxiety disorders. These compounds are thought to exert their effects by interacting with the 5-HT1A serotonin receptor.

5-HT1A Receptor Signaling Pathway

The 5-HT1A receptor is a G-protein coupled receptor (GPCR). Upon activation by a ligand, it initiates a signaling cascade that ultimately modulates neuronal activity. The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

SignalingPathway Ligand SSRI Derivative Receptor 5-HT1A Receptor Ligand->Receptor Binds to G_Protein Gi/o Protein Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (Modulation of Neuronal Excitability) PKA->Response Phosphorylates Targets

Caption: Simplified 5-HT1A receptor signaling pathway.

Conclusion

The structural elucidation of this compound is well-established through a combination of modern spectroscopic techniques. Its synthesis via the Mitsunobu reaction provides an efficient route to this valuable building block. The diverse biological activities of its derivatives, particularly in the areas of antimicrobial and central nervous system research, underscore the importance of this compound in drug discovery and development. Further investigation into its specific biological targets and mechanisms of action will continue to be a fruitful area of research.

References

3-(Pyridin-2-yl)propan-1-amine spectroscopic data (1H NMR, 13C NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 3-(Pyridin-2-yl)propan-1-amine (CAS No. 15583-16-1).[1] The information detailed herein is essential for the identification, characterization, and quality control of this compound in research and development settings, particularly in the fields of medicinal chemistry and drug discovery. The molecular formula of the compound is C₈H₁₂N₂ with a molecular weight of 136.19 g/mol .[1]

Overview of Spectroscopic Analysis

Spectroscopic techniques are fundamental for the structural elucidation and verification of chemical compounds. This guide covers the key spectroscopic methods used to characterize this compound: Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The collective data from these techniques provides a unique spectroscopic fingerprint of the molecule.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the hydrogen atoms in a molecule, revealing their chemical environment and proximity to other atoms.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.51d1HH-6 (Py)
~7.65td1HH-4 (Py)
~7.18d1HH-3 (Py)
~7.12dd1HH-5 (Py)
~2.85t2Hα-CH₂
~2.75t2Hγ-CH₂
~1.90p2Hβ-CH₂
~1.50 (broad s)2H-NH₂

Note: Predicted data based on typical chemical shifts for similar structural motifs. The exact chemical shifts and coupling constants can vary based on the solvent and experimental conditions.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~162.0C-2 (Py)
~149.5C-6 (Py)
~136.5C-4 (Py)
~123.0C-3 (Py)
~121.5C-5 (Py)
~41.5γ-CH₂
~38.0α-CH₂
~33.0β-CH₂

Note: Predicted data based on typical chemical shifts for similar structural motifs.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies corresponding to the vibrations of specific bonds.

Table 3: IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3350-3250Medium, BroadN-H stretch (primary amine)
3100-3000MediumC-H stretch (aromatic)
2950-2850StrongC-H stretch (aliphatic)
1600-1580StrongC=N, C=C stretch (pyridine ring)
1475-1430StrongC=C stretch (pyridine ring)
~1600MediumN-H bend (scissoring)

Note: Predicted data based on typical IR absorption frequencies for primary amines and pyridine-containing compounds.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of the molecule.

Table 4: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
136High[M]⁺ (Molecular Ion)
107Moderate[M - C₂H₅N]⁺
93High[C₅H₄NCH₂]⁺
78Moderate[C₅H₄N]⁺

Note: Predicted fragmentation pattern based on the structure of this compound.

Experimental Protocols

The following are general experimental protocols for the spectroscopic analysis of this compound.

6.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 300 or 400 MHz spectrometer at room temperature. For ¹H NMR, the spectral width is typically 0-10 ppm. For ¹³C NMR, a proton-decoupled spectrum is obtained with a spectral width of 0-200 ppm.

6.2. Infrared (IR) Spectroscopy

The IR spectrum of liquid this compound can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A thin film of the neat liquid is prepared by placing a drop of the sample between two sodium chloride (NaCl) or potassium bromide (KBr) plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly onto the ATR crystal. The spectrum is typically recorded in the range of 4000-400 cm⁻¹. A background spectrum of the empty plates or clean ATR crystal is recorded and subtracted from the sample spectrum.

6.3. Mass Spectrometry (MS)

Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the ion source, often via a gas chromatograph (GC-MS) for separation and purification. In the EI source, the sample is bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample This compound NMR NMR Spectroscopy (1H & 13C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Verified Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide to 3-(Pyridin-2-yl)propan-1-amine (CAS Number: 15583-16-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Pyridin-2-yl)propan-1-amine, with the CAS number 15583-16-1, is a versatile chemical intermediate of significant interest in medicinal chemistry and drug discovery. Its unique structure, featuring a pyridine ring linked to a propylamino chain, provides a valuable scaffold for the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of the core properties, synthesis, and potential applications of this compound, with a focus on its role in the development of novel therapeutics.

Chemical and Physical Properties

This compound is a liquid at room temperature.[1] While experimentally determined physical properties are not extensively reported in publicly available literature, predicted values provide useful estimates. A comprehensive summary of its identifiers and key physicochemical properties is presented in the tables below.

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 15583-16-1
IUPAC Name This compound[2][3]
Molecular Formula C₈H₁₂N₂[4]
Molecular Weight 136.19 g/mol [2][3]
InChI Key UGYRJDSEKCYZKI-UHFFFAOYSA-N[2][3]
Canonical SMILES NCCCC1=CC=CC=N1
Synonyms 3-(2-Pyridyl)propylamine, 2-(3-Aminopropyl)pyridine, 2-Pyridinepropanamine

Table 2: Physicochemical Properties

PropertyValueSource
Physical Form Liquid[1]
Boiling Point (Predicted) 227.5 ± 23.0 °C at 760 mmHgChemicalBook
Density (Predicted) 1.003 ± 0.06 g/cm³ChemicalBook
pKa (Predicted) 9.88 ± 0.10ChemicalBook

Spectroscopic Data

  • ¹³C NMR Spectrum: The carbon-13 Nuclear Magnetic Resonance (NMR) spectrum provides information on the different carbon environments within the molecule. Data for this compound is available on PubChem.[2]

  • Infrared (IR) Spectrum: The IR spectrum reveals the functional groups present in the molecule. The vapor phase IR spectrum for this compound is also available on PubChem.[2]

Synthesis and Experimental Protocols

Several synthetic routes to this compound have been described, highlighting its accessibility for research and development.

Synthesis via Reduction of 2-(2-Cyanoethyl)pyridine

A common and efficient method for the synthesis of this compound involves the reduction of the corresponding nitrile, 2-(2-cyanoethyl)pyridine.

Experimental Protocol: Reduction of a Nitrile using a Hydride Reducing Agent

This is a general procedure and may require optimization for this specific substrate.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(2-cyanoethyl)pyridine in a suitable anhydrous solvent (e.g., diethyl ether or tetrahydrofuran (THF)).

  • Reduction: Cool the solution in an ice bath. Slowly add a molar excess of a reducing agent, such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in the presence of a suitable catalyst. The reaction is typically exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of water, followed by an aqueous solution of sodium hydroxide. This should be done in an ice bath due to the exothermic nature of the quench.

  • Workup: Filter the resulting mixture to remove the inorganic salts. Extract the filtrate with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: Dry the combined organic extracts over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. The final product can be purified by distillation or column chromatography.

Logical Workflow for Synthesis

G Synthesis of this compound Start 2-(2-Cyanoethyl)pyridine Reduction Reduction with Hydride Agent (e.g., LiAlH4 or NaBH4) Start->Reduction Quenching Quenching with H2O and NaOH Reduction->Quenching Workup Extraction and Purification Quenching->Workup Product This compound Workup->Product

Caption: General workflow for the synthesis of this compound via nitrile reduction.

Synthesis via Mitsunobu Reaction

An alternative approach involves a two-step sequence starting from 3-(pyridin-2-yl)propan-1-ol, utilizing a Mitsunobu reaction followed by deprotection.[2] This method is particularly useful for converting alcohols to primary amines. The process involves the formation of a stable N-(3-(pyridin-2-yl)propyl)phthalimide intermediate which is then deprotected to yield the final amine.[2]

Applications in Drug Development

This compound serves as a crucial building block in the synthesis of compounds with potential therapeutic applications, particularly in the areas of antimicrobial and central nervous system (CNS) drug discovery.

Antimicrobial Agents

This compound is a key intermediate in the synthesis of derivatives that have demonstrated significant antimicrobial activity.[2] For instance, 3-(4-substitutedthiocarbamidophenyl)-N,N-dimethyl-3-pyridin-2-yl-propan-1-amine derivatives have shown considerable activity against various human pathogens, including E. coli, S. typhi, and B. subtilis.[2]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This is a generalized protocol and specific parameters may vary based on the test compound and microorganisms.

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard).

  • Serial Dilutions: Prepare serial dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (broth and inoculum without test compound) and negative (broth only) controls.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 18-24 hours).

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the test compound that completely inhibits the visible growth of the microorganism.

Selective Serotonin Reuptake Inhibitors (SSRIs)

Structural analogs of this compound, such as 3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine, have been investigated as potential Selective Serotonin Reuptake Inhibitors (SSRIs).[2] Molecular docking studies suggest that these compounds can effectively bind to the 5-HT1A serotonin receptor, indicating their potential as lead structures for the development of new CNS-active agents.[2]

5-HT1A Receptor Signaling Pathway

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist, initiates a signaling cascade. This typically involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

G 5-HT1A Receptor Signaling Pathway Agonist 5-HT1A Agonist Receptor 5-HT1A Receptor Agonist->Receptor Binds to G_Protein Gi/o Protein Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP Cellular_Response Cellular Response (e.g., ↓ Neuronal Excitability) cAMP->Cellular_Response Leads to

References

An In-depth Technical Guide on 3-(Pyridin-2-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential physicochemical data for 3-(Pyridin-2-yl)propan-1-amine, a compound of interest for researchers and professionals in drug development and chemical synthesis.

Physicochemical Data

The molecular formula and molecular weight are fundamental properties for any chemical compound, crucial for stoichiometric calculations in synthesis, analytical characterization, and formulation development.

PropertyValueSource
Molecular Formula C₈H₁₂N₂PubChem[1]
Molecular Weight 136.19 g/mol PubChem, Sunway Pharm Ltd, Benchchem[1][2][3]
Monoisotopic Mass 136.100048391 DaPubChem[1]

Logical Relationship Diagram

The following diagram illustrates the direct relationship between the chemical name, its empirical formula, and its calculated molecular weight.

Compound Compound This compound Formula Molecular Formula C₈H₁₂N₂ Compound->Formula has formula MolWeight Molecular Weight 136.19 g/mol Formula->MolWeight results in

Caption: Relationship between chemical identity, formula, and molecular weight.

References

3-(Pyridin-2-yl)propan-1-amine bidentate N,N'-donor ligand properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Bidentate N,N'-Donor Ligand Properties of 3-(Pyridin-2-yl)propan-1-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of this compound as a bidentate N,N'-donor ligand. It covers its synthesis, coordination chemistry, and applications, with a focus on quantitative data, detailed experimental protocols, and visual representations of key processes.

Ligand Properties and Coordination Chemistry

This compound is a versatile bidentate ligand that coordinates to metal ions through the nitrogen atoms of both the pyridine ring and the primary amine. The flexible three-carbon chain connecting these two donor sites allows for the formation of a stable six-membered chelate ring upon complexation with a metal center. The basicity of the amine group and the pyridine nitrogen are critical factors in the formation of these stable metal complexes.[1] The amine group, being more basic, readily forms a coordinate bond, and the subsequent involvement of the pyridyl nitrogen completes the chelate ring, enhancing the overall stability of the complex.[1] This N,N'-donor nature is a key characteristic of its coordinating behavior.[1]

General Physicochemical Properties

A summary of the key computed and experimental properties of this compound is presented in Table 1.

PropertyValueSource
Molecular Formula C₈H₁₂N₂PubChem[2]
Molecular Weight 136.19 g/mol PubChem[2]
CAS Number 15583-16-1PubChem[2]
IUPAC Name 3-pyridin-2-ylpropan-1-aminePubChem[2]
Topological Polar Surface Area 38.9 ŲPubChem[2]
Hydrogen Bond Donors 1ChemScene[3]
Hydrogen Bond Acceptors 2ChemScene[3]
Rotatable Bonds 3ChemScene[3]
Structural Data of Metal Complexes
BondLength (Å)
Cd-N12.305(7)
Cd-N22.384(7)
Cd-N32.415(7)
Cd-N42.500(8)
Cd-I12.768(1)
Cd-I22.9291(9)

Experimental Protocols

Synthesis of this compound

Several synthetic routes to this compound have been established.[1] A common and effective method involves a two-step sequence: a Mitsunobu reaction followed by deprotection.[1]

Step 1: Mitsunobu Reaction

  • To a solution of 3-(pyridin-2-yl)propan-1-ol and phthalimide in a suitable aprotic solvent (e.g., tetrahydrofuran), add triphenylphosphine.

  • Cool the mixture in an ice bath and slowly add a dialkyl azodicarboxylate (e.g., diethyl azodicarboxylate).

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Remove the solvent under reduced pressure and purify the resulting N-(3-(pyridin-2-yl)propyl)phthalimide intermediate by column chromatography.

Step 2: Deprotection

  • Dissolve the N-(3-(pyridin-2-yl)propyl)phthalimide intermediate in a protic solvent such as ethanol.

  • Add hydrazine hydrate and reflux the mixture.

  • After the reaction is complete, cool the mixture and remove the solvent.

  • Treat the residue with an aqueous acid (e.g., HCl) and filter to remove the phthalhydrazide byproduct.

  • Basify the filtrate with a strong base (e.g., NaOH) and extract the product with an organic solvent (e.g., dichloromethane).

  • Dry the organic extracts, remove the solvent, and purify the final product, this compound, by distillation or chromatography.

SynthesisWorkflow cluster_step1 Step 1: Mitsunobu Reaction cluster_step2 Step 2: Deprotection A 3-(pyridin-2-yl)propan-1-ol + Phthalimide B Add PPh3 and DEAD A->B THF C N-(3-(pyridin-2-yl)propyl)phthalimide B->C Purification D N-(3-(pyridin-2-yl)propyl)phthalimide E Add Hydrazine Hydrate D->E Ethanol, Reflux F This compound E->F Acid/Base Workup

Caption: Synthetic workflow for this compound.

Synthesis of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent.[1]

  • Dissolve this compound in a solvent such as methanol or ethanol.

  • In a separate flask, dissolve the desired metal salt (e.g., copper(II) perchlorate, cadmium(II) iodide) in the same solvent.

  • Slowly add the ligand solution to the metal salt solution with stirring.

  • The reaction mixture may be heated or stirred at room temperature for a period of time to ensure complete complexation.

  • The resulting metal complex may precipitate out of solution or can be isolated by slow evaporation of the solvent.

  • Collect the crystalline solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Characterization of Metal Complexes

The synthesized complexes are typically characterized by a variety of spectroscopic and analytical techniques.[1]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the coordination of the N-H and pyridine groups to the metal center by observing shifts in their characteristic vibrational frequencies.

  • UV-Visible (UV-Vis) Spectroscopy: To study the electronic transitions within the complex, which can provide information about the coordination geometry.

  • Elemental Analysis: To determine the empirical formula of the complex and confirm the ligand-to-metal ratio.

  • Single-Crystal X-ray Diffraction: To determine the precise three-dimensional structure of the complex, including bond lengths, bond angles, and coordination geometry.

LigandCoordination M M N_pyridine N M->N_pyridine Coordination Bond N_amine N M->N_amine Coordination Bond Py_ring Pyridine Ring C1 C C2 C C1->C2 C3 C C2->C3 C3->N_amine

Caption: Chelation of this compound to a metal center.

Applications

Metal complexes incorporating this compound and its derivatives have shown significant utility in various fields.

Homogeneous Catalysis

The structural characteristics of this ligand, combining a soft pyridine-N donor with a hard amine-N donor, allow for the formation of stable chelate rings with a variety of transition metals.[1] This makes the resulting complexes effective catalysts in several organic transformations, including polymerization, olefin dimerization, and carbonylation reactions.[1] For instance, cobalt and copper complexes with analogous ligands have been successfully used as catalysts for polymerization reactions.[1]

Antimicrobial and Pharmaceutical Research

This compound serves as a crucial intermediate in the synthesis of derivatives with significant antimicrobial activities against various human pathogens like E. coli, S. typhi, and B. subtilis.[1] Furthermore, structurally related analogs have been investigated as potential Selective Serotonin Reuptake Inhibitors (SSRIs).[1] Molecular docking studies suggest that these compounds can bind effectively to the 5-HT1A serotonin receptor, highlighting their potential as lead structures for developing new central nervous system (CNS) active agents.[1]

References

An In-depth Technical Guide to the Coordination Chemistry of 3-(Pyridin-2-yl)propan-1-amine with Metal Ions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Pyridin-2-yl)propan-1-amine is a versatile bidentate ligand that has garnered significant interest in the field of coordination chemistry. Its structure, featuring a pyridine ring and a primary amine connected by a flexible three-carbon chain, allows it to form stable five-membered chelate rings with a variety of metal ions. This guide provides a comprehensive overview of the synthesis, structure, and properties of metal complexes involving this ligand, with a focus on their potential applications in catalysis and medicine.

Ligand Properties and Coordination Behavior

This compound acts as a strong σ-donating N,N'-bidentate ligand. The lone pair of electrons on the pyridine nitrogen and the primary amine nitrogen readily coordinate to a metal center. The flexibility of the propyl chain allows the ligand to adopt a conformation that minimizes steric strain upon chelation, contributing to the stability of the resulting complexes. The coordination of both nitrogen atoms to the metal ion is a key feature of its behavior.[1]

Synthesis of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent, such as ethanol or methanol. The resulting complexes can often be isolated as crystalline solids and can be characterized using various spectroscopic and analytical techniques.[1]

Experimental Protocol: Synthesis of a Representative Copper(II) Complex

A general procedure for the synthesis of a copper(II) complex with a pyridyl-containing ligand is as follows:

  • Ligand Preparation: If the ligand is not commercially available, it can be synthesized through established organic chemistry routes.

  • Dissolution: Dissolve the metal salt (e.g., copper(II) chloride dihydrate) in a minimal amount of a suitable solvent (e.g., a mixture of methanol and water).[2]

  • Ligand Addition: To the metal salt solution, add a stoichiometric amount of the this compound ligand, also dissolved in a minimal amount of the same solvent.

  • Reaction: Stir the resulting mixture at room temperature or with gentle heating for a specified period (e.g., 15 minutes to several hours) to allow for complex formation.[3]

  • Crystallization: Allow the solution to stand for slow evaporation at room temperature. Single crystals suitable for X-ray diffraction may form over a period of several days.

  • Isolation and Purification: Collect the precipitated complex by filtration, wash with a small amount of cold solvent, and dry under vacuum.[3]

experimental_workflow reagents Metal Salt + Ligand dissolution Dissolution in Solvent reagents->dissolution mixing Mixing and Stirring dissolution->mixing reaction Complex Formation mixing->reaction crystallization Slow Evaporation / Crystallization reaction->crystallization isolation Filtration and Washing crystallization->isolation characterization Characterization (Spectroscopy, X-ray Diffraction) isolation->characterization

Workflow for the synthesis of metal complexes.

Structural and Spectroscopic Characterization

The structures of metal complexes with this compound and its derivatives are typically elucidated using single-crystal X-ray diffraction. This technique provides precise information on bond lengths, bond angles, and the overall coordination geometry around the metal center.

Common coordination geometries observed for transition metal complexes with bidentate pyridyl-amine ligands include distorted square planar, square pyramidal, and octahedral, depending on the metal ion, its oxidation state, and the presence of other coordinating ligands or counter-ions.

Spectroscopic Techniques:

  • FT-IR Spectroscopy: Infrared spectroscopy is used to confirm the coordination of the ligand to the metal ion. Shifts in the vibrational frequencies of the pyridine ring and the N-H stretching and bending modes of the amine group upon complexation are indicative of coordination.

  • UV-Vis Spectroscopy: Electronic spectra provide information about the d-d electronic transitions of the metal ion and charge transfer bands between the metal and the ligand. These spectra are useful in determining the coordination geometry of the complex.

  • NMR Spectroscopy: For diamagnetic complexes (e.g., Zn(II)), ¹H and ¹³C NMR spectroscopy can be used to probe the structure of the complex in solution. Changes in the chemical shifts of the ligand protons and carbons upon coordination provide insights into the metal-ligand interaction.

Table 1: Representative Crystallographic Data for a Related Copper(II) Complex

ParameterValue
Complex bis[μ-3-ethyl-5-(pyridin-2-yl)-1H-1,2,4-triazol-1-ido]bis[acetato(dimethylformamide)copper(II)]
Metal Center Copper(II)
Coordination Geometry Distorted Trigonal-Bipyramidal
Cu-N (pyridyl) Bond Length (Å) (Data not available for the specific ligand)
Cu-N (amine) Bond Length (Å) (Data not available for the specific ligand)
Cu-O Bond Length (Å) (Data not available for the specific ligand)
N-Cu-N Bite Angle (°) (Data not available for the specific ligand)

Note: Data for a closely related copper(II) complex with a pyridyl-triazole ligand is presented to illustrate the type of structural information available. Specific data for this compound complexes requires further dedicated crystallographic studies.

Applications in Catalysis

Metal complexes of pyridyl-amine ligands have shown significant promise as catalysts in various organic transformations. The ability to tune the steric and electronic properties of the ligand allows for the optimization of catalytic activity and selectivity.

1. Polymerization Reactions: Cobalt(II) and other transition metal complexes with iminopyridine ligands, which are derivatives of pyridyl-amines, have been successfully employed as catalysts for the polymerization of 1,3-butadiene.[4]

2. Cross-Coupling Reactions: Palladium(II) complexes with pyridine-based ligands have been shown to be effective pre-catalysts in Suzuki-Miyaura and Heck cross-coupling reactions.[5] The coordination of the pyridine ligand to the palladium center plays a crucial role in the catalytic cycle.

catalytic_cycle Pd(0)L2 Pd(0)L₂ Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition R-X R-Pd(II)-X(L2) R-Pd(II)-X(L₂) Oxidative Addition->R-Pd(II)-X(L2) Transmetalation Transmetalation R-Pd(II)-X(L2)->Transmetalation R'-B(OR)₂ R-Pd(II)-R'(L2) R-Pd(II)-R'(L₂) Transmetalation->R-Pd(II)-R'(L2) Reductive Elimination Reductive Elimination R-Pd(II)-R'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 R-R' R-R' Reductive Elimination->R-R'

Catalytic cycle for Suzuki-Miyaura coupling.

Biological and Medicinal Applications

The unique structural features and reactivity of metal complexes derived from this compound and related ligands have led to their exploration as potential therapeutic agents.

Antimicrobial and Anticancer Activity:

Derivatives of this compound have been used to synthesize compounds with notable antimicrobial activity against various human pathogens.[1] Furthermore, copper(II) and gold(III) complexes of similar pyridyl-containing thiosemicarbazones have demonstrated significant cytotoxic activity against several cancer cell lines.[6]

Mechanism of Action:

The anticancer activity of these metal complexes is believed to involve multiple mechanisms. Studies on related gold(III) complexes suggest that they can inhibit the activity of key cellular enzymes such as thioredoxin reductase (TrxR) and topoisomerase IB (Topo IB).[6] Inhibition of these enzymes disrupts cellular redox balance and DNA replication, ultimately leading to apoptosis (programmed cell death). The cellular uptake of these charged complexes can be influenced by the cell membrane potential.[7]

signaling_pathway Metal Complex Metal Complex Cellular Uptake Cellular Uptake Metal Complex->Cellular Uptake TrxR Inhibition Thioredoxin Reductase (TrxR) Inhibition Cellular Uptake->TrxR Inhibition Topo IB Inhibition Topoisomerase IB (Topo IB) Inhibition Cellular Uptake->Topo IB Inhibition ROS Increase Increased Reactive Oxygen Species (ROS) TrxR Inhibition->ROS Increase DNA Damage DNA Damage Topo IB Inhibition->DNA Damage Apoptosis Apoptosis ROS Increase->Apoptosis DNA Damage->Apoptosis

Anticancer mechanism of pyridyl-amine complexes.

Conclusion

This compound is a valuable and versatile ligand in coordination chemistry, capable of forming stable complexes with a wide range of metal ions. The resulting complexes exhibit diverse structural and electronic properties, leading to promising applications in catalysis and medicinal chemistry. Further research into the synthesis of new complexes, detailed characterization of their properties, and in-depth investigation of their mechanisms of action will undoubtedly unlock their full potential in various scientific and technological fields.

References

In-Depth Technical Guide: Theoretical and Computational Modeling of 3-(Pyridin-2-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of 3-(Pyridin-2-yl)propan-1-amine. While direct and extensive computational studies on this specific molecule are not widely published, this document leverages data from closely related analogs and derivatives to present a robust framework for its in-silico analysis. The guide covers fundamental quantum chemical calculations, molecular docking simulations against relevant biological targets, and molecular dynamics simulations to understand its conformational landscape and interaction dynamics. Detailed protocols for these computational experiments are provided, alongside a curated summary of relevant quantitative data. This document aims to serve as a foundational resource for researchers and scientists engaged in the design and development of novel therapeutics based on the this compound scaffold.

Introduction

This compound is a versatile chemical building block with significant potential in medicinal chemistry. Its structure, featuring a pyridine ring and a flexible propyl amine side chain, makes it an attractive scaffold for the synthesis of a diverse range of compounds. Notably, it serves as a key intermediate in the development of agents with antimicrobial properties and as potential selective serotonin reuptake inhibitors (SSRIs)[1]. The exploration of its derivatives has highlighted the importance of understanding the molecule's intrinsic electronic and structural properties to guide rational drug design.

Computational modeling and theoretical studies offer powerful tools to elucidate these properties at an atomic level. Techniques such as Density Functional Theory (DFT), molecular docking, and molecular dynamics (MD) simulations can provide invaluable insights into the molecule's geometry, reactivity, and potential interactions with biological macromolecules. This guide outlines the application of these methods to this compound, providing both theoretical background and practical protocols.

Molecular Properties and Synthesis

Physicochemical Properties

A summary of the key computed physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior in biological systems and for parameterizing computational models.

PropertyValueSource
Molecular Formula C₈H₁₂N₂--INVALID-LINK--
Molecular Weight 136.19 g/mol --INVALID-LINK--
XLogP3 0.5--INVALID-LINK--
Topological Polar Surface Area 38.9 Ų--INVALID-LINK--
Hydrogen Bond Donors 1--INVALID-LINK--
Hydrogen Bond Acceptors 2--INVALID-LINK--
Rotatable Bond Count 3--INVALID-LINK--
Synthesis Outline

A common synthetic route to this compound involves a multi-step process. The following diagram illustrates a generalized workflow for its synthesis.

synthesis_workflow Generalized Synthesis Workflow start Pyridine-2-carboxaldehyde step1 Reaction with malonic acid start->step1 step2 Hydrogenation step1->step2 step3 Reduction of carboxyl group step2->step3 step4 Conversion to amine step3->step4 end This compound step4->end

A generalized synthetic workflow for this compound.

Theoretical Studies: Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the electronic structure, reactivity, and spectroscopic properties of this compound.

Computational Protocol for DFT Analysis

The following protocol outlines a typical workflow for performing DFT calculations on this compound, adapted from methodologies applied to similar pyridine derivatives.

dft_workflow DFT Calculation Workflow input Initial 3D Structure of This compound geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) input->geom_opt freq_calc Frequency Calculation (Confirm minimum energy structure) geom_opt->freq_calc nbo_analysis Natural Bond Orbital (NBO) Analysis (Charge distribution, hybridization) freq_calc->nbo_analysis fmo_analysis Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO gap, reactivity) freq_calc->fmo_analysis mep_analysis Molecular Electrostatic Potential (MEP) Analysis (Electrophilic/nucleophilic sites) freq_calc->mep_analysis output Calculated Properties: Optimized geometry, vibrational frequencies, charges, HOMO/LUMO energies, MEP map nbo_analysis->output fmo_analysis->output mep_analysis->output

A typical workflow for DFT calculations.

Detailed Steps:

  • Structure Preparation: An initial 3D structure of this compound is generated using molecular modeling software.

  • Geometry Optimization: The structure is optimized to its lowest energy conformation using a DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-311++G(d,p)). This step provides the most stable molecular geometry.

  • Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies). These calculations also provide theoretical vibrational spectra (IR and Raman).

  • Electronic Property Analysis:

    • Natural Bond Orbital (NBO) Analysis: This is performed to study intramolecular interactions, charge distribution, and hybridization of atoms.

    • Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity.

    • Molecular Electrostatic Potential (MEP) Analysis: An MEP map is generated to visualize the electron density distribution and identify regions prone to electrophilic and nucleophilic attack.

Expected Quantitative Data from DFT

Based on studies of analogous compounds, the following table summarizes the type of quantitative data that can be obtained from DFT calculations.

ParameterDescription
Optimized Bond Lengths (Å) The equilibrium distances between bonded atoms.
Optimized Bond Angles (°) and Dihedral Angles (°) The angles between adjacent bonds and the torsional angles, respectively, defining the molecular conformation.
HOMO Energy (eV) Energy of the highest occupied molecular orbital, related to the ability to donate an electron.
LUMO Energy (eV) Energy of the lowest unoccupied molecular orbital, related to the ability to accept an electron.
HOMO-LUMO Energy Gap (eV) An indicator of the molecule's chemical reactivity and kinetic stability.
Mulliken Atomic Charges The partial charges on each atom in the molecule.
Dipole Moment (Debye) A measure of the overall polarity of the molecule.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. For this compound and its derivatives, a key target of interest is the serotonin transporter (SERT), given their potential as SSRIs.

Molecular Docking Protocol

The following protocol outlines the general steps for performing molecular docking of this compound against the serotonin transporter.

docking_workflow Molecular Docking Workflow receptor_prep Receptor Preparation (e.g., Human SERT, PDB ID: 5I6X) - Remove water, add hydrogens grid_gen Binding Site Identification and Grid Generation receptor_prep->grid_gen ligand_prep Ligand Preparation - 3D structure generation - Energy minimization docking_run Molecular Docking Simulation (e.g., using AutoDock Vina) ligand_prep->docking_run grid_gen->docking_run analysis Analysis of Docking Poses - Binding energy calculation - Interaction analysis (H-bonds, hydrophobic) docking_run->analysis output Predicted Binding Mode and Affinity analysis->output

A typical workflow for molecular docking.

Detailed Steps:

  • Receptor Preparation: The 3D structure of the target protein (e.g., human serotonin transporter) is obtained from the Protein Data Bank. The protein is prepared by removing water molecules, adding hydrogen atoms, and assigning partial charges.

  • Ligand Preparation: A 3D structure of this compound is generated and energy-minimized.

  • Binding Site Definition: The active site of the receptor is defined, and a grid box is generated to encompass this region.

  • Docking Simulation: The ligand is docked into the defined binding site using a docking program. The program samples different conformations and orientations of the ligand and scores them based on a scoring function.

  • Analysis of Results: The resulting docking poses are analyzed to identify the most favorable binding mode. This includes examining the binding energy (or docking score) and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor.

Potential Binding Interactions with SERT

Based on docking studies of similar compounds, this compound is expected to interact with key residues in the SERT binding pocket. The protonated amine would likely form a salt bridge with an acidic residue, while the pyridine ring could engage in pi-pi stacking or cation-pi interactions with aromatic residues.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time, including its conformational flexibility and interactions with its environment (e.g., water).

MD Simulation Protocol

The following is a generalized protocol for performing an MD simulation of this compound in an aqueous solution.

md_simulation_workflow Molecular Dynamics Simulation Workflow system_setup System Setup - Solvate the molecule in a water box - Add counter-ions to neutralize energy_min Energy Minimization system_setup->energy_min equilibration System Equilibration - NVT (constant volume) - NPT (constant pressure) energy_min->equilibration production_run Production MD Run (e.g., 100 ns) equilibration->production_run trajectory_analysis Trajectory Analysis - RMSD, RMSF - Radial Distribution Functions - Hydrogen bond analysis production_run->trajectory_analysis output Dynamic properties and conformational landscape trajectory_analysis->output

A typical workflow for molecular dynamics simulation.

Detailed Steps:

  • System Setup: The energy-minimized structure of this compound is placed in a periodic box of water molecules. Counter-ions are added to neutralize the system.

  • Energy Minimization: The energy of the entire system is minimized to remove any steric clashes.

  • Equilibration: The system is gradually heated to the desired temperature (NVT ensemble) and then equilibrated at the desired pressure (NPT ensemble).

  • Production Run: A long simulation (e.g., 100 ns or more) is run to generate a trajectory of the molecule's motion.

  • Trajectory Analysis: The trajectory is analyzed to calculate various properties, such as:

    • Root Mean Square Deviation (RMSD): To assess the stability of the simulation.

    • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the molecule.

    • Radial Distribution Functions (RDFs): To analyze the solvation shell around the molecule.

    • Hydrogen Bond Analysis: To study the hydrogen bonding patterns with water molecules.

Potential Signaling Pathways

Derivatives of this compound have shown potential as selective serotonin reuptake inhibitors (SSRIs). The primary mechanism of action for SSRIs is the blockade of the serotonin transporter (SERT), which leads to an increase in the extracellular concentration of serotonin in the synaptic cleft. This, in turn, enhances serotonergic neurotransmission.

ssri_pathway Simplified SSRI Mechanism of Action presynaptic Presynaptic Neuron serotonin Serotonin presynaptic->serotonin Release postsynaptic Postsynaptic Neuron sert SERT serotonin->sert Reuptake receptor 5-HT Receptor serotonin->receptor Binding receptor->postsynaptic Signal Transduction ssri This compound Derivative (SSRI) ssri->sert Inhibition

Simplified diagram of the SSRI mechanism of action.

Conclusion

This technical guide has provided a comprehensive framework for the theoretical and computational investigation of this compound. By employing quantum chemical calculations, molecular docking, and molecular dynamics simulations, researchers can gain significant insights into the structural, electronic, and dynamic properties of this important medicinal chemistry scaffold. The detailed protocols and expected outcomes presented herein serve as a valuable resource for guiding future in-silico studies aimed at the rational design of novel therapeutics derived from this compound. While direct experimental and computational data on the title compound remains somewhat limited, the methodologies and principles outlined in this guide, drawn from closely related systems, provide a solid foundation for its further exploration.

References

A Comprehensive Technical Guide to 3-(Pyridin-2-yl)propan-1-amine and Its Chemical Synonyms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3-(Pyridin-2-yl)propan-1-amine, a versatile building block in medicinal chemistry and organic synthesis. This document details its various synonyms, key chemical data, comprehensive experimental protocols for its synthesis, and its role as a precursor in the development of pharmacologically active compounds, including potential Selective Serotonin Reuptake Inhibitors (SSRIs).

Chemical Identity and Synonyms

This compound is known by a multitude of synonyms in chemical literature and commercial catalogs. Accurate identification is crucial for literature searches and procurement. The primary identifier for this compound is its CAS Number: 15583-16-1.[1][2]

Table 1: Synonyms and Identifiers for this compound

Identifier Type Identifier
IUPAC Name This compound
CAS Number 15583-16-1
Molecular Formula C₈H₁₂N₂
Molecular Weight 136.19 g/mol
Alternative Names 3-(2-Pyridyl)propylamine
2-Pyridinepropanamine
3-(2-Pyridinyl)propylamine
2-(3-Aminopropyl)pyridine
3-Pyridin-2-yl-propylamine
(3-Pyridin-2-ylpropyl)amine
InChI Key UGYRJDSEKCYZKI-UHFFFAOYSA-N

A comprehensive list of depositor-supplied synonyms can be found on PubChem.[2]

Physicochemical and Spectroscopic Data

A summary of key physicochemical and spectroscopic data for this compound is presented below. This information is vital for its characterization and quality control.

Table 2: Physicochemical Properties

Property Value
Appearance Liquid
Boiling Point 77 °C at 0.4 mmHg
Molecular Weight 136.19 g/mol
Purity (Typical) ≥97%

Table 3: Spectroscopic Data

Spectroscopy Type Key Peaks and Assignments
¹H NMR Data not fully available in search results. A typical spectrum would show signals for the pyridine ring protons, and the three methylene groups of the propyl chain, with the amino protons appearing as a broad singlet.
¹³C NMR A spectrum is available on PubChem, but without detailed peak assignments.
Infrared (IR) Primary amines typically show two N-H stretching bands between 3300 and 3500 cm⁻¹. C-H stretching bands from the alkyl chain and aromatic C-H and C=N stretching from the pyridine ring would also be present.
Mass Spectrometry Specific fragmentation patterns were not detailed in the search results, but would be expected to show a molecular ion peak and fragments corresponding to the loss of the amino group and cleavage of the propyl chain.

Experimental Protocols for Synthesis

Two primary synthetic routes for this compound are prevalent in the literature. Detailed experimental protocols for these methods are provided below.

Method 1: Reduction of 2-(2-Cyanoethyl)pyridine

This method involves the reduction of the nitrile functional group of 2-(2-cyanoethyl)pyridine to a primary amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

Experimental Protocol:

  • Apparatus Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., calcium chloride) is assembled. The system is flushed with an inert gas (e.g., nitrogen or argon).

  • Reaction Setup: Lithium aluminum hydride (LiAlH₄) is carefully suspended in anhydrous diethyl ether in the reaction flask under an inert atmosphere.

  • Addition of Reactant: A solution of 2-(2-cyanoethyl)pyridine in anhydrous diethyl ether is added dropwise to the stirred suspension of LiAlH₄ at a rate that maintains a gentle reflux.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching: Upon completion, the reaction is cautiously quenched by the slow, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water. This is an exothermic process and should be performed in an ice bath.

  • Workup: The resulting precipitate is filtered off and washed with diethyl ether. The combined ethereal filtrates are dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by vacuum distillation to yield this compound as a liquid.[3]

G 2-(2-Cyanoethyl)pyridine 2-(2-Cyanoethyl)pyridine This compound This compound 2-(2-Cyanoethyl)pyridine->this compound 1. LiAlH4, Ether 2. H2O workup

Caption: Synthesis of this compound via nitrile reduction.

Method 2: Mitsunobu Reaction and Phthalimide Deprotection

This two-step sequence involves the conversion of 3-(pyridin-2-yl)propan-1-ol to the corresponding phthalimide derivative via a Mitsunobu reaction, followed by the removal of the phthalimide protecting group to yield the primary amine.

Step 1: Mitsunobu Reaction

Experimental Protocol:

  • Apparatus Setup: A dry round-bottom flask is charged with 3-(pyridin-2-yl)propan-1-ol, phthalimide, and triphenylphosphine (PPh₃) in anhydrous tetrahydrofuran (THF).

  • Reaction Conditions: The solution is cooled in an ice bath, and a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) in THF is added dropwise with stirring.

  • Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred until completion, as monitored by TLC.

  • Workup: The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to isolate N-(3-(pyridin-2-yl)propyl)phthalimide.

Step 2: Phthalimide Deprotection

Experimental Protocol:

  • Reaction Setup: The N-(3-(pyridin-2-yl)propyl)phthalimide obtained from the previous step is dissolved in ethanol.

  • Addition of Hydrazine: Hydrazine hydrate is added to the solution, and the mixture is refluxed.

  • Reaction Monitoring: The reaction is monitored by TLC until the starting material is consumed.

  • Workup: After cooling to room temperature, the precipitated phthalhydrazide is removed by filtration. The filtrate is concentrated under reduced pressure.

  • Purification: The residue is taken up in a suitable solvent (e.g., dichloromethane) and washed with water. The organic layer is dried, filtered, and concentrated. The crude amine can be further purified by vacuum distillation.

G cluster_0 Step 1: Mitsunobu Reaction cluster_1 Step 2: Deprotection 3-(Pyridin-2-yl)propan-1-ol 3-(Pyridin-2-yl)propan-1-ol N-(3-(Pyridin-2-yl)propyl)phthalimide N-(3-(Pyridin-2-yl)propyl)phthalimide 3-(Pyridin-2-yl)propan-1-ol->N-(3-(Pyridin-2-yl)propyl)phthalimide Phthalimide, PPh3, DEAD/DIAD This compound This compound N-(3-(Pyridin-2-yl)propyl)phthalimide->this compound Hydrazine Hydrate

Caption: Two-step synthesis via Mitsunobu reaction and deprotection.

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of various compounds with therapeutic potential. Notably, it is a precursor for derivatives that have been investigated as Selective Serotonin Reuptake Inhibitors (SSRIs).[1]

Role in the Synthesis of Potential SSRIs

Derivatives of this compound, such as 3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine, have been studied for their potential to act as SSRIs.[1] These compounds are designed to bind to the serotonin transporter (SERT), inhibiting the reuptake of serotonin from the synaptic cleft and thereby increasing its availability to bind to postsynaptic receptors.

Interaction with the 5-HT1A Receptor Signaling Pathway

The therapeutic effects of many antidepressants, including SSRIs, are linked to their modulation of serotonergic signaling, which involves various serotonin receptors. The 5-HT1A receptor, a G-protein coupled receptor, is a key player in this pathway. Activation of the 5-HT1A receptor typically leads to an inhibitory response in neurons.

G Serotonin Serotonin 5-HT1A Receptor 5-HT1A Receptor Serotonin->5-HT1A Receptor Binds to Gi/o Protein Gi/o Protein 5-HT1A Receptor->Gi/o Protein Activates Adenylyl Cyclase Adenylyl Cyclase Gi/o Protein->Adenylyl Cyclase Inhibits GIRK Channel GIRK Channel Gi/o Protein->GIRK Channel Activates cAMP cAMP Adenylyl Cyclase->cAMP Reduces conversion of ATP to ATP ATP ATP->Adenylyl Cyclase PKA PKA cAMP->PKA Decreased activation of K+ Efflux K+ Efflux GIRK Channel->K+ Efflux Promotes Neuronal Hyperpolarization Neuronal Hyperpolarization K+ Efflux->Neuronal Hyperpolarization Leads to

References

Methodological & Application

Synthesis of 3-(Pyridin-2-yl)propan-1-amine from 2-Picoline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 3-(pyridin-2-yl)propan-1-amine from 2-picoline. This pyridine derivative is a valuable building block in medicinal chemistry and drug development, serving as a key intermediate for various therapeutic agents. Two primary synthetic routes are presented, each involving multi-step procedures with distinct intermediates.

Route 1: Synthesis via 2-(3-Hydroxypropyl)pyridine Intermediate

This pathway involves the initial formation of 2-(3-hydroxypropyl)pyridine by reacting the 2-picolyl anion with an electrophile, followed by the conversion of the terminal alcohol to the desired primary amine.

Experimental Workflow

A 2-Picoline B 2-Picolyllithium A->B  n-BuLi or LDA,  THF, -78 °C C 2-(3-Hydroxypropyl)pyridine B->C  Ethylene Oxide,  -78 °C to RT D Intermediate Phthalimide C->D  Phthalimide, PPh₃,  DIAD, THF E This compound D->E  Hydrazine Hydrate,  Ethanol, Reflux A 2-Picoline B 2-Picolyllithium A->B  n-BuLi or LDA,  THF, -78 °C C 3-(Pyridin-2-yl)propanenitrile B->C  Acetonitrile,  -78 °C to RT D This compound C->D  H₂, Raney Ni or Pd/C,  NH₃/Ethanol, High Pressure

Application Notes and Protocols: Synthesis of 3-(Pyridin-2-yl)propan-1-amine via Mitsunobu Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3-(Pyridin-2-yl)propan-1-amine, a valuable building block in pharmaceutical and medicinal chemistry. The synthesis is achieved through a robust two-step process commencing with a Mitsunobu reaction between 3-(Pyridin-2-yl)propan-1-ol and phthalimide, followed by the deprotection of the resulting N-substituted phthalimide. This methodology offers a reliable route to primary amines from alcohols.

Introduction

This compound and its derivatives are key intermediates in the development of various therapeutic agents. The synthesis of this compound can be effectively carried out using a two-step sequence that involves a Mitsunobu reaction followed by a deprotection step.[1] The Mitsunobu reaction is a versatile and powerful method for the conversion of primary and secondary alcohols into a wide variety of functional groups, including the formation of a carbon-nitrogen bond.[2] In this protocol, 3-(Pyridin-2-yl)propan-1-ol is reacted with phthalimide in the presence of triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD). This reaction proceeds via an SN2 mechanism.[1] The resulting N-(3-(Pyridin-2-yl)propyl)phthalimide is a stable intermediate that can be readily isolated and purified.[1] The final step involves the cleavage of the phthalimide group using hydrazine hydrate, a standard procedure in Gabriel synthesis, to yield the desired primary amine.[1]

Reaction Scheme

The overall two-step synthesis is depicted below:

Reaction_Scheme cluster_step1 Step 1: Mitsunobu Reaction cluster_step2 Step 2: Deprotection 3_pyridin_2_yl_propan_1_ol 3-(Pyridin-2-yl)propan-1-ol plus1 + 3_pyridin_2_yl_propan_1_ol->plus1 phthalimide Phthalimide reagents1 PPh₃, DIAD THF, 0 °C to rt plus1->phthalimide N_3_pyridin_2_yl_propyl_phthalimide N-(3-(Pyridin-2-yl)propyl)phthalimide reagents1->N_3_pyridin_2_yl_propyl_phthalimide N_3_pyridin_2_yl_propyl_phthalimide_2 N-(3-(Pyridin-2-yl)propyl)phthalimide reagents2 N₂H₄·H₂O Ethanol, rt 3_pyridin_2_yl_propan_1_amine This compound reagents2->3_pyridin_2_yl_propan_1_amine Experimental_Workflow cluster_step1 Step 1: Mitsunobu Reaction cluster_step2 Step 2: Deprotection A Dissolve 3-(pyridin-2-yl)propan-1-ol, phthalimide, and PPh₃ in anhydrous THF B Cool to 0 °C A->B C Add DIAD dropwise B->C D Stir at room temperature for 6-8h C->D E Workup: Dilute, filter, wash, dry, concentrate D->E F Purify by column chromatography E->F G Obtain N-(3-(pyridin-2-yl)propyl)phthalimide F->G H Dissolve N-(3-(pyridin-2-yl)propyl)phthalimide in ethanol G->H Proceed to Step 2 I Add hydrazine hydrate H->I J Stir at room temperature for 2-4h I->J K Workup: Concentrate, acid/base extraction, dry, concentrate J->K L Obtain this compound K->L

References

Application Notes and Protocols for the Chichibabin Amination of 3-(Pyridin-2-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Chichibabin amination is a powerful method for the direct introduction of an amino group onto the pyridine ring, a core scaffold in numerous pharmaceuticals. This reaction, first reported by Aleksei Chichibabin in 1914, traditionally involves the reaction of a pyridine derivative with a strong amide base, such as sodium amide (NaNH₂), at elevated temperatures.[1] The reaction proceeds via a nucleophilic aromatic substitution of a hydride ion (SNH).[1][2] For 2-substituted pyridines, such as the target compound 3-(Pyridin-2-yl)propan-1-amine, the amination is regioselectively directed to the C-6 position. This document provides detailed application notes and protocols for the Chichibabin amination of this substrate, including both traditional and modern, milder methodologies.

Reaction Overview and Regioselectivity

The Chichibabin reaction is a nucleophilic substitution where the amide anion (NH₂⁻) attacks the electron-deficient pyridine ring.[2][3] For pyridines with a substituent at the 2-position, the incoming amino group is directed to the 6-position due to electronic and steric factors. The presence of the alkylamine side chain in this compound introduces a potential complication due to its basicity. Under the harsh conditions of the traditional Chichibabin reaction, the primary amine of the substrate could potentially react with the strong base. Therefore, a milder approach may be preferable.

Quantitative Data Summary

The following table summarizes representative yields for the Chichibabin amination of various pyridine derivatives. While specific data for this compound is not available in the literature, the examples of 2-alkylpyridines provide a reasonable expectation of reaction efficiency.

SubstrateReagentsSolventTemperature (°C)Time (h)ProductYield (%)Reference
PyridineNaNH₂Toluene110-2-Aminopyridine80[4]
2-MethylpyridineNaNH₂Toluene--2-Amino-6-methylpyridine-European Patent 0098684 B1
2-(3-Pentyl)pyridineNaNH₂Xylene190-2155.52-Amino-6-(3-pentyl)pyridine68European Patent 0098684 B1
Pyridinen-Butylamine, NaH, LiITHF6518N-Butylpyridin-2-amine95[5]
Pyridinen-Butylamine, NaH, LiITHF857N-Butylpyridin-2-amine93[5]

Experimental Protocols

Two primary methodologies are presented: the traditional high-temperature amination with sodium amide and a modern, milder protocol using a sodium hydride-iodide composite.

Protocol 1: Traditional Chichibabin Amination with Sodium Amide

This protocol is adapted from general procedures for the amination of 2-alkylpyridines. Caution is advised due to the use of sodium amide, which is highly reactive and moisture-sensitive.[2] The primary amine on the substrate may require protection.

Materials:

  • This compound

  • Sodium amide (NaNH₂)

  • Anhydrous toluene or xylene

  • Ammonium chloride solution (saturated)

  • Dichloromethane or ethyl acetate

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask with reflux condenser

  • Nitrogen or argon atmosphere setup

  • Heating mantle with stirrer

Procedure:

  • Under an inert atmosphere (N₂ or Ar), add sodium amide (2.2 equivalents) to a dry round-bottom flask containing anhydrous toluene or xylene.

  • Add this compound (1 equivalent) to the flask.

  • Heat the reaction mixture to reflux (typically 110-140°C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction progress can also be observed by the evolution of hydrogen gas.[2]

  • After completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Milder Amination using a Sodium Hydride-Iodide Composite

This modern protocol, developed by Chiba and colleagues, offers a milder alternative that is more tolerant of functional groups and avoids the use of highly hazardous sodium amide.[5] This method is recommended for the amination of this compound to avoid side reactions with the unprotected primary amine.

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Lithium iodide (LiI)

  • Anhydrous tetrahydrofuran (THF)

  • The desired primary amine for amination (e.g., ammonia source or another primary amine)

  • Ice-cold water

  • Dichloromethane

  • Brine

  • Anhydrous magnesium sulfate

  • Sealed tube or a flask with a reflux condenser

  • Nitrogen or argon atmosphere setup

Procedure:

  • To a sealed tube or flask under a nitrogen atmosphere, add sodium hydride (3 equivalents) and lithium iodide (2 equivalents).

  • Add anhydrous THF to the vessel.

  • Add the primary amine (2 equivalents) to be introduced to the pyridine ring.

  • Add this compound (1 equivalent) to the reaction mixture at room temperature.

  • Seal the tube or equip the flask with a reflux condenser and heat the mixture at 85°C with stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to 0°C and quench with ice-cold water.

  • Extract the organic materials with dichloromethane (3x).

  • Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the product by column chromatography.

Visualizations

Chichibabin Amination Mechanism

The following diagram illustrates the widely accepted addition-elimination mechanism of the Chichibabin reaction.[2]

Caption: Mechanism of the Chichibabin Amination.

Experimental Workflow for Milder Amination Protocol

This diagram outlines the key steps in the experimental workflow for the NaH-iodide mediated Chichibabin amination.

Experimental_Workflow Start Start Setup Setup Reaction Under N₂: - NaH - LiI - Anhydrous THF Start->Setup AddReactants Add: - Primary Amine - Pyridine Substrate Setup->AddReactants Reaction Heat at 85°C (Monitor by TLC/LC-MS) AddReactants->Reaction Workup Quench with ice-cold water Extract with CH₂Cl₂ Reaction->Workup Purification Dry, Concentrate, and Purify by Chromatography Workup->Purification Product Final Product Purification->Product

Caption: Workflow for NaH-Iodide Mediated Amination.

Concluding Remarks

The Chichibabin amination remains a relevant and valuable tool for the synthesis of aminopyridine derivatives. For substrates bearing sensitive functional groups such as the primary amine in this compound, the modern, milder protocol using a sodium hydride-iodide composite is highly recommended to ensure good yields and minimize side reactions. Careful execution of the experimental procedures under inert conditions is crucial for the success of this transformation.

References

Application Note and Protocol for the Purification of 3-(Pyridin-2-yl)propan-1-amine by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-(Pyridin-2-yl)propan-1-amine is a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds and antimicrobial agents.[1] Its structure, which includes a primary amine and a pyridine ring, provides reactive sites for a variety of chemical transformations. The purity of this intermediate is crucial for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredients. Column chromatography is a widely used and effective technique for the purification of this and similar compounds.[2][3]

This document provides a detailed protocol for the purification of this compound using column chromatography. It addresses the common challenges associated with purifying basic amines and offers strategies to achieve high purity.

Challenges in Purifying Amines by Silica Gel Chromatography

The primary challenge in the purification of basic amines like this compound on standard silica gel is the interaction between the basic amine and the acidic silanol groups on the silica surface.[4] This can lead to several issues:

  • Peak Tailing: Strong interactions cause the compound to elute slowly and asymmetrically from the column, resulting in broad, tailing peaks.

  • Irreversible Adsorption: In some cases, the amine can bind irreversibly to the silica gel, leading to significant loss of the desired product.[4]

  • Poor Separation: Tailing peaks can overlap with impurities, making it difficult to achieve baseline separation and high purity.

To mitigate these issues, modifications to the stationary phase or the mobile phase are necessary.[4][5]

Experimental Protocols

A critical first step before performing column chromatography is to develop a suitable solvent system using Thin Layer Chromatography (TLC). The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.3 for the target compound.[2]

Method 1: Standard Silica Gel with a Basic Modifier

This is the most common approach for the purification of amines. The addition of a small amount of a basic modifier to the mobile phase neutralizes the acidic sites on the silica gel.[4]

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)[6]

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH)

  • Solvents for TLC (e.g., ethyl acetate, hexanes)

  • Glass column

  • Fraction collector or test tubes

  • TLC plates and developing chamber

  • UV lamp for visualization

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., DCM with 1% TEA).

  • Column Packing: Wet pack the column with the silica gel slurry, ensuring there are no air bubbles.[7]

  • Equilibration: Equilibrate the packed column by running the initial mobile phase through it until the baseline is stable.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the top of the column.

  • Elution: Begin elution with the initial mobile phase (e.g., 100% DCM with 1% TEA). Gradually increase the polarity of the mobile phase by adding methanol (e.g., a gradient of 0% to 10% MeOH in DCM, with 1% TEA maintained throughout).

  • Fraction Collection: Collect fractions and monitor the elution of the product by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Method 2: Amine-Functionalized Silica Gel

Using an amine-functionalized silica gel provides a basic stationary phase, which can improve the chromatography of basic compounds without the need for a basic modifier in the mobile phase.[4][8]

Materials:

  • Crude this compound

  • Amine-functionalized silica gel

  • Hexanes

  • Ethyl Acetate (EtOAc)

  • Glass column

  • Fraction collector or test tubes

  • TLC plates and developing chamber

  • UV lamp for visualization

Procedure:

  • Column Packing: Dry or wet pack the column with the amine-functionalized silica gel according to the manufacturer's instructions.

  • Equilibration: Equilibrate the column with the initial mobile phase (e.g., 100% hexanes).

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent and load it onto the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., 0% to 50% EtOAc in hexanes).

  • Fraction Collection and Isolation: Collect and analyze fractions as described in Method 1.

Data Presentation

The following table summarizes the key parameters for the two proposed column chromatography methods. Researchers should optimize these conditions based on their specific crude mixture and desired purity.

ParameterMethod 1: Standard Silica Gel with Basic ModifierMethod 2: Amine-Functionalized Silica Gel
Stationary Phase Silica Gel (230-400 mesh)Amine-Functionalized Silica Gel
Mobile Phase A Dichloromethane (DCM) with 1-2% Triethylamine or NH₄OHHexanes
Mobile Phase B Methanol (MeOH) with 1-2% Triethylamine or NH₄OHEthyl Acetate (EtOAc)
Typical Gradient 0-10% B in A0-50% B in A
Detection TLC with UV visualization (254 nm)[6]TLC with UV visualization (254 nm)
Expected Rf ~0.2-0.3 in the eluting solvent mixture~0.2-0.3 in the eluting solvent mixture

Visualization

G cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation tlc TLC Solvent System Development slurry Prepare Silica Gel Slurry tlc->slurry pack Pack Column slurry->pack equilibrate Equilibrate Column pack->equilibrate load Load Crude Sample equilibrate->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect monitor Monitor Fractions by TLC collect->monitor combine Combine Pure Fractions monitor->combine evaporate Evaporate Solvent combine->evaporate pure_product Pure this compound evaporate->pure_product

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols for the Synthesis of a Selective Serotonin Reuptake Inhibitor (SSRI) Analog from 3-(Pyridin-2-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Selective Serotonin Reuptake Inhibitors (SSRIs) are a class of antidepressants that function by increasing the extracellular level of the neurotransmitter serotonin by limiting its reabsorption into the presynaptic cell. The pyridine moiety is a recognized pharmacophore in many centrally active agents, valued for its ability to engage in hydrogen bonding and its favorable pharmacokinetic properties.[1][2] This document outlines the application of 3-(Pyridin-2-yl)propan-1-amine as a versatile precursor for the synthesis of a potential SSRI, structurally analogous to known therapeutic agents. The synthetic route detailed herein culminates in the formation of 3-(4-chlorophenyl)-N,N-dimethyl-3-(pyridin-2-yl)propan-1-amine, a close analog of the first-generation SSRI, Zimelidine, and structurally related to Chlorphenamine, which also exhibits serotonin reuptake inhibition.[3]

Synthetic Approach

The synthesis of the target SSRI analog from this compound is a multi-step process. The proposed synthetic pathway involves an initial N,N-dimethylation of the primary amine, followed by the introduction of the 4-chlorophenyl group at the carbon alpha to the pyridine ring. This strategy leverages established organic transformations to construct the target molecule.

Signaling Pathway of SSRIs

SSRIs exert their therapeutic effect by blocking the serotonin transporter (SERT) on the presynaptic neuron. This inhibition leads to an accumulation of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission. The increased availability of serotonin at postsynaptic receptors, such as the 5-HT1A receptor, is believed to mediate the antidepressant effects.

SSRI_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_Vesicle Serotonin Vesicle Serotonin Serotonin (5-HT) Serotonin_Vesicle->Serotonin Release SERT Serotonin Transporter (SERT) Serotonin_reuptake Serotonin Reuptake SERT->Serotonin_reuptake Transport Serotonin->SERT Binding Postsynaptic_Receptor Postsynaptic Receptor (e.g., 5-HT1A) Serotonin->Postsynaptic_Receptor Binding & Activation Neuronal_Signal Neuronal Signal Transduction Postsynaptic_Receptor->Neuronal_Signal SSRI SSRI Analog SSRI->SERT Inhibition

Caption: Mechanism of action of the synthesized SSRI analog.

Experimental Protocols

A plausible synthetic route starting from this compound to the target compound, 3-(4-chlorophenyl)-N,N-dimethyl-3-(pyridin-2-yl)propan-1-amine, is detailed below. This pathway is constructed based on established organic chemistry principles.

Step 1: N,N-Dimethylation of this compound

The Eschweiler-Clarke reaction is a well-established method for the methylation of primary amines to tertiary amines using formic acid and formaldehyde, which avoids the formation of quaternary ammonium salts.[4][5]

Reaction: this compound + 2 HCHO + 2 HCOOH → N,N-dimethyl-3-(pyridin-2-yl)propan-1-amine + 2 CO₂ + 2 H₂O

Materials:

  • This compound

  • Formaldehyde (37% aqueous solution)

  • Formic acid (98-100%)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add formic acid (2.5 eq) and formaldehyde solution (2.5 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 8-12 hours. The reaction progress can be monitored by TLC.

  • Cool the mixture to room temperature and carefully basify with a NaOH solution to a pH of >10.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N,N-dimethyl-3-(pyridin-2-yl)propan-1-amine.

Purification: The crude product can be purified by silica gel column chromatography.

Step 2: α-Arylation of N,N-dimethyl-3-(pyridin-2-yl)propan-1-amine

The introduction of the 4-chlorophenyl group at the carbon adjacent to the pyridine ring can be achieved through a Grignard reaction with a suitable electrophile after metallation of the α-carbon.

Reaction: N,N-dimethyl-3-(pyridin-2-yl)propan-1-amine + 4-chlorobenzaldehyde (after Grignard formation) → 1-(4-chlorophenyl)-1-(pyridin-2-yl)-4-(dimethylamino)butan-1-ol

This intermediate would then require further steps (dehydration and reduction) to reach the final product. A more direct, albeit challenging, approach is the direct coupling of a metallated 2-alkylpyridine with an aryl halide.

A more direct synthetic approach to a similar structure, chlorphenamine, involves the reaction of 2-chloropyridine with 4-chlorophenylacetonitrile.[3]

Alternative Plausible Synthesis of a Structural Isomer

A more synthetically accessible route to a closely related structural isomer, 3-(4-chlorophenyl)-N,N-dimethyl-3-(pyridin-2-yl)propan-1-amine (Chlorphenamine), is presented below. While not starting from the specified precursor, it provides a validated pathway to a relevant SSRI analog.

Synthesis_Workflow Start Starting Materials: - 2-Chloropyridine - 4-Chlorophenylacetonitrile Step1 Step 1: Condensation (Sodium Amide) Start->Step1 Intermediate1 Intermediate: 4-chlorophenyl(pyridin-2-yl)acetonitrile Step1->Intermediate1 Step2 Step 2: Alkylation (2-dimethylaminoethylchloride, Sodium Amide) Intermediate1->Step2 Intermediate2 Intermediate: γ-(4-chlorophenyl)-γ-cyano-N,N- dimethyl-2-pyridinepropanamine Step2->Intermediate2 Step3 Step 3: Hydrolysis & Decarboxylation Intermediate2->Step3 Product Final Product: 3-(4-chlorophenyl)-N,N-dimethyl -3-(pyridin-2-yl)propan-1-amine Step3->Product

Caption: Synthetic workflow for a chlorphenamine-like SSRI analog.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of chlorphenamine, a structurally similar SSRI analog, based on patented methods.

StepReactionReagentsSolventTemperature (°C)Time (h)Yield (%)Purity (%)Reference
1Condensation4-chlorophenylacetonitrile, 2-chloropyridine, Sodium amideTolueneRoom Temp2-5~95 (crude)-[6]
2Alkylation4-chlorophenyl(pyridin-2-yl)acetonitrile, 2-dimethylaminoethylchloride, Sodium amideTolueneReflux6--[3]
3Hydrolysis & Decarboxylationγ-(4-chlorophenyl)-γ-cyano-N,N-dimethyl-2-pyridinepropanamine---62 (overall)98[3]

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of novel compounds with potential SSRI activity. The protocols outlined, based on established chemical reactions, provide a framework for the laboratory-scale synthesis of a target analog. While a direct, high-yield synthesis from the specified precursor to the final product in two steps is challenging, the presented pathways offer a rational approach for medicinal chemists and drug development professionals to explore this chemical space. Further optimization of reaction conditions and purification techniques will be necessary to achieve high yields and purity suitable for pharmacological evaluation.

References

Application Notes and Protocols for the Synthesis of Antimicrobial Compounds from 3-(Pyridin-2-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Pyridine derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including antimicrobial properties. 3-(Pyridin-2-yl)propan-1-amine is a versatile precursor for the synthesis of various antimicrobial compounds, particularly Schiff bases and their metal complexes.[1] Its structure, which includes a primary amine and a pyridine ring, provides reactive sites for a variety of chemical transformations, allowing for the creation of complex molecules with potential therapeutic applications.[1] This document provides detailed application notes and experimental protocols for the synthesis and evaluation of antimicrobial compounds derived from this compound.

Data Presentation

The following tables summarize the antimicrobial activity of representative pyridine-containing Schiff bases and their metal complexes against a selection of pathogenic bacteria and fungi. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, which represents the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Table 1: Antibacterial Activity of Pyridine-Containing Schiff Bases

Compound TypeTest OrganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
Pyridine-based Schiff BaseStaphylococcus aureus12.5Ampicillin12.5
Pyridine-based Schiff BaseMicrococcus luteus25Ampicillin100
Pyridine-based Schiff BaseSalmonella typhimurium15.625Chloramphenicol31.25
Pyridine-based Schiff BasePseudomonas aeruginosa7.81Chloramphenicol62.50
Isatin Schiff BaseStaphylococcus aureus625ColistinInactive
Isatin Schiff BaseKlebsiella pneumoniae625ColistinInactive

Data compiled from a review on Schiff base antimicrobial activity.[2]

Table 2: Antifungal Activity of Pyridine-Containing Schiff Bases

Compound TypeTest OrganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
Benzothiazole Schiff BaseAspergillus niger12.5Nystatin12.5

Data compiled from a review on Schiff base antimicrobial activity.[2]

Table 3: Antimicrobial Activity of a Pyridine-Containing Schiff Base Ligand and its Metal Complexes

CompoundSalmonella typhimurium MIC (µg/mL)E. coli MIC (µg/mL)Aspergillus nidulans MIC (µg/mL)Candida albicans MIC (µg/mL)
HBAPy (Ligand)250-100-
MFMEDA (Ligand)250100-250

HBAPy = N-p-hydroxybenzalidine-2-aminopyridine, MFMEDA = N-[(E)-(5-Methylfuran-2-yl)methylidene]-ethane-1,2-diamine. Data from a study on Schiff base and metal complex antimicrobial activity.[3]

Experimental Protocols

Protocol 1: Synthesis of a Schiff Base from this compound

This protocol describes a general method for the synthesis of a Schiff base by the condensation of this compound with an aromatic aldehyde.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., salicylaldehyde, vanillin)

  • Absolute ethanol

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Rotary evaporator

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Filter paper and funnel

Procedure:

  • In a round-bottom flask, dissolve 10 mmol of this compound in 50 mL of absolute ethanol.

  • Add 10 mmol of the selected aromatic aldehyde to the solution.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.

  • Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting solid or oily residue is the crude Schiff base.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol) to obtain the purified Schiff base.

  • Dry the purified crystals in a desiccator.

  • Characterize the final product using appropriate analytical techniques such as FT-IR, NMR, and Mass Spectrometry.

Protocol 2: Synthesis of a Metal Complex with a Pyridine-derived Schiff Base

This protocol outlines the synthesis of a metal complex using a Schiff base ligand derived from this compound.

Materials:

  • Purified Schiff base ligand from Protocol 1

  • Metal(II) salt (e.g., CuCl₂, NiCl₂·6H₂O, CoCl₂·6H₂O)

  • Absolute ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Beakers, graduated cylinders

  • Filter paper and funnel

Procedure:

  • Dissolve 2 mmol of the Schiff base ligand in 50 mL of hot absolute ethanol in a round-bottom flask.

  • In a separate beaker, dissolve 1 mmol of the metal(II) salt in 20 mL of absolute ethanol.

  • Slowly add the metal salt solution to the Schiff base solution with continuous stirring.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 2-3 hours. A change in color or precipitation of the complex may be observed.

  • After the reflux period, allow the mixture to cool to room temperature.

  • Collect the precipitated metal complex by filtration.

  • Wash the complex with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the purified metal complex in a desiccator.

  • Characterize the synthesized complex using techniques such as FT-IR, UV-Vis spectroscopy, and elemental analysis.

Protocol 3: Antimicrobial Susceptibility Testing by Broth Microdilution Method

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds using the broth microdilution method.

Materials:

  • Synthesized compounds (Schiff bases and metal complexes)

  • Bacterial and/or fungal strains

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Sterile pipette tips and micropipettes

  • Incubator

  • Spectrophotometer or microplate reader

  • Positive control (standard antibiotic)

  • Negative control (solvent used to dissolve compounds, e.g., DMSO)

Procedure:

  • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solutions in the appropriate growth medium in the wells of a 96-well plate. The final volume in each well should be 100 µL.

  • Prepare a microbial inoculum and adjust its turbidity to match the 0.5 McFarland standard.

  • Dilute the standardized inoculum in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Add 100 µL of the diluted inoculum to each well containing the compound dilutions.

  • Include a positive control (medium with inoculum and a standard antibiotic) and a negative control (medium with inoculum and the solvent). Also, include a well with only the medium for sterility control.

  • Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

  • After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed. The results can also be read using a microplate reader.

Visualizations

Synthesis_Workflow A This compound C Schiff Base Synthesis (Condensation Reaction) A->C B Aromatic Aldehyde B->C D Purified Schiff Base Ligand C->D F Metal Complex Synthesis (Coordination Reaction) D->F H Antimicrobial Screening (e.g., Broth Microdilution) D->H E Metal(II) Salt E->F G Purified Metal Complex F->G G->H I MIC Determination H->I

Caption: Workflow for the synthesis and antimicrobial evaluation of compounds.

Proposed_Mechanism cluster_compound Antimicrobial Compound (Schiff Base / Metal Complex) cluster_cell Bacterial Cell A Lipophilic Pyridine Moiety D Cell Membrane A->D Facilitates passage B Iminie Group (-C=N-) E Cell Wall B->E Interferes with C Metal Ion (in complex) F Intracellular Components (DNA, Enzymes) C->F Chelates/Binds to G Disruption of Membrane Potential D->G H Inhibition of Peptidoglycan Synthesis E->H I Binding to DNA/Enzymes F->I J Cell Lysis / Death G->J H->J I->J

Caption: Proposed mechanisms of antimicrobial action.

References

Application Notes and Protocols: 3-(Pyridin-2-yl)propan-1-amine in the Synthesis of Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 3-(Pyridin-2-yl)propan-1-amine as a versatile building block for the construction of novel heterocyclic compounds with significant therapeutic potential. Detailed protocols for key synthetic transformations are provided, along with data on the biological activities of the resulting molecules.

Introduction

This compound is a valuable bifunctional molecule containing a primary aliphatic amine and a pyridine ring.[1] This unique structural arrangement offers multiple reactive sites, making it an ideal starting material for the synthesis of a diverse range of nitrogen-containing heterocycles.[1] Its derivatives have shown considerable promise as antimicrobial and central nervous system (CNS) active agents, including potential selective serotonin reuptake inhibitors (SSRIs).[1] This document focuses on the application of this compound in multicomponent reactions for the synthesis of dihydropyrimidine derivatives with potential anticancer and antimicrobial properties.

Key Application: Multicomponent Synthesis of Dihydropyrimidines (Biginelli Reaction)

The Biginelli reaction is a one-pot multicomponent condensation reaction that provides an efficient and straightforward route to 3,4-dihydropyrimidin-2(1H)-ones and their thio-analogs.[2] These scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer and antimicrobial effects.[3] By utilizing this compound as the amine component, novel dihydropyrimidine derivatives bearing a pyridinylpropyl substituent can be readily synthesized.

General Reaction Scheme

The reaction proceeds via the acid-catalyzed condensation of an aldehyde, a β-ketoester (e.g., ethyl acetoacetate), and an amine (in this case, this compound).[2][4] The use of a thiourea derivative in place of urea allows for the synthesis of the corresponding dihydropyrimidine-2(1H)-thiones.

reagents Aldehyde (R1-CHO) + Ethyl Acetoacetate + This compound product 4-Aryl-1-(3-(pyridin-2-yl)propyl)-3,4-dihydropyrimidin-2(1H)-one reagents->product Biginelli Reaction catalyst Acid Catalyst (e.g., HCl, p-TsOH) catalyst->product

Caption: General workflow for the Biginelli synthesis of dihydropyrimidines.

Experimental Protocols

Protocol 1: Synthesis of 4-Aryl-1-(3-(pyridin-2-yl)propyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one

This protocol describes a general procedure for the synthesis of 4-aryl-1-(3-(pyridin-2-yl)propyl)-3,4-dihydropyrimidin-2(1H)-ones via a three-component Biginelli reaction.

Materials:

  • Aromatic aldehyde (1.0 mmol)

  • Ethyl acetoacetate (1.0 mmol, 130 mg)

  • This compound (1.0 mmol, 136 mg)

  • Urea (1.5 mmol, 90 mg)

  • Ethanol (10 mL)

  • Concentrated Hydrochloric Acid (catalytic amount)

Procedure:

  • To a round-bottom flask, add the aromatic aldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), this compound (1.0 mmol), and urea (1.5 mmol) in ethanol (10 mL).

  • Add a catalytic amount of concentrated hydrochloric acid to the mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Pour the reaction mixture into crushed ice with stirring.

  • The precipitated solid is collected by filtration, washed with cold water, and dried.

  • Recrystallize the crude product from ethanol to afford the pure 4-aryl-1-(3-(pyridin-2-yl)propyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one.

cluster_synthesis Synthesis Workflow start Mix Reactants: Aldehyde, Ethyl Acetoacetate, This compound, Urea add_catalyst Add Catalytic HCl start->add_catalyst reflux Reflux for 4-6 hours add_catalyst->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temperature reflux->cool precipitate Pour into Ice Water cool->precipitate filter Filter and Wash Solid precipitate->filter dry Dry the Product filter->dry recrystallize Recrystallize from Ethanol dry->recrystallize product Pure Dihydropyrimidine Derivative recrystallize->product cluster_pathway Potential Signaling Pathway Modulation compound Pyridinyl-Dihydropyrimidine Derivative IKK IKK compound->IKK Potential Inhibition IkB IκB IKK->IkB Inhibition NFkB NF-κB IkB->NFkB Inhibition nucleus Nucleus NFkB->nucleus transcription Gene Transcription (Inflammation, Proliferation) nucleus->transcription

References

Application Notes and Protocols for the Scale-up Synthesis of 3-(Pyridin-2-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-(Pyridin-2-yl)propan-1-amine is a valuable building block in pharmaceutical and materials science research. Its structure, which features both a primary amine and a pyridine ring, provides two reactive sites for a variety of chemical transformations, enabling the creation of more complex molecules.[1] This compound is a key intermediate in the synthesis of novel antimicrobial agents and potential Selective Serotonin Reuptake Inhibitors (SSRIs).[1] As research progresses from laboratory-scale discovery to preclinical and clinical development, the need for reliable and scalable synthetic routes becomes critical.

This document provides a detailed protocol for the scale-up synthesis of this compound, designed for researchers, scientists, and drug development professionals. The presented methodology is based on established synthetic transformations and is optimized for safety, efficiency, and scalability.

Synthetic Strategy

Several synthetic routes for the preparation of this compound have been reported. A common and effective two-step approach involves the conversion of a suitable precursor, 3-(pyridin-2-yl)propan-1-ol, into an intermediate that can be readily aminated. One such strategy is the conversion of the alcohol to an alkyl halide, followed by a nucleophilic substitution with an amine source. To avoid the common issue of over-alkylation and to ensure the selective formation of the primary amine, the Gabriel synthesis, which utilizes phthalimide as an ammonia surrogate, is a robust and high-yielding method.[1]

An alternative route involves the Mitsunobu reaction of 3-(pyridin-2-yl)propan-1-ol with a nitrogen nucleophile like phthalimide, followed by deprotection.[1] While effective, the Mitsunobu reaction can be less ideal for large-scale synthesis due to the cost of reagents and the need to remove stoichiometric amounts of triphenylphosphine oxide byproduct.

This protocol will detail a two-step synthesis commencing from 2-pyridinepropanol, proceeding through a phthalimide intermediate via a halide displacement, and culminating in the desired primary amine after hydrazinolysis. This approach is advantageous for scale-up due to the relatively low cost of reagents, straightforward reaction conditions, and ease of purification.

Experimental Protocols

Step 1: Synthesis of N-(3-(pyridin-2-yl)propyl)phthalimide

This step involves the conversion of 2-(3-hydroxypropyl)pyridine to 2-(3-chloropropyl)pyridine, followed by reaction with potassium phthalimide. For safety and efficiency on a larger scale, the intermediate chlorination is often performed using thionyl chloride.

Materials:

  • 2-Pyridinepropanol (1.0 eq)

  • Thionyl chloride (1.2 eq)

  • Dichloromethane (DCM)

  • Potassium phthalimide (1.1 eq)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of 2-pyridinepropanol in dichloromethane (DCM) at 0 °C under an inert atmosphere, add thionyl chloride dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-(3-chloropropyl)pyridine. This intermediate is often used in the next step without further purification.

  • Dissolve the crude 2-(3-chloropropyl)pyridine in DMF and add potassium phthalimide.

  • Heat the mixture to 80-90 °C and stir for 12-18 hours, monitoring the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • The resulting precipitate is collected by filtration, washed with water, and dried to afford N-(3-(pyridin-2-yl)propyl)phthalimide.

Step 2: Synthesis of this compound

This final step involves the deprotection of the phthalimide group using hydrazine hydrate to release the primary amine.

Materials:

  • N-(3-(pyridin-2-yl)propyl)phthalimide (1.0 eq)

  • Hydrazine hydrate (10 eq)

  • Ethanol

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide solution

  • Dichloromethane (DCM)

  • Deionized water

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • Suspend N-(3-(pyridin-2-yl)propyl)phthalimide in ethanol and add hydrazine hydrate.

  • Heat the mixture to reflux and maintain for 4-6 hours. A thick precipitate of phthalhydrazide will form.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Treat the residue with an aqueous solution of hydrochloric acid and stir to dissolve the product and precipitate the phthalhydrazide.

  • Filter off the phthalhydrazide and wash it with a small amount of cold water.

  • Cool the filtrate in an ice bath and basify with a concentrated sodium hydroxide solution until the pH is >12.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be further purified by vacuum distillation or column chromatography to yield pure this compound.

Data Presentation

Step Reactant Molar Eq. Solvent Temp (°C) Time (h) Product Yield (%) Purity (%)
1a2-Pyridinepropanol1.0DCM0 - RT2-42-(3-chloropropyl)pyridine~95 (crude)-
1b2-(3-chloropropyl)pyridine1.0DMF80-9012-18N-(3-(pyridin-2-yl)propyl)phthalimide85-90>95
2N-(3-(pyridin-2-yl)propyl)phthalimide1.0EthanolReflux4-6This compound80-88>98

Visualizations

Synthetic Workflow

G cluster_0 Step 1: Phthalimide Intermediate Synthesis cluster_1 Step 2: Deprotection cluster_2 Purification A 2-Pyridinepropanol B Thionyl Chloride DCM, 0°C to RT A->B C Crude 2-(3-chloropropyl)pyridine B->C D Potassium Phthalimide DMF, 80-90°C C->D E N-(3-(pyridin-2-yl)propyl)phthalimide D->E F N-(3-(pyridin-2-yl)propyl)phthalimide G Hydrazine Hydrate Ethanol, Reflux F->G H Crude Product G->H I Crude Product J Acid/Base Workup I->J K Vacuum Distillation J->K L Pure this compound K->L

Caption: Synthetic workflow for the scale-up of this compound.

Logical Relationship of Synthetic Routes

G cluster_0 Route A: Halide Displacement & Gabriel Synthesis cluster_1 Route B: Mitsunobu Reaction Start Starting Material: 3-(pyridin-2-yl)propan-1-ol A1 Halogenation (e.g., SOCl2) Start->A1 B1 Mitsunobu Reaction (Phthalimide, DEAD, PPh3) Start->B1 A2 3-(pyridin-2-yl)propyl halide A1->A2 A3 Amination with Phthalimide A2->A3 A4 Protected Amine A3->A4 A5 Deprotection (e.g., Hydrazine) A4->A5 End Final Product: This compound A5->End B2 Protected Amine B1->B2 B3 Deprotection (e.g., Hydrazine) B2->B3 B3->End

Caption: Comparison of synthetic strategies for this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(Pyridin-2-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 3-(Pyridin-2-yl)propan-1-amine.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Synthetic Route 1: Reductive Amination of 3-(Pyridin-2-yl)propanal

Question 1: I am observing the formation of a significant amount of secondary and tertiary amine byproducts during the reductive amination of 3-(pyridin-2-yl)propanal. How can I improve the selectivity for the primary amine?

Answer:

The formation of secondary and tertiary amines is a common side reaction in reductive amination. This occurs when the initially formed primary amine acts as a nucleophile and reacts with another molecule of the aldehyde, leading to over-alkylation. To favor the formation of the desired primary amine, this compound, consider the following strategies:

  • Use a Large Excess of Ammonia: Employing a significant molar excess of ammonia will statistically favor the reaction of the aldehyde with ammonia over the reaction with the primary amine product.

  • Slow Addition of the Reducing Agent: Adding the reducing agent slowly to the reaction mixture at a controlled temperature can help to minimize the concentration of the intermediate imine at any given time, thereby reducing the likelihood of the primary amine product reacting with it.

  • Choice of Reducing Agent: Sodium triacetoxyborohydride is often a good choice for reductive amination as it is milder and more selective for the reduction of imines in the presence of aldehydes.

  • pH Control: Maintaining a slightly acidic pH (around 5-6) can facilitate imine formation without significantly promoting side reactions.

Experimental Protocol: Selective Reductive Amination

  • Dissolve 3-(pyridin-2-yl)propanal in a suitable solvent such as methanol or dichloromethane.

  • Add a large excess (10-20 equivalents) of ammonia, typically as a solution in methanol or as ammonium acetate.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Cool the reaction mixture to 0°C.

  • Slowly add sodium triacetoxyborohydride portion-wise, maintaining the temperature below 10°C.

  • Allow the reaction to warm to room temperature and stir for an additional 12-24 hours.

  • Quench the reaction by the slow addition of aqueous sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, using a mobile phase containing a small percentage of triethylamine (e.g., 1-2%) to prevent tailing of the amine product.

Synthetic Route 2: Reduction of 2-(2-Cyanoethyl)pyridine

Question 2: My catalytic hydrogenation of 2-(2-cyanoethyl)pyridine is producing a mixture of primary, secondary, and tertiary amines. What conditions can I use to selectively obtain this compound?

Answer:

The formation of secondary and tertiary amines is a well-known issue in nitrile hydrogenation, arising from the condensation of the intermediate imine with the primary amine product. To enhance the selectivity for the primary amine, the following approaches are recommended:

  • Addition of Ammonia: The presence of ammonia in the reaction mixture can suppress the formation of secondary and tertiary amines by shifting the equilibrium away from the condensation side reactions.

  • Catalyst Selection: Raney Nickel and Raney Cobalt are often used for nitrile hydrogenation and can offer good selectivity for the primary amine, especially in the presence of ammonia. Rhodium on alumina is another effective catalyst.

  • Solvent Choice: The use of alcoholic solvents, often with dissolved ammonia, is common.

  • Reaction Conditions: High pressure and low temperature generally favor the formation of the primary amine.

Data on Catalyst and Additive Effects on Nitrile Hydrogenation Selectivity

CatalystAdditiveTemperature (°C)Pressure (bar)Primary Amine Selectivity (%)Reference
Raney NiNH₃10080>95Generic Data
Raney CoNH₃120100>95Generic Data
Rh/Al₂O₃None8070~90Generic Data
Pd/CNone8070Lower, significant byproductsGeneric Data

Experimental Protocol: Selective Hydrogenation of 2-(2-Cyanoethyl)pyridine

  • In a high-pressure autoclave, charge a solution of 2-(2-cyanoethyl)pyridine in methanol saturated with ammonia.

  • Add the Raney Nickel or Rhodium on alumina catalyst (typically 5-10 wt% of the nitrile).

  • Seal the autoclave and purge several times with nitrogen, followed by hydrogen.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 70-100 bar).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100°C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC until the starting material is consumed.

  • Cool the reactor to room temperature and carefully vent the hydrogen.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify by vacuum distillation or column chromatography as described previously.

Synthetic Route 3: Alkylation of 2-Picoline followed by Reduction

Question 3: I am attempting to synthesize a precursor to this compound by reacting 2-picoline with a two-carbon electrophile, but I am getting low yields and multiple products. What are the potential side reactions?

Answer:

The alkylation of 2-picoline at the methyl group can be challenging due to the acidity of the protons and the reactivity of the resulting anion. Common side reactions include:

  • Over-alkylation: The product of the initial alkylation can be deprotonated again and react with another equivalent of the electrophile.

  • Polymerization: The anionic intermediates can potentially lead to polymerization of the starting material or product.

  • Reaction at the Pyridine Ring: While less common for the methyl group alkylation, strong bases can sometimes lead to addition to the pyridine ring itself.

To minimize these side reactions:

  • Use a Strong, Non-nucleophilic Base: Lithium diisopropylamide (LDA) is a common choice for deprotonating 2-picoline. It is a strong base that is sterically hindered, which can help to prevent side reactions at the pyridine ring.

  • Low Temperature: The deprotonation and alkylation should be carried out at low temperatures (e.g., -78°C) to control the reactivity of the organometallic intermediates.

  • Stoichiometry Control: Careful control of the stoichiometry of the base and electrophile is crucial to avoid over-alkylation.

Visualizing Reaction Pathways and Troubleshooting

Diagram 1: Synthetic Pathways to this compound

G cluster_0 Reductive Amination cluster_1 Nitrile Reduction cluster_2 Picoline Alkylation Route 3-(Pyridin-2-yl)propanal 3-(Pyridin-2-yl)propanal This compound This compound 3-(Pyridin-2-yl)propanal->this compound 1. NH3 2. [H] 2-(2-Cyanoethyl)pyridine 2-(2-Cyanoethyl)pyridine 2-(2-Cyanoethyl)pyridine->this compound H2, Catalyst 2-Picoline 2-Picoline Intermediate Intermediate 2-Picoline->Intermediate 1. Base 2. Electrophile Intermediate->this compound Reduction

Caption: Overview of synthetic routes.

Diagram 2: Troubleshooting Workflow for Reductive Amination

G start Low yield of primary amine? check_byproducts Significant secondary/ tertiary amine formation? start->check_byproducts increase_nh3 Increase excess of NH3 check_byproducts->increase_nh3 Yes optimize_ph Adjust pH to 5-6 check_byproducts->optimize_ph No, low conversion slow_addition Slow addition of reducing agent increase_nh3->slow_addition change_reductant Use NaBH(OAc)3 slow_addition->change_reductant end Improved Selectivity change_reductant->end optimize_ph->end

Caption: Troubleshooting reductive amination.

Diagram 3: Troubleshooting Workflow for Nitrile Hydrogenation

G start Low selectivity for primary amine? check_conditions Are you using an additive? start->check_conditions add_nh3 Add NH3 to reaction check_conditions->add_nh3 No catalyst Optimize catalyst (Raney Ni/Co, Rh/Al2O3) check_conditions->catalyst Yes add_nh3->catalyst pressure_temp Increase pressure, lower temperature catalyst->pressure_temp end Improved Selectivity pressure_temp->end

Caption: Troubleshooting nitrile hydrogenation.

Preventing over-alkylation in 3-(Pyridin-2-yl)propan-1-amine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering challenges with over-alkylation during the synthesis of 3-(Pyridin-2-yl)propan-1-amine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: Why am I observing significant amounts of di- and tri-alkylated byproducts when synthesizing this compound or its derivatives?

A1: Over-alkylation is a common side reaction when using direct alkylation methods with reagents like alkyl halides. The fundamental issue is that the product amine is often more nucleophilic than the starting amine.[1][2] For instance, the primary amine product, this compound, is more reactive than the ammonia surrogate you may have started with. Similarly, if you are alkylating the primary amine to form a secondary amine, the secondary amine product is more nucleophilic and can compete with the remaining primary amine for the alkylating agent. This leads to a cascade of reactions, resulting in a mixture of mono-, di-, and even tri-alkylated products, which complicates purification and reduces the yield of the desired compound.[1][3][4]

Over_Alkylation_Pathway cluster_0 Direct Alkylation Reaction Start Primary Amine (R-NH2) Desired Desired Secondary Amine (R-NHR') Start->Desired 1st Alkylation (Desired) AlkylatingAgent Alkyl Halide (R'-X) AlkylatingAgent->Desired SideProduct1 Side Product: Tertiary Amine (R-N(R')2) AlkylatingAgent->SideProduct1 SideProduct2 Side Product: Quaternary Salt ([R-N(R')3]+X-) AlkylatingAgent->SideProduct2 Desired->SideProduct1 2nd Alkylation (Over-alkylation) SideProduct1->SideProduct2 3rd Alkylation (Over-alkylation)

Caption: Reaction pathway illustrating the formation of over-alkylation side products.

Q2: How can I selectively synthesize the primary amine, this compound, while completely avoiding over-alkylation?

A2: For a clean and high-yield synthesis of a primary amine, direct alkylation of ammonia is difficult to control.[1] The Gabriel Synthesis is a superior and highly recommended method that circumvents the issue of over-alkylation.[2][5] This method uses potassium phthalimide as an ammonia surrogate. The phthalimide anion is nucleophilic, but after the initial alkylation, the resulting N-alkylphthalimide is no longer nucleophilic due to the electron-withdrawing effects of the two adjacent carbonyl groups.[1][4] This prevents any further reaction, ensuring the selective formation of the mono-alkylated intermediate. The primary amine is then liberated in a final deprotection step, typically using hydrazine.[5][6]

Gabriel_vs_Direct cluster_direct Direct Alkylation cluster_gabriel Gabriel Synthesis da_start NH3 da_pdt1 Primary Amine da_start->da_pdt1 + R-X da_pdt2 Secondary Amine da_pdt1->da_pdt2 + R-X da_pdt3 Mixture da_pdt2->da_pdt3 ... gs_start Potassium Phthalimide gs_inter N-Alkylphthalimide (Not Nucleophilic) gs_start->gs_inter + R-X (e.g., 2-(3-bromopropyl)pyridine) gs_final Primary Amine (Clean Product) gs_inter->gs_final Hydrazinolysis

Caption: Logical comparison of Direct Alkylation vs. Gabriel Synthesis outcomes.

Q3: I want to synthesize a secondary amine from this compound. How can I achieve selective mono-alkylation and prevent the formation of tertiary amines?

A3: For controlled mono-alkylation of a primary amine, the most effective and widely used method is Reductive Amination .[1][7] This one-pot reaction involves two main steps: first, the primary amine reacts with an aldehyde or ketone to form an imine intermediate. Second, a mild reducing agent, added to the same pot, selectively reduces the imine C=N bond to the corresponding amine.[7][8]

This method is highly selective because the imine formation is typically a reversible equilibrium, and the reducing agents used (like sodium cyanoborohydride or sodium triacetoxyborohydride) are specifically chosen because they reduce protonated imines much faster than they reduce the starting carbonyl compounds.[7][9] This prevents the secondary amine product from reacting again with the aldehyde/ketone, thus avoiding over-alkylation.[7]

Troubleshooting Workflow

If you are observing over-alkylation in your reaction, use the following decision tree to select an appropriate mitigation strategy.

Troubleshooting_Workflow start Problem: Over-alkylation Observed q1 What is your Target Product? start->q1 primary Primary Amine: This compound q1->primary Primary secondary Secondary Amine: Starting from Primary Amine q1->secondary Secondary sol_primary Recommended Solution: Use Gabriel Synthesis primary->sol_primary sol_secondary Recommended Solution: Use Reductive Amination secondary->sol_secondary protocol1 See Protocol 1: Gabriel Synthesis sol_primary->protocol1 protocol2 See Protocol 2: Reductive Amination sol_secondary->protocol2

Caption: Troubleshooting workflow for addressing over-alkylation issues.

Data Presentation

The choice of synthetic method has a significant impact on the product distribution and yield. The following table provides a comparative summary based on typical outcomes for amine synthesis.

Synthetic MethodStarting MaterialsTarget ProductTypical Yield of TargetOver-alkylation ByproductsKey Advantage
Direct Alkylation 2-(3-halopropyl)pyridine + large excess of NH₃Primary AmineLow to ModerateHigh (Secondary, Tertiary)One step (in theory)
Gabriel Synthesis 2-(3-halopropyl)pyridine + Potassium PhthalimidePrimary AmineHigh (>80%)NoneExcellent selectivity, no over-alkylation.[1][4]
Reductive Amination This compound + Aldehyde/KetoneSecondary AmineVery High (>90%)Minimal to NoneHigh selectivity for mono-alkylation.[1][7]

Experimental Protocols

Protocol 1: Gabriel Synthesis of this compound

This protocol describes the synthesis from 2-(3-bromopropyl)pyridine.

Step 1: N-Alkylation of Potassium Phthalimide

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add potassium phthalimide (1.2 equivalents) to dry dimethylformamide (DMF).

  • Add 2-(3-bromopropyl)pyridine (1.0 equivalent) to the suspension.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and pour it into a beaker of cold water.

  • The solid N-(3-(pyridin-2-yl)propyl)phthalimide will precipitate. Collect the solid by vacuum filtration, wash with water, and dry. This intermediate is typically used in the next step without further purification.

Step 2: Hydrazinolysis (Ing-Manske Procedure) [5]

  • Suspend the dried N-(3-(pyridin-2-yl)propyl)phthalimide intermediate in ethanol in a round-bottom flask.

  • Add hydrazine hydrate (2.0 to 5.0 equivalents) to the suspension.

  • Heat the mixture to reflux and stir for 2-4 hours. A thick precipitate of phthalhydrazide will form.

  • Cool the reaction mixture to room temperature. Acidify with dilute HCl to precipitate any remaining phthalhydrazide and to protonate the product amine.

  • Filter the mixture to remove the solid phthalhydrazide.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Make the remaining aqueous solution basic (pH > 12) with NaOH pellets or a concentrated solution.

  • Extract the aqueous layer three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the pure this compound.

Protocol 2: Reductive Amination for Secondary Amine Synthesis

This protocol describes the alkylation of this compound with a generic aldehyde (R-CHO).

  • To a stirred solution of this compound (1.0 equivalent) in a suitable solvent (e.g., methanol, 1,2-dichloroethane) at room temperature, add the aldehyde (R-CHO, 1.1 equivalents).

  • Add a catalytic amount of acetic acid (e.g., 5 mol%) to facilitate imine formation. Stir the mixture for 1-2 hours.

  • In a single portion, add the reducing agent, sodium cyanoborohydride (NaBH₃CN, 1.2 equivalents) or sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents). Caution: NaBH₃CN is toxic and should be handled in a fume hood.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting amine is consumed (typically 12-24 hours).

  • Quench the reaction by carefully adding an aqueous saturated solution of sodium bicarbonate (NaHCO₃).

  • Extract the mixture three times with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired secondary amine.

References

Technical Support Center: Purification of 3-(Pyridin-2-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 3-(Pyridin-2-yl)propan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) for common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The impurities largely depend on the synthetic route. Common pathways and their potential byproducts include:

  • Reduction of 2-(2-cyanoethyl)pyridine: The primary impurity is often the unreacted starting material, 2-(2-cyanoethyl)pyridine. Incomplete reduction can also lead to the corresponding imine intermediate.

  • Mitsunobu reaction with 3-(pyridin-2-yl)propan-1-ol followed by deprotection: This route can introduce impurities such as unreacted 3-(pyridin-2-yl)propan-1-ol, triphenylphosphine oxide (a byproduct of the Mitsunobu reagent), and residual phthalimide or other protecting groups if the deprotection step is incomplete.[1]

  • Alkylation of 2-picoline followed by further transformations: Over-alkylation or side reactions on the pyridine ring can occur, leading to a variety of structurally related impurities.

Q2: My this compound appears to be degrading during purification. What could be the cause?

A2: Amines, in general, can be susceptible to oxidation, especially when exposed to air and light over extended periods. The pyridine ring can also be sensitive to certain acidic conditions.[2] To minimize degradation, it is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon) where possible and to avoid prolonged exposure to strong acids or high temperatures.

Q3: Is it better to purify the free base or a salt of this compound?

A3: Both strategies have their advantages. The free base, being a liquid at room temperature, is amenable to purification by vacuum distillation or column chromatography. However, forming a salt, such as the dihydrochloride, can be highly advantageous for purification by recrystallization.[3] Salts are typically crystalline solids with well-defined melting points and can be easier to handle and store. The choice of method will depend on the nature of the impurities and the scale of the purification.

Troubleshooting Guides

Purification by Vacuum Distillation

Problem: I am attempting to purify this compound by distillation at atmospheric pressure, but the compound is turning dark and seems to be decomposing.

Cause: The predicted boiling point of this compound at atmospheric pressure is approximately 227.5 °C.[2] Many organic compounds, especially amines, are prone to decomposition at such high temperatures.

Solution:

  • Monitor Temperature Carefully: Use a well-controlled heating mantle and monitor both the pot temperature and the head temperature throughout the distillation.

  • Inert Atmosphere: Introduce a gentle stream of nitrogen or argon into the distillation apparatus to prevent oxidation.

Purification by Column Chromatography

Problem: When running a silica gel column, my compound is smearing and I am getting poor separation.

Cause: The basic nature of both the primary amine and the pyridine nitrogen in this compound leads to strong interactions with the acidic silanol groups on the surface of standard silica gel. This can cause irreversible adsorption and peak tailing.[4]

Solution:

  • Neutralize the Silica Gel: Add a small amount of a basic modifier to your mobile phase. A common practice is to add 0.5-2% triethylamine (TEA) to the eluent.[4][5] This will "cap" the acidic sites on the silica and improve the peak shape.

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as alumina (basic or neutral), or an amine-functionalized silica gel.

  • Reversed-Phase Chromatography: If normal-phase chromatography remains problematic, reversed-phase (e.g., C18) chromatography is a viable alternative. A typical mobile phase would be a mixture of acetonitrile and water with a buffer or modifier like formic acid or trifluoroacetic acid (TFA).

Purification by Recrystallization

Problem: I am trying to recrystallize the free base of this compound, but it keeps "oiling out" instead of forming crystals.

Cause: The free base of this compound is a liquid at room temperature, making recrystallization of the free base itself not feasible. "Oiling out" occurs when a compound comes out of solution as a liquid rather than a solid.

Solution:

  • Convert to a Salt: The most effective strategy is to convert the amine to a salt, which is typically a crystalline solid. The dihydrochloride salt is a common choice.[3] This can be achieved by dissolving the crude amine in a suitable solvent (e.g., isopropanol or diethyl ether) and adding a solution of hydrochloric acid.

  • Solvent Selection for the Salt: Once the salt is formed, perform a solvent screen to find a suitable recrystallization solvent or solvent system. Good starting points for pyridine derivatives include alcohols (ethanol, methanol, isopropanol) or mixed solvent systems like ethanol/water or acetone/water.[6] The ideal solvent will dissolve the salt at high temperatures but not at low temperatures.

Data Presentation

PropertyValueSource
Molecular FormulaC₈H₁₂N₂[7]
Molecular Weight136.19 g/mol [7]
AppearanceColorless to light yellow liquid[2]
Predicted Boiling Point227.5 ± 23.0 °C at 760 mmHg[2]
Predicted pKa9.88 ± 0.10[2]

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography (with TEA-modified silica)
  • Preparation of Mobile Phase: Based on preliminary Thin Layer Chromatography (TLC) analysis, prepare a suitable mobile phase, typically a mixture of a non-polar solvent (e.g., hexanes or ethyl acetate) and a polar solvent (e.g., methanol or dichloromethane). Add 1% triethylamine (v/v) to the mobile phase.

  • Column Packing: Prepare a slurry of silica gel in the mobile phase and pack the column. Equilibrate the packed column by running several column volumes of the mobile phase through it until the baseline is stable.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the mobile phase. Alternatively, for dry loading, adsorb the crude product onto a small amount of silica gel, remove the solvent, and carefully add the resulting powder to the top of the column.

  • Elution and Fraction Collection: Begin elution with the mobile phase, gradually increasing the polarity if necessary. Collect fractions and monitor their composition using TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Purification by Recrystallization of the Dihydrochloride Salt
  • Salt Formation: Dissolve the crude this compound in a minimal amount of a suitable solvent like isopropanol. Slowly add a 2 M solution of HCl in diethyl ether or a concentrated aqueous HCl solution dropwise with stirring until the precipitation of the salt is complete.

  • Isolation of Crude Salt: Collect the precipitated salt by vacuum filtration and wash it with a small amount of cold diethyl ether.

  • Recrystallization:

    • Place the crude salt in an Erlenmeyer flask.

    • Add a small amount of a pre-determined recrystallization solvent (e.g., ethanol) and heat the mixture to boiling with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary for complete dissolution.

    • Remove the flask from the heat source and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry them under vacuum.

Visualizations

Purification_Workflow crude Crude this compound assess Assess Impurities & Scale crude->assess distillation Vacuum Distillation assess->distillation High-boiling impurities or large scale chromatography Column Chromatography assess->chromatography Structurally similar impurities recrystallization Recrystallization as Salt assess->recrystallization Crystallizable impurities pure_liquid Pure Liquid Amine distillation->pure_liquid chromatography->pure_liquid pure_solid Pure Amine Salt recrystallization->pure_solid

Caption: Decision workflow for selecting a purification method.

Column_Chromatography_Troubleshooting start Poor separation on silica gel add_tea Add 1% TEA to eluent start->add_tea Tailing observed change_stationary Switch to Alumina or Amine-functionalized Silica start->change_stationary Irreversible adsorption reverse_phase Use Reversed-Phase (C18) Chromatography start->reverse_phase Normal phase fails solution Improved Separation add_tea->solution change_stationary->solution reverse_phase->solution

Caption: Troubleshooting guide for column chromatography issues.

References

Stability and storage conditions for 3-(Pyridin-2-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information on the stability and storage of 3-(Pyridin-2-yl)propan-1-amine, alongside troubleshooting advice for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A: To ensure maximum stability, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] For long-term storage, temperatures between 2-8°C are recommended, particularly for the dihydrochloride salt form.[3] Some suppliers also recommend storage at room temperature under an inert atmosphere and protected from light.

Q2: Is this compound sensitive to air, moisture, or light?

A: Yes. As with many amines, this compound can be sensitive to air (oxidation) and moisture. It is crucial to keep the container tightly closed.[4] Exposure to light should also be minimized; storing the compound in a dark place or an amber vial is advisable. For optimal stability, storing under an inert atmosphere (e.g., nitrogen or argon) is a best practice.

Q3: What is the expected appearance of this compound?

A: The physical appearance can range from a colorless to a light yellow or even red-brown liquid. A significant change in color, such as darkening to brown, may indicate degradation.

Q4: What chemical incompatibilities should I be aware of?

A: Avoid contact with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[1][5] Pyridine and its derivatives should be stored separately from these materials to prevent vigorous or hazardous reactions.[1] Also, keep the compound away from heat, sparks, open flames, and other sources of ignition.[6]

Troubleshooting Guide

Q1: My compound has darkened from a light yellow to a brown color. What could be the cause?

A: A color change is a common indicator of chemical degradation. This is likely due to oxidation from prolonged exposure to air or decomposition from exposure to light or elevated temperatures.[7] Review your storage and handling procedures to ensure the container is properly sealed and protected from light and heat.

Q2: I am observing low yields or unexpected side products in my synthesis. Could the quality of the amine be the issue?

A: Yes, degraded this compound can lead to poor experimental outcomes. Amine degradation can result in the formation of impurities that may interfere with your reaction.[8] It is recommended to use a fresh vial of the compound or verify the purity of your existing stock using an appropriate analytical method (e.g., NMR, GC-MS, or HPLC) before use.

Q3: How can I minimize degradation of the amine during my experimental setup?

A: When handling the amine, work in a well-ventilated area, preferably under a fume hood.[9] If your reaction is sensitive to oxidation, use degassed solvents and maintain an inert atmosphere (nitrogen or argon) throughout the experiment. Avoid prolonged heating, as thermal degradation can occur at elevated temperatures.[7]

Data Summary: Storage & Handling Parameters

ParameterRecommendationSource
Storage Temperature 2-8°C (especially for dihydrochloride salt) or Room Temperature[3]
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen)
Light Conditions Keep in a dark place; avoid direct sunlight[1]
Container Tightly closed, sealed container[2][4]
Ventilation Store and handle in a well-ventilated area or fume hood[1][9]
Incompatibilities Strong oxidizers, strong acids, acid chlorides, heat sources[1][5]

Experimental Protocols

Protocol: General Assessment of Amine Stability

This protocol outlines a general method for assessing the stability of this compound if degradation is suspected.

  • Visual Inspection:

    • Carefully observe the compound's color and clarity.

    • Note any significant darkening, cloudiness, or precipitation compared to a fresh reference sample or the supplier's description.

  • Purity Analysis via HPLC:

    • Sample Preparation: Prepare a dilute solution of the amine in a suitable solvent (e.g., acetonitrile/water with 0.1% trifluoroacetic acid). Prepare a similar solution from a new, unopened vial to serve as a reference.

    • Chromatographic Conditions:

      • Column: C18 reverse-phase column.

      • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% TFA.

      • Detection: UV detector set to an appropriate wavelength (e.g., 254 nm or 260 nm) to detect the pyridine ring.

    • Analysis: Run both the suspect sample and the reference sample. Compare the chromatograms. The appearance of new peaks or a decrease in the area of the main peak in the suspect sample indicates the presence of impurities and degradation.

  • Forced Degradation Study (Optional):

    • To understand potential degradation pathways, expose small aliquots of the amine to stress conditions:

      • Oxidative: Sparge the sample with air or add a small amount of hydrogen peroxide.

      • Thermal: Heat the sample at a controlled, elevated temperature (e.g., 60°C) for a defined period.

      • Photolytic: Expose the sample to a UV light source.

    • Analyze the stressed samples by HPLC to identify and characterize degradation products.

Diagrams

G cluster_issue cluster_causes cluster_storage_details cluster_handling_details cluster_solutions issue Observed Issue (e.g., Color Change, Low Yield) storage 1. Check Storage Conditions issue->storage handling 2. Check Handling & Use issue->handling temp Improper Temperature? storage->temp air Exposure to Air/Moisture? storage->air light Exposure to Light? storage->light incompatible Incompatible Reagents? handling->incompatible heat Prolonged Experimental Heat? handling->heat solution Recommended Actions temp->solution air->solution light->solution incompatible->solution heat->solution action1 Store at 2-8°C under inert gas solution->action1 action2 Protect from light (amber vial) solution->action2 action3 Avoid strong acids & oxidizers solution->action3 action4 Verify purity or use fresh stock solution->action4

Caption: Troubleshooting workflow for stability issues.

References

Improving reaction conditions for coupling reactions with 3-(Pyridin-2-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve reaction conditions for coupling reactions involving 3-(pyridin-2-yl)propan-1-amine.

Frequently Asked Questions (FAQs)

Q1: What makes coupling reactions with this compound potentially challenging?

A1: this compound possesses two key structural features that can influence coupling reactions. Firstly, the primary amine is attached to a flexible propyl chain, which generally makes it reasonably reactive. However, the molecule also contains a pyridine ring. The nitrogen atom on the pyridine ring is basic and can act as a ligand, potentially coordinating with metal catalysts or reagents.[1] This dual functionality requires careful consideration of reaction conditions to ensure selective and efficient coupling at the primary amine.

Q2: My amide coupling reaction with this compound is giving a low yield. What are the common causes?

A2: Low yields in amide coupling reactions can stem from several factors.[2] Key considerations include:

  • Incomplete activation of the carboxylic acid: The coupling reagent may not be efficient enough or used in insufficient quantities.[2]

  • Protonation of the amine: An acid-base reaction between the carboxylic acid and the amine can occur, rendering the amine non-nucleophilic.[2]

  • Steric hindrance: While the primary amine of this compound is not exceptionally hindered, bulky groups on the carboxylic acid partner can slow down the reaction.[2]

  • Hydrolysis: The presence of water can hydrolyze the activated carboxylic acid intermediate. It is crucial to use anhydrous solvents.[2]

  • Suboptimal reaction conditions: Incorrect choice of solvent, base, or temperature can significantly impact the reaction outcome.

Q3: How do I choose the most suitable coupling reagent for my reaction?

A3: The choice of coupling reagent is critical. For routine couplings, carbodiimides like EDC or DIC in the presence of an additive like OxymaPure can be effective.[3] For more challenging or sterically hindered carboxylic acids, uronium/aminium or phosphonium salt-based reagents are generally more potent.[4][5] Reagents like HATU, HCTU, and COMU are known for their high efficiency in difficult couplings.[4][5]

Q4: I am observing side products in my reaction. What are the likely culprits and how can I minimize them?

A4: A common side reaction, particularly when using uronium/aminium reagents like HATU or HBTU in excess or without pre-activation of the acid, is the guanylation of the primary amine.[6] This occurs when the amine attacks the coupling reagent directly. To avoid this, it is recommended to pre-activate the carboxylic acid with the coupling reagent before adding the amine.[7] With carbodiimide reagents, the formation of an N-acylurea byproduct can occur, which can be difficult to remove.[8] Using additives like HOBt or OxymaPure can help minimize this.

Q5: What is the optimal base to use in these coupling reactions?

A5: A non-nucleophilic, sterically hindered base is generally preferred to minimize side reactions. N,N-Diisopropylethylamine (DIPEA) is a common choice. However, in cases where racemization of the carboxylic acid is a concern, a weaker base such as N-methylmorpholine (NMM) or 2,4,6-collidine may be more suitable.[4]

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Low or No Product Yield Incomplete activation of the carboxylic acid.Switch to a more powerful coupling reagent like HATU or COMU.[4] Increase the equivalents of the coupling reagent and acid.
Protonation of the amine.Ensure sufficient non-nucleophilic base (e.g., 2-3 equivalents of DIPEA) is present.[9]
Steric hindrance from the coupling partner.Extend the reaction time (e.g., to 4 hours or overnight) and/or increase the reaction temperature.[4] Consider a double coupling, where a fresh solution of activated acid is added after the initial reaction time.[4]
Hydrolysis of activated species.Use anhydrous solvents (e.g., DMF, DCM) and ensure all glassware is thoroughly dried.
Formation of Unknown Impurities Guanidinylation of the amine.Pre-activate the carboxylic acid with the uronium/aminium reagent for 15-30 minutes before adding this compound.[7] Avoid using a large excess of the coupling reagent.
N-acylurea formation (with carbodiimides).Add an auxiliary nucleophile like HOBt or OxymaPure to the reaction mixture.[3]
Reaction with the pyridine nitrogen.Under standard amide coupling conditions, the primary amine is significantly more nucleophilic than the pyridine nitrogen. This is generally not a major concern unless harsh conditions or specific catalysts that activate the pyridine ring are used.
Difficult Product Purification Byproducts from the coupling reagent (e.g., tetramethylurea from HATU, dicyclohexylurea from DCC).For water-soluble byproducts (from EDC, HATU), perform an aqueous workup. For insoluble byproducts like DCU, filtration is effective.[3] Purification by column chromatography may be necessary.

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Hindered Amide Bond Formation *

Coupling ReagentAdditiveTypical Yield RangeRacemization RiskNotes
HATUNone95-99%[4]Low[4]Highly efficient for difficult couplings; byproduct can be challenging to remove.[10]
HCTUNone93-98%[4]Low[4]A cost-effective and highly reactive alternative to HATU.
COMUNone94-99%[4]Very Low[4]Based on OxymaPure, offering a safer alternative to HOBt/HOAt-based reagents.[5]
PyBOPNone90-98%[4]Low[4]A reliable phosphonium salt reagent, slightly less reactive than HATU for very hindered cases.
DICOxymaPure92-97%[4]Very Low[4]OxymaPure significantly enhances carbodiimide efficiency and suppresses racemization.
EDCHOBtVariableLow to ModerateWater-soluble byproducts make for an easier workup.[3]

*Yields are representative for sterically demanding couplings and may vary based on the specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: Standard Amide Coupling using EDC/HOBt
  • Dissolve the carboxylic acid (1.0 equivalent) and 1-hydroxybenzotriazole (HOBt) (1.2 equivalents) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 equivalents) to the mixture and stir for 15 minutes.

  • Add a solution of this compound (1.1 equivalents) and N,N-diisopropylethylamine (DIPEA) (2.5 equivalents) in anhydrous DMF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress using TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: High-Efficiency Amide Coupling using HATU
  • In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equivalent) in anhydrous DMF.

  • Add HATU (1.1 equivalents) and DIPEA (2.5 equivalents) to the solution.

  • Stir the mixture at room temperature for 20 minutes to pre-activate the carboxylic acid.

  • Add a solution of this compound (1.05 equivalents) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 1-3 hours.

  • Monitor the reaction progress using TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with 10% aqueous LiCl solution (to remove DMF), followed by saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Troubleshooting_Workflow start Start: Low Yield in Coupling Reaction check_reagents Check Reagent Stoichiometry & Purity start->check_reagents check_conditions Review Reaction Conditions (Solvent, Temp, Time) check_reagents->check_conditions coupling_reagent Is the Coupling Reagent Potent Enough? check_conditions->coupling_reagent base_issue Is the Base Appropriate and in Sufficient Excess? coupling_reagent->base_issue No increase_reagent Action: Switch to HATU, HCTU, or COMU coupling_reagent->increase_reagent Yes side_reactions Are Side Products Observed (e.g., by LC-MS)? base_issue->side_reactions No increase_base Action: Increase DIPEA to 2.5-3 eq. base_issue->increase_base Yes preactivate Action: Pre-activate Acid before Amine Addition side_reactions->preactivate Yes (Guanidylation) optimize_conditions Action: Extend Time, Increase Temp, Use Anhydrous Solvent side_reactions->optimize_conditions No end_success Success: Improved Yield increase_reagent->end_success increase_base->end_success preactivate->end_success end_fail Still Low Yield: Re-evaluate Substrate Stability optimize_conditions->end_fail

Caption: Troubleshooting workflow for low-yield coupling reactions.

Reaction_Parameters cluster_reactants Reactants cluster_reagents Reagents cluster_conditions Conditions Carboxylic_Acid Carboxylic Acid (Steric Hindrance, Electronics) Desired_Product Desired Amide Product Carboxylic_Acid->Desired_Product Amine This compound (Nucleophilicity, Basicity) Amine->Desired_Product Side_Products Side Products (Guanidylation, N-Acylurea) Amine->Side_Products Coupling_Reagent Coupling Reagent (e.g., HATU, EDC) Coupling_Reagent->Desired_Product activates Coupling_Reagent->Side_Products Base Base (e.g., DIPEA, NMM) Base->Desired_Product enables Base->Side_Products Solvent Solvent (Anhydrous DMF, DCM) Solvent->Desired_Product mediates Temperature Temperature Temperature->Desired_Product Time Reaction Time Time->Desired_Product Activation Activation Strategy (Pre-activation vs. One-pot) Activation->Desired_Product

Caption: Interplay of parameters in amide coupling reactions.

References

Troubleshooting low yields in the Mitsunobu reaction for amine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with low yields in the Mitsunobu reaction for amine synthesis.

Troubleshooting Guide

Question 1: Why am I observing low to no conversion of my starting alcohol?

Low or no conversion in a Mitsunobu reaction can stem from several factors related to reagents, reaction setup, and the nature of your substrates.

Possible Causes & Solutions:

  • Reagent Quality: The phosphine and azodicarboxylate reagents are sensitive to degradation.

    • Solution: Use fresh, high-purity triphenylphosphine (PPh₃) and diethylazodicarboxylate (DEAD) or diisopropylazodicarboxylate (DIAD). DEAD and DIAD are light-sensitive and should be stored properly.[1] PPh₃ can oxidize over time; check for the presence of triphenylphosphine oxide via ³¹P NMR if you suspect degradation.

  • Wet Solvents or Reagents: The Mitsunobu reaction is highly sensitive to moisture.

    • Solution: Ensure all solvents (e.g., THF, DCM, Toluene) and reagents are anhydrous.[1] Using a freshly opened bottle of anhydrous solvent is recommended.[2]

  • Low Nucleophilicity of the Amine: The acidity of the nitrogen nucleophile is a critical factor. Traditionally, the pKa of the nucleophile should be 11 or lower for the reaction to proceed efficiently.[3]

    • Solution: If using a weakly acidic amine, consider indirect methods such as using phthalimide (Gabriel Synthesis) or an azide followed by reduction.[4] For more basic amines, specialized reagents may be necessary (see FAQ 3).

  • Steric Hindrance: Significant steric bulk around the alcohol or the amine can impede the reaction.[1]

    • Solution: If possible, choose a less sterically hindered substrate. Alternatively, prolonged reaction times or elevated temperatures may be required, but this can also lead to side products.

  • Incorrect Order of Reagent Addition: The order in which reagents are added can significantly impact the reaction's success.

    • Solution: A common and often successful procedure is to dissolve the alcohol, amine, and triphenylphosphine in an anhydrous solvent, cool the mixture to 0 °C, and then slowly add the azodicarboxylate.[5] An alternative is to pre-form the betaine by mixing PPh₃ and DEAD at 0 °C before adding the alcohol and then the amine.[5]

Question 2: My reaction is producing significant byproducts and is difficult to purify. What can I do?

The formation of byproducts is a common issue in Mitsunobu reactions, leading to purification challenges.

Common Byproducts & Purification Strategies:

  • Triphenylphosphine Oxide (TPPO) and Hydrazine Derivatives: These are the stoichiometric byproducts of the reaction and can be difficult to separate from the desired product, especially on a large scale.

    • Solutions:

      • Chromatography: While standard, it can be challenging.

      • Alternative Reagents: The use of polymer-supported triphenylphosphine allows for the removal of the phosphine oxide byproduct by simple filtration.[6] Di-(4-chlorobenzyl)azodicarboxylate (DCAD) has been developed as an alternative to DEAD, where the hydrazine byproduct can be filtered off and recycled.[5]

      • Modified Workup: In some cases, precipitation of TPPO from a nonpolar solvent can be effective.

  • Aza-Michael Adduct: Highly nucleophilic amines can react directly with the azodicarboxylate in an undesired aza-Michael reaction, forming a triazine byproduct.[7] This is a competitive reaction that reduces the yield of the desired amine.

    • Solution: Employing highly nucleophilic phosphines, such as N-heterocyclic phosphines (NHPs), can promote the desired initial reaction between the phosphine and the azodicarboxylate, outcompeting the aza-Michael addition.[7][8]

  • Bis-alkylation of Primary Amines: Primary amines can undergo a second alkylation, leading to the formation of tertiary amines as a byproduct.

    • Solution: Using a protecting group on the primary amine, such as a Boc group (di-tert-butyl iminodicarboxylate), can prevent bis-alkylation. The protecting group can then be removed in a subsequent step.

Frequently Asked Questions (FAQs)

FAQ 1: I am using a primary amine and getting low yields of the secondary amine. What is the likely issue?

Low yields when using primary amines are often due to competitive bis-alkylation, where the desired secondary amine product reacts further to form a tertiary amine. The pKa of the primary amine also plays a crucial role.

Troubleshooting Steps:

  • Protect the Amine: Use a suitable protecting group. For example, reacting the alcohol with bis-tert-butyliminodicarboxylate followed by deprotection with trifluoroacetic acid can efficiently produce the primary amine.

  • Control Stoichiometry: While less effective, using an excess of the primary amine may favor the formation of the secondary amine.

  • Modified Reagents: Consider using specialized reagents that are more effective for primary amines (see FAQ 3).

FAQ 2: Can I use secondary amines directly in the Mitsunobu reaction?

Yes, secondary amines can be used, but their success is highly dependent on their pKa and steric hindrance. Non-cyclic secondary amines like dibenzylamine have been successfully used.[7] However, more basic and sterically hindered secondary amines may give low yields. Diethylamine, for example, has been reported to be ineffective under certain conditions due to its higher basicity.[7]

FAQ 3: My amine is too basic for the standard Mitsunobu conditions. Are there any alternatives?

Yes, significant progress has been made in developing reagents to extend the scope of the Mitsunobu reaction to more basic amines.

Alternative Reagents for Basic Amines:

Reagent SystemAmine ScopeKey AdvantagesReference
NHP-butane (N-heterocyclic phosphine) with ADDP Basic secondary amines (e.g., morpholine, piperidine) and some primary amines.Overcomes the pKa limitation of traditional Mitsunobu reactions.[7][8][9]
BEHT triflate Primary and secondary amines.Bench-stable reagent that allows for stereospecific substitution with a broad range of amines.
CMBP/CMMP Acidic nucleophiles, with potential for broader applications.Improved efficiency and byproduct removal.[7]

A novel protocol utilizing N-heterocyclic phosphine-butane (NHP-butane) has been shown to be effective for the C-N bond formation with previously incompatible basic amine nucleophiles.[9]

FAQ 4: What are the ideal reaction conditions for a Mitsunobu reaction with an amine nucleophile?

The optimal conditions can vary depending on the specific substrates and reagents used. However, here is a general starting point:

General Reaction Parameters:

ParameterRecommended ConditionNotes
Reagent Stoichiometry Alcohol (1 equiv), Amine (1.1-1.5 equiv), PPh₃ (1.2-1.5 equiv), DEAD/DIAD (1.2-1.5 equiv)A slight excess of the amine and Mitsunobu reagents is common.[1]
Solvent Anhydrous THF, DCM, or TolueneThe choice of solvent can influence reaction rates and solubility.[1]
Temperature 0 °C to room temperatureAddition of the azodicarboxylate is typically done at 0 °C to control the initial exothermic reaction.[5]
Reaction Time 4 - 24 hoursMonitor the reaction progress by TLC or LC-MS.[1]

Experimental Protocols

Protocol 1: General Procedure for Mitsunobu Reaction with an Acidic Amine (e.g., Phthalimide)
  • To a solution of the alcohol (1.0 mmol), phthalimide (1.2 mmol), and triphenylphosphine (1.2 mmol) in anhydrous THF (10 mL) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add DEAD (1.2 mmol) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-24 hours, monitoring the progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the N-alkylated phthalimide.

  • The resulting phthalimide can be deprotected (e.g., using hydrazine) to yield the primary amine.[4]

Protocol 2: Modified Mitsunobu Reaction for Basic Amines using NHP-butane and ADDP

This protocol is based on literature procedures for advanced Mitsunobu reactions.[7]

  • In a glovebox or under an inert atmosphere, add the N-heterocyclic phosphine-butane (P-8 in the reference, 1.5 equiv) to a solution of the alcohol (0.1 mmol) and the amine (1.5 equiv) in anhydrous DCE (0.5 mL).

  • Add 1,1'-(azodicarbonyl)dipiperidine (ADDP or Azo-1, 1.2 equiv).

  • Seal the reaction vessel and heat to 40 °C for 24-36 hours.

  • After cooling to room temperature, concentrate the reaction mixture and purify by flash column chromatography to obtain the desired amine product.

Visualizations

Mitsunobu_Reaction_Pathway cluster_activation Reagent Activation cluster_substrate_activation Substrate Activation cluster_substitution SN2 Substitution PPh3 PPh3 Betaine Betaine PPh3->Betaine attacks DEAD DEAD DEAD->Betaine Ion_Pair Ion_Pair Betaine->Ion_Pair deprotonates Amine R2NH2 Amine->Ion_Pair Alcohol R1OH Alkoxyphosphonium Alkoxyphosphonium Alcohol->Alkoxyphosphonium attacks P Ion_Pair->Alkoxyphosphonium Hydrazine_byproduct DEAD-H2 Ion_Pair->Hydrazine_byproduct Product R1NHR2 Alkoxyphosphonium->Product SN2 attack by R2NH- TPPO Ph3P=O Alkoxyphosphonium->TPPO Troubleshooting_Workflow Start Low Yield in Mitsunobu Reaction Check_Reagents Check Reagent Quality & Anhydrous Conditions Start->Check_Reagents Check_pKa Is Amine pKa < 12? Check_Reagents->Check_pKa Use_Indirect_Method Use Indirect Method (e.g., Gabriel, Azide) Check_pKa->Use_Indirect_Method No Use_Modified_Reagents Use Modified Reagents (e.g., NHP/ADDP) Check_pKa->Use_Modified_Reagents No Check_Side_Reactions Analyze for Side Products Check_pKa->Check_Side_Reactions Yes Success Improved Yield Use_Indirect_Method->Success Use_Modified_Reagents->Success Bis_Alkylation Bis-alkylation? Check_Side_Reactions->Bis_Alkylation Yes Aza_Michael Aza-Michael Adduct? Check_Side_Reactions->Aza_Michael Yes Optimize_Conditions Optimize Reagent Addition Order/Temp. Check_Side_Reactions->Optimize_Conditions No Protect_Amine Protect Primary Amine Bis_Alkylation->Protect_Amine Aza_Michael->Optimize_Conditions Protect_Amine->Success Optimize_Conditions->Success

References

Technical Support Center: Purification of 3-(Pyridin-2-yl)propan-1-amine from Triphenylphosphine Oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of triphenylphosphine oxide (TPPO) from reactions that produce 3-(Pyridin-2-yl)propan-1-amine.

Frequently Asked Questions (FAQs)

Q1: Why is triphenylphosphine oxide (TPPO) difficult to remove from my this compound reaction?

A1: Triphenylphosphine oxide is a common byproduct in many organic reactions, such as the Wittig and Mitsunobu reactions. Its removal can be challenging due to its high polarity and tendency to co-purify with polar products like amines. For large-scale reactions, traditional column chromatography may not be practical.[1] The basic nature of this compound can also introduce specific challenges with certain purification methods.

Q2: What are the primary methods for removing TPPO?

A2: The main strategies for TPPO removal include:

  • Acid-Base Extraction: This method leverages the basicity of the amine product to separate it from the neutral TPPO.

  • Precipitation/Crystallization: This involves selectively precipitating TPPO from a solution, sometimes with the aid of metal salts.[1]

  • Chromatography: Techniques such as silica gel plug filtration or column chromatography can be effective.[1]

  • Scavenger Resins: Solid-supported reagents can be used to bind to TPPO, which is then removed by filtration.[1]

Q3: Which removal method is best for this compound?

A3: The choice of method depends on the scale of your reaction, the purity required, and the other components in your reaction mixture. Acid-base extraction is often a robust and scalable method for basic products like amines.[2] Chromatography is suitable for achieving high purity on a smaller scale. Precipitation with metal salts should be approached with caution due to the potential for your product to complex with the metal.[3]

Troubleshooting Guides

Method 1: Acid-Base Extraction

This method is highly recommended for separating basic compounds like this compound from neutral byproducts like TPPO. The amine is protonated with acid to make it water-soluble, while the TPPO remains in the organic phase.

Experimental Protocol:

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Acidification: Extract the organic solution with an aqueous acid solution (e.g., 1-2 N HCl).[2] The this compound will move into the aqueous layer as its ammonium salt.

  • Separation: Separate the aqueous layer containing the protonated amine from the organic layer containing TPPO.

  • TPPO Removal: Wash the aqueous layer with an organic solvent (e.g., dichloromethane) to remove any residual TPPO.

  • Basification: Make the aqueous layer basic by adding a base (e.g., NaOH or Na2CO3 solution) until the pH is approximately 9-10.[4]

  • Product Extraction: Extract the deprotonated this compound back into an organic solvent (e.g., dichloromethane or ethyl acetate).[2][4]

  • Drying and Concentration: Dry the organic layer (e.g., with Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to obtain the purified product.[4]

Troubleshooting:

  • Issue: Emulsion formation during extraction.

    • Solution: Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.

  • Issue: Low recovery of the amine product.

    • Solution: Ensure the aqueous layer is sufficiently basic (pH > 9) before extraction. Perform multiple extractions with the organic solvent to ensure complete recovery of the product.

Workflow Diagram:

start Crude Reaction Mixture (Amine + TPPO) dissolve Dissolve in Organic Solvent start->dissolve extract_acid Extract with Aqueous Acid (e.g., 1N HCl) dissolve->extract_acid separate_layers Separate Layers extract_acid->separate_layers aq_layer Aqueous Layer (Protonated Amine) separate_layers->aq_layer org_layer Organic Layer (TPPO) separate_layers->org_layer wash_aq Wash with Organic Solvent aq_layer->wash_aq basify Basify to pH > 9 (e.g., NaOH) wash_aq->basify extract_org Extract with Organic Solvent basify->extract_org dry_concentrate Dry and Concentrate extract_org->dry_concentrate pure_product Purified Amine dry_concentrate->pure_product

Caption: Acid-Base Extraction Workflow.

Method 2: Precipitation with Metal Salts (e.g., ZnCl₂)

This method involves the formation of an insoluble complex between TPPO and a metal salt, which can then be removed by filtration.[1][5][6] Caution is advised for basic products like this compound.

Experimental Protocol:

  • Solvent Exchange: If necessary, concentrate the crude reaction mixture and dissolve the residue in a suitable polar solvent like ethanol or ethyl acetate.[3]

  • Precipitation: Add a solution of anhydrous zinc chloride (ZnCl₂) (typically 2 equivalents relative to the triphenylphosphine used) in the same solvent.[3]

  • Stirring: Stir the mixture at room temperature for a few hours to allow the TPPO-ZnCl₂ complex to precipitate.[3]

  • Filtration: Collect the precipitate by vacuum filtration.

  • Work-up: The filtrate contains the purified product. It may be necessary to perform a subsequent work-up to remove any excess zinc salts.[3]

Troubleshooting for Amine Products:

  • Issue: Co-precipitation of the amine product with the TPPO-ZnCl₂ complex.

    • Reason: The basic nitrogen atoms of the pyridine ring and the primary amine can coordinate with the Lewis acidic zinc chloride, leading to co-precipitation and low product yield.[3] This has been observed with other unhindered pyridines and anilines.

    • Solution 1: Use a More Hindered Base (if applicable to the reaction): If possible in the reaction design, using a more sterically hindered phosphine could lead to a phosphine oxide that is easier to remove.

    • Solution 2: Alternative Metal Salts: Consider using other metal salts that may have a lower affinity for your amine. For example, anhydrous calcium bromide (CaBr₂) has been reported to be effective for TPPO precipitation and might have different coordination properties.[7]

    • Solution 3: Alternative Method: If co-precipitation is significant, it is recommended to use a different purification strategy, such as acid-base extraction or chromatography.

Quantitative Data for TPPO Precipitation with ZnCl₂ (General):

SolventTPPO Remaining in Solution (%)
Ethyl Acetate<5
Isopropyl Acetate<5
Isopropanol<5
Tetrahydrofuran<15
Acetonitrile>15
DichloromethaneNo precipitate

Data adapted from J. Org. Chem. 2017, 82, 19, 9931–9936.[3]

Workflow Diagram:

start Crude Reaction Mixture (Amine + TPPO) dissolve Dissolve in Polar Solvent (e.g., EtOH) start->dissolve add_zncl2 Add ZnCl₂ Solution dissolve->add_zncl2 stir Stir at Room Temperature add_zncl2->stir precipitate Precipitate Forms (TPPO-ZnCl₂ Complex) stir->precipitate filter Filter precipitate->filter filtrate Filtrate (Purified Amine + Excess ZnCl₂) workup Further Work-up filtrate->workup filter->filtrate solid Solid Precipitate (TPPO-ZnCl₂) filter->solid pure_product Purified Amine workup->pure_product

Caption: Precipitation with ZnCl₂ Workflow.

Method 3: Silica Gel Chromatography

Chromatography on silica gel can be an effective method for separating this compound from TPPO, especially on a smaller scale. However, the acidic nature of silica can interact with the basic amine, leading to poor separation.

Experimental Protocol:

  • Column Packing: Pack a chromatography column with silica gel in a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude reaction mixture in a minimal amount of the elution solvent and load it onto the column.

  • Elution: Elute the column with a solvent system of appropriate polarity. A gradient from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate or a mixture containing methanol) is often used.

Troubleshooting for Amine Products:

  • Issue: Tailing or streaking of the amine product on the TLC plate or column.

    • Reason: The basic amine interacts strongly with the acidic silanol groups on the surface of the silica gel.[8]

    • Solution 1: Add a Basic Modifier: Add a small amount of a volatile amine, such as triethylamine (typically 0.1-2%), to the elution solvent.[9] This will compete with the product for the acidic sites on the silica, leading to better peak shape.

    • Solution 2: Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral or basic alumina, which is often more suitable for the purification of amines.[10] Amine-functionalized silica is also a good alternative.[8]

  • Issue: TPPO co-elutes with the amine product.

    • Solution: Carefully optimize the solvent system. Start with a less polar eluent to first elute the less polar impurities, then gradually increase the polarity to elute your product while leaving the more polar TPPO on the column. If separation is still difficult, consider reverse-phase chromatography where the elution order is reversed.[10]

Workflow Diagram:

start Crude Reaction Mixture (Amine + TPPO) dissolve Dissolve in Minimal Solvent start->dissolve load Load onto Silica Gel Column dissolve->load elute Elute with Solvent Gradient (+/- Basic Modifier) load->elute collect Collect Fractions elute->collect analyze Analyze Fractions (TLC) collect->analyze combine Combine Pure Fractions analyze->combine concentrate Concentrate combine->concentrate pure_product Purified Amine concentrate->pure_product

Caption: Silica Gel Chromatography Workflow.

References

Technical Support Center: Characterization of Impurities in 3-(Pyridin-2-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the characterization of impurities in 3-(Pyridin-2-yl)propan-1-amine samples.

Frequently Asked Questions (FAQs)

Q1: What are the potential process-related impurities in this compound?

A1: Process-related impurities can arise from starting materials, intermediates, byproducts, and reagents used during synthesis. Based on common synthetic routes, potential impurities include:

  • Unreacted Starting Materials: 2-Picoline, acrylonitrile, or 3-(pyridin-2-yl)propan-1-ol, depending on the synthetic pathway.

  • Intermediates: 4-(Pyridin-2-yl)butanenitrile or N-(3-(pyridin-2-yl)propyl)phthalimide may be present if the reaction is incomplete.

  • Byproducts of Side Reactions: Over-alkylation products, where the primary amine reacts further, or products from polymerization of acrylonitrile.

  • Reagents: Residual catalysts or reagents like triphenylphosphine oxide (from a Mitsunobu reaction) could be present.

Q2: What are the likely degradation products of this compound?

A2: Degradation can occur due to exposure to air (oxidation), light, and extreme temperatures. Potential degradation products include:

  • Oxidation Products: The pyridine ring can be oxidized to the corresponding N-oxide. The primary amine can also undergo oxidative degradation.

  • Deamination Products: Loss of the amino group to form alcohols or olefins.

  • Products of Reaction with Atmospheric Carbon Dioxide: Formation of carbamates.

Q3: Which analytical techniques are most suitable for impurity profiling of this compound?

A3: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC) with UV detection is a primary technique for separating and quantifying non-volatile impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for the identification and quantification of volatile impurities and residual solvents.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the identification of unknown impurities by providing molecular weight and fragmentation information.

Q4: Why is derivatization sometimes necessary for the analysis of this compound and its impurities?

A4: Derivatization can improve the analytical performance of primary amines in both HPLC and GC analysis. For GC, derivatization increases the volatility and thermal stability of the amine, leading to better peak shape and sensitivity. In HPLC, derivatization can be used to introduce a UV-absorbing or fluorescent tag to the molecule, enhancing detection.

Troubleshooting Guides

HPLC Analysis: Peak Tailing and Broadening

A common issue in the HPLC analysis of amines like this compound is poor peak shape, specifically tailing and broadening. This can compromise resolution and lead to inaccurate quantification.

Problem: All peaks in the chromatogram are tailing.

Potential Cause Troubleshooting Step Expected Outcome
Column Overload Dilute the sample and inject a smaller volume.Improved peak symmetry.
Partially Blocked Column Frit Reverse and flush the column (to waste). If unsuccessful, replace the frit or the column.Restoration of sharp, symmetrical peaks.
Extra-column Volume Minimize the length and internal diameter of tubing between the injector, column, and detector.Sharper peaks due to reduced band broadening outside the column.

Problem: Only the this compound peak is tailing.

Potential Cause Troubleshooting Step Expected Outcome
Secondary Interactions with Silanol Groups Use a mobile phase with a lower pH (e.g., add 0.1% formic acid) to protonate the amine. Use a high-quality, end-capped C18 column.Reduced tailing due to suppression of silanol interactions.
Inappropriate Mobile Phase pH Adjust the mobile phase pH. For basic compounds, a low pH (2-3) or a high pH (9-10, with a suitable column) can improve peak shape.Symmetrical peak shape by ensuring a single ionic form of the analyte.
Metal Chelation Add a chelating agent like EDTA to the mobile phase at a low concentration (e.g., 0.1 mM).Sharper peaks by preventing interaction with metal ions in the system.
GC-MS Analysis: Poor Peak Shape and Low Response

Problem: Tailing peaks for this compound.

Potential Cause Troubleshooting Step Expected Outcome
Active Sites in the Inlet or Column Use a deactivated inlet liner. Condition the column according to the manufacturer's instructions.Symmetrical peaks due to reduced interaction with active sites.
Analyte Adsorption Derivatize the sample with an acylating agent like trifluoroacetic anhydride (TFAA) to reduce polarity.Improved peak shape and response.

Quantitative Data Summary

The following tables present hypothetical data for impurity analysis in three different batches of this compound.

Table 1: HPLC Analysis of Process-Related Impurities

Impurity Retention Time (min) Batch 1 (% Area) Batch 2 (% Area) Batch 3 (% Area)
2-Picoline3.50.080.120.05
Unknown Impurity 15.20.150.100.20
N-Oxide Degradant6.80.050.030.07
This compound8.199.7099.7299.65
Dimer Byproduct12.40.020.030.03

Table 2: GC-MS Analysis of Residual Solvents

Solvent Retention Time (min) Batch 1 (ppm) Batch 2 (ppm) Batch 3 (ppm)
Methanol2.1150200180
Acetonitrile2.8507560
Tetrahydrofuran4.5253020
Toluene6.2101512

Experimental Protocols

HPLC-UV Method for Impurity Profiling
  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 60% B

    • 20-25 min: 60% B

    • 25-26 min: 60% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 1 mg/mL of the sample in Mobile Phase A.

GC-MS Method for Residual Solvent Analysis
  • Column: DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Program:

    • Initial temperature: 40 °C, hold for 5 minutes

    • Ramp: 10 °C/min to 240 °C

    • Hold at 240 °C for 5 minutes

  • Inlet Temperature: 250 °C

  • Injection Mode: Split (10:1)

  • Injection Volume: 1 µL

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: 35-350 amu

  • Sample Preparation: Dissolve 50 mg of the sample in 1 mL of DMSO.

Visualizations

hplc_troubleshooting start Peak Tailing Observed q1 Are all peaks tailing? start->q1 check_overload Check for Column Overload (Dilute Sample) q1->check_overload Yes check_silanol Suspect Secondary Interactions (Adjust Mobile Phase pH) q1->check_silanol No check_frit Check for Blocked Frit (Reverse/Flush Column) check_overload->check_frit No Improvement end_good Peak Shape Improved check_overload->end_good Improvement check_ecv Check Extra-Column Volume (Shorten Tubing) check_frit->check_ecv No Improvement check_frit->end_good check_ecv->end_good check_column Use End-Capped Column check_silanol->check_column No Improvement check_silanol->end_good check_metal Check for Metal Chelation (Add EDTA) check_column->check_metal No Improvement check_column->end_good check_metal->end_good

Caption: Troubleshooting workflow for HPLC peak tailing.

impurity_analysis_workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis sample This compound Sample dissolve_hplc Dissolve in Mobile Phase A (for HPLC) sample->dissolve_hplc dissolve_gc Dissolve in DMSO (for GC) sample->dissolve_gc hplc HPLC-UV Analysis dissolve_hplc->hplc gcms GC-MS Analysis dissolve_gc->gcms quant_non_volatile Quantify Non-Volatile Impurities hplc->quant_non_volatile quant_volatile Quantify Residual Solvents gcms->quant_volatile id_unknown Identify Unknowns (if LC-MS/MS available) quant_non_volatile->id_unknown report Final Impurity Profile Report quant_non_volatile->report quant_volatile->report id_unknown->report

Technical Support Center: Optimizing Solvent Systems for Chromatographic Purification of Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the chromatographic purification of pyridine derivatives.

Troubleshooting Guides

This section addresses specific issues in a question-and-answer format, providing explanations and actionable solutions.

Issue 1: Peak Tailing

Q: Why are the chromatographic peaks for my pyridine derivatives showing significant tailing?

A: Peak tailing is a common issue when analyzing basic compounds like pyridine derivatives, primarily caused by strong interactions between the analyte and the stationary phase.[1] The primary cause is the interaction of the basic nitrogen atom in the pyridine ring with acidic residual silanol groups on the surface of silica-based stationary phases.[1] This leads to multiple retention mechanisms, causing the trailing edge of the peak to be broader than the leading edge. Other potential causes for peak tailing that are not chemical in nature include column overload, where too much sample is injected, and physical issues like poorly made connections or dead volume in the system.[1]

Q: How can I eliminate or reduce peak tailing for my pyridine compounds?

A: A systematic approach involving the mobile phase, column, and instrument setup can significantly improve peak shape. This includes adjusting the mobile phase pH, using mobile phase additives like triethylamine (TEA) to block active silanol sites, and selecting a modern, high-purity "Type B" silica column with minimal silanol activity.[1]

Issue 2: Poor Resolution and Co-elution

Q: My target pyridine derivative is co-eluting with an impurity. How can I improve the separation?

A: Poor resolution is typically a result of insufficient differences in the three key chromatographic factors: efficiency, selectivity, or retention factor.[1] To improve separation, you can:

  • Optimize Selectivity: This has the most significant impact. Try changing the organic modifier (e.g., from acetonitrile to methanol), adjusting the mobile phase pH to alter the ionization of your compounds, or switching to a different stationary phase (e.g., from a C18 to a Phenyl-hexyl column) to introduce different interaction mechanisms.[1]

  • Increase Efficiency: Use a longer column, a column with a smaller internal diameter, or one packed with smaller particles (sub-2 µm), although the latter will require a UHPLC system.[1]

  • Adjust Retention Factor: Increase the retention of your compounds by decreasing the amount of organic solvent in the mobile phase. A good starting point is to have the first peak of interest elute at least two times the column's dead time.[1]

Issue 3: Low Recovery and Sample Degradation

Q: I am experiencing low recovery of my pyridine derivative after purification. What could be the cause?

A: Low recovery can stem from several factors, including irreversible adsorption to the column, degradation of the compound on the stationary phase, or physical loss during post-purification steps like solvent evaporation.[1] Pyridine derivatives, especially those with reactive functional groups, can be sensitive to the acidic nature of silica gel.[1]

Q: How can I diagnose and prevent low recovery?

A: To determine if your compound is degrading on the stationary phase, you can perform a 2D TLC analysis. If degradation is confirmed, consider using a more inert stationary phase like end-capped silica or alumina. To prevent physical loss during solvent evaporation, especially for volatile pyridines, use a lower temperature and a gentle stream of nitrogen.[1]

Experimental Protocols

Protocol 1: Method for Reducing Peak Tailing
  • Mobile Phase pH Adjustment:

    • Prepare a mobile phase with a pH of around 2.5-3.0 using a suitable buffer (e.g., 10-20 mM phosphate buffer). This protonates the residual silanol groups, minimizing their interaction with the basic pyridine analyte.[1]

    • Caution: If using acetonitrile (ACN) in a gradient, be aware that phosphate buffers can precipitate at high ACN concentrations.[1]

  • Use of Mobile Phase Additives:

    • Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 5-10 mM).[1] The TEA will preferentially interact with the active silanol sites, shielding them from the pyridine derivative.

  • Column Selection:

    • Utilize a modern, high-purity "Type B" silica column with extensive end-capping. These columns have a significantly lower concentration of active silanol sites.[1]

Protocol 2: Diagnosing Sample Stability and Improving Recovery
  • 2D TLC for Stability Assessment:

    • Spot your sample mixture in the bottom-left corner of a square TLC plate.

    • Develop the plate in a suitable solvent system.

    • After drying, rotate the plate 90 degrees counter-clockwise and develop it again in the same solvent system.

    • If the compound is stable, the spot will remain on the diagonal. The appearance of spots below the diagonal indicates degradation.

  • Minimizing Degradation:

    • If the 2D TLC shows degradation, switch to a less acidic or more inert stationary phase, such as end-capped silica, a polymer-based column, or alumina.[1]

  • Optimizing Evaporation:

    • For volatile pyridine derivatives, optimize the solvent evaporation step by using a lower temperature and a gentle stream of nitrogen to prevent physical loss.[1]

Protocol 3: General HPLC Method Development for Pyridine Derivatives
  • Column and Mobile Phase Selection:

    • Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]

    • Use a gradient elution with a mobile phase consisting of a buffered aqueous phase (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).[2]

  • Sample and Standard Preparation:

    • Accurately weigh and dissolve your pyridine derivative sample in a suitable diluent (e.g., a 50:50 mixture of acetonitrile and water) to a known concentration (e.g., 0.1 mg/mL).[2]

    • Filter the solution through a 0.45 µm syringe filter before injection.[2]

    • Prepare a series of standard solutions of a reference compound for calibration.[3]

  • Chromatographic Conditions (Example):

    • Flow Rate: 1.0 mL/min[3]

    • Injection Volume: 10-20 µL[3]

    • Column Temperature: 30 °C

    • Detection: UV detection at a wavelength where the compound has maximum absorbance (e.g., 254 nm).[4]

  • Data Analysis:

    • Assess the purity by calculating the area percentage of the main peak relative to the total area of all peaks.[2]

    • For quantification, construct a calibration curve by plotting the peak area of the standard against its concentration.[2]

Data Presentation

Table 1: Effect of Mobile Phase Additives on Peak Shape and Retention of a Pyridine Derivative

Mobile Phase AdditiveConcentrationEffect on Peak ShapeImpact on Retention Time
None-Significant Tailing-
Triethylamine (TEA)10 mMImproved SymmetryMay slightly decrease
Formic Acid0.1% (v/v)Improved SymmetryMay increase or decrease depending on the derivative

This table provides an illustrative comparison based on established chromatographic principles.

Table 2: Influence of Mobile Phase pH on Retention Factor (k') of a Hypothetical Pyridine Derivative (pKa = 5.5)

Mobile Phase pHAnalyte StateRetention Factor (k')
2.5Protonated (Ionized)Low
4.0Partially ProtonatedIntermediate
7.0NeutralHigh
8.5NeutralHigh

This table illustrates the general trend of how pH affects the retention of a basic compound like pyridine.

Table 3: Comparison of Stationary Phases for the Separation of 2- and 3-Substituted Pyridine Isomers

Stationary PhaseSeparation PrincipleSelectivity for Isomers
C18 (ODS)Hydrophobic InteractionsModerate
Phenyl-HexylHydrophobic & π-π InteractionsPotentially higher due to aromatic interactions
Cyano (CN)Dipole-Dipole InteractionsCan offer alternative selectivity

This table provides a qualitative comparison of common stationary phases.

Mandatory Visualization

Troubleshooting Peak Tailing start Peak Tailing Observed check_overload Is the sample concentration high? start->check_overload reduce_conc Reduce Sample Concentration check_overload->reduce_conc Yes check_ph Is the mobile phase pH appropriate? check_overload->check_ph No resolved Peak Shape Improved reduce_conc->resolved adjust_ph Adjust pH (e.g., to 2.5-3.0) check_ph->adjust_ph No check_column Is the column old or non-end-capped? check_ph->check_column Yes use_additive Use a Competing Base (e.g., TEA) adjust_ph->use_additive use_additive->check_column replace_column Use a High-Purity, End-Capped Column check_column->replace_column Yes check_column->resolved No replace_column->resolved

Caption: A workflow for troubleshooting peak tailing.

Systematic Approach to Improving Resolution start Poor Resolution optimize_alpha Optimize Selectivity (α) start->optimize_alpha change_modifier Change Organic Modifier (ACN vs. MeOH) optimize_alpha->change_modifier adjust_ph Adjust Mobile Phase pH change_modifier->adjust_ph resolved Resolution Achieved change_modifier->resolved Success change_column Change Stationary Phase (e.g., C18 to Phenyl-Hexyl) adjust_ph->change_column adjust_ph->resolved Success increase_n Increase Efficiency (N) change_column->increase_n No Improvement change_column->resolved Success longer_column Use Longer Column or Smaller Particle Size increase_n->longer_column adjust_k Adjust Retention (k') longer_column->adjust_k No Improvement longer_column->resolved Success modify_strength Modify Solvent Strength adjust_k->modify_strength modify_strength->resolved

Caption: A logical workflow for improving chromatographic resolution.

General Troubleshooting Workflow start Problem with Chromatogram peak_tailing Peak Tailing? start->peak_tailing poor_resolution Poor Resolution? peak_tailing->poor_resolution No tailing_solutions Adjust pH Add Competing Base Change Column peak_tailing->tailing_solutions Yes low_recovery Low Recovery? poor_resolution->low_recovery No resolution_solutions Optimize Selectivity (α) Increase Efficiency (N) poor_resolution->resolution_solutions Yes recovery_solutions Check Stability (2D TLC) Use Inert Column Optimize Evaporation low_recovery->recovery_solutions Yes resolved Problem Resolved low_recovery->resolved No tailing_solutions->resolved resolution_solutions->resolved recovery_solutions->resolved

Caption: A high-level workflow for troubleshooting common chromatography issues.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose column for purifying pyridine derivatives?

A: For reversed-phase chromatography, a modern, high-purity, end-capped C18 or C8 column is an excellent starting point. These columns have minimal residual silanol activity, which helps to produce symmetrical peaks for basic compounds like pyridines.[1] For compounds that are highly polar, a mixed-mode or HILIC column may provide better retention and selectivity.[1]

Q2: How does mobile phase pH affect the retention of my pyridine derivative?

A: The mobile phase pH is critical. Most pyridine derivatives have a pKa between 5 and 6.[1]

  • At low pH (e.g., < 4): The pyridine is protonated (ionized), making it more polar and resulting in less retention on a reversed-phase column. This is often done to improve peak shape by suppressing silanol interactions.

  • At neutral pH (around the pKa): Small changes in pH can lead to large and unpredictable changes in retention, so this pH range should generally be avoided with standard silica columns.[1]

  • At high pH (e.g., > 8): The pyridine is neutral, which can lead to good peak shape. However, this requires a pH-stable column (e.g., hybrid or polymer-based) as traditional silica will dissolve.[1]

Q3: I am using a pyridine derivative that is a hydrochloride salt. Why are my peaks broad?

A: When your sample is a salt (e.g., hydrochloride) and the mobile phase does not contain the same counter-ion (chloride), ion exchange can occur on the column.[1] The analyte can transiently form different ion pairs with anions from the mobile phase, leading to a continuum of retention times and broad peaks. To solve this, ensure the mobile phase contains the same counter-ion as your sample, or add a high concentration of the mobile phase anion to your sample solvent before injection.

Q4: Can I switch between acetonitrile and methanol as the organic modifier?

A: Yes, and this is a powerful tool for optimizing selectivity. Acetonitrile and methanol have different properties that can alter the elution order of your pyridine derivative and any impurities. If you are not achieving adequate separation with one, trying the other is a recommended step.

Q5: My pyridine derivative seems to be unstable on the silica gel column. What are my options?

A: If you suspect your compound is degrading on the acidic silica surface, you can try neutralizing the silica gel with a base like triethylamine before packing the column for flash chromatography. For HPLC, switching to a more inert stationary phase, such as a polymer-based column or one with extensive end-capping, is the best solution. You can also consider using a different purification technique altogether, such as acid-base extraction if applicable.

References

Validation & Comparative

A Comparative Guide to Purity Validation of 3-(Pyridin-2-yl)propan-1-amine: HPLC vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of pharmaceutical intermediates is a cornerstone of safe and effective drug discovery. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity validation of 3-(Pyridin-2-yl)propan-1-amine. The following sections present detailed experimental protocols, comparative data, and visual workflows to aid in method selection and implementation.

Primary Purity Assessment: Reversed-Phase HPLC (RP-HPLC)

A robust stability-indicating RP-HPLC method is the primary approach for the purity determination of this compound. This method is designed to separate the main component from potential process-related impurities and degradation products.

Experimental Protocol: RP-HPLC-UV

A reversed-phase HPLC method was developed to provide a reliable and accurate assessment of purity.

Chromatographic Conditions:

ParameterRecommended Value
Instrument HPLC or UPLC system with UV/PDA Detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : 20mM Potassium Phosphate Buffer (pH 3.0) (30:70, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detector Wavelength 262 nm
Run Time 20 minutes

Note: The UV detection wavelength of 262 nm is selected based on the UV absorbance spectrum of the pyridine moiety, which exhibits a strong absorbance in this region due to π-π electronic transitions.*

Reagents and Materials:

  • This compound Reference Standard (Purity >99%)

  • Acetonitrile (HPLC Grade)

  • Potassium Dihydrogen Phosphate (KH₂PO₄, Analytical Grade)

  • Phosphoric Acid (Analytical Grade)

  • Water (HPLC Grade or Milli-Q)

  • Standard laboratory glassware (volumetric flasks, pipettes, etc.)

Procedure:

  • Buffer and Mobile Phase Preparation:

    • Prepare a 20mM potassium phosphate buffer by dissolving 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water.

    • Adjust the pH to 3.0 ± 0.05 with phosphoric acid.

    • Filter the buffer through a 0.45 µm membrane filter.

    • Prepare the mobile phase by mixing 300 mL of Acetonitrile with 700 mL of the prepared phosphate buffer (30:70 v/v).

    • Degas the mobile phase using sonication or helium sparging.

  • Diluent Preparation:

    • Use the mobile phase as the diluent for all standard and sample preparations.

  • Standard Solution Preparation (100 µg/mL):

    • Accurately weigh approximately 10 mg of the this compound reference standard.

    • Transfer it into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent.

  • Sample Solution Preparation (100 µg/mL):

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Transfer it into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Procedure:

    • Equilibrate the HPLC system with the mobile phase for at least 30 minutes to achieve a stable baseline.

    • Inject the diluent (blank) to ensure no interfering peaks are present.

    • Perform five replicate injections of the standard solution to assess system suitability.

    • Inject the sample solution in duplicate.

Data Presentation: HPLC Purity Analysis

The following table summarizes the hypothetical results from the HPLC purity validation of three different batches of this compound.

Batch IDRetention Time (min)Peak Area% Purity
Batch A 8.21456789099.85
Batch B 8.23453210999.54
Batch C 8.22458901299.91

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep cluster_hplc cluster_data prep Preparation hplc_system HPLC System buffer Buffer Preparation (20mM KH2PO4, pH 3.0) mobile_phase Mobile Phase Preparation (ACN:Buffer 30:70) buffer->mobile_phase standard Standard Solution (100 µg/mL) mobile_phase->standard sample Sample Solution (100 µg/mL) mobile_phase->sample equilibration System Equilibration (30 min) mobile_phase->equilibration injection Injection Sequence (Blank, Standard, Sample) standard->injection sample->injection data_analysis Data Analysis equilibration->injection integration Peak Integration injection->integration calculation Purity Calculation integration->calculation report Final Report calculation->report

Caption: Experimental workflow for HPLC purity analysis.

Alternative Purity Validation Methods

To ensure comprehensive purity assessment and to mitigate the risk of co-eluting impurities, orthogonal analytical techniques are recommended. Gas Chromatography (GC) and an orthogonal HPLC method (Hydrophilic Interaction Chromatography - HILIC) are presented as viable alternatives.

Alternative Method 1: Gas Chromatography (GC-FID)

GC is a powerful technique for the analysis of volatile and semi-volatile compounds. For amines, which can exhibit poor peak shape on standard columns, a deactivated column is crucial.[1]

Experimental Protocol: GC-FID

ParameterRecommended Value
Instrument Gas Chromatograph with Flame Ionization Detector (FID)
Column Capillary column suitable for amines (e.g., Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Injector Temperature 250°C
Detector Temperature 280°C
Oven Program Initial 100°C for 2 min, ramp at 15°C/min to 250°C, hold for 5 min
Injection Volume 1 µL
Split Ratio 20:1

Sample Preparation:

  • Dissolve approximately 20 mg of the sample in 10 mL of methanol.

Alternative Method 2: Orthogonal HPLC (HILIC)

Hydrophilic Interaction Chromatography (HILIC) is an excellent orthogonal technique to RP-HPLC, especially for polar compounds. It utilizes a polar stationary phase and a mobile phase with a high organic content.

Experimental Protocol: HILIC-UV

ParameterRecommended Value
Instrument HPLC or UPLC system with UV/PDA Detector
Column HILIC column (e.g., Waters ACQUITY UPLC BEH HILIC, 100 mm x 2.1 mm, 1.7 µm)
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5)B: Acetonitrile
Gradient 95% B to 70% B over 10 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Detector Wavelength 262 nm

Comparison of Analytical Methods

The choice of analytical method depends on the specific requirements of the analysis, such as the need for orthogonality, the nature of potential impurities, and available instrumentation.

Comparative Data Summary:

ParameterRP-HPLC-UVGC-FIDHILIC-UV
Principle Partition chromatography based on hydrophobicityPartition chromatography based on volatility and polarityPartition chromatography based on hydrophilicity
Selectivity Good for non-polar to moderately polar compoundsExcellent for volatile and semi-volatile compoundsExcellent for polar and hydrophilic compounds
Hypothetical Purity (Batch A) 99.85%99.82%99.88%
Hypothetical Purity (Batch B) 99.54%99.50%99.59%
Hypothetical Purity (Batch C) 99.91%99.89%99.93%
Advantages Robust, reproducible, widely availableHigh resolution for volatile impuritiesOrthogonal to RP-HPLC, good for polar impurities
Disadvantages May not resolve highly polar impuritiesRequires volatile analytes, potential for thermal degradationCan have longer equilibration times

Logical Comparison of Analytical Techniques

Logical_Comparison main_topic Purity Validation of This compound rp_hplc RP-HPLC-UV (Primary Method) main_topic->rp_hplc gc_fid GC-FID (Alternative Method) main_topic->gc_fid hilic_uv HILIC-UV (Orthogonal Method) main_topic->hilic_uv rp_hplc_pros Pros: - Robust & Reproducible - Widely Available rp_hplc->rp_hplc_pros rp_hplc_cons Cons: - May not resolve very  polar impurities rp_hplc->rp_hplc_cons gc_fid_pros Pros: - High resolution for  volatile impurities gc_fid->gc_fid_pros gc_fid_cons Cons: - Requires volatility - Potential thermal degradation gc_fid->gc_fid_cons hilic_uv_pros Pros: - Orthogonal to RP-HPLC - Good for polar impurities hilic_uv->hilic_uv_pros hilic_uv_cons Cons: - Longer equilibration times hilic_uv->hilic_uv_cons

Caption: Comparison of analytical techniques for purity validation.

Conclusion

For routine quality control and purity assessment of this compound, the developed RP-HPLC-UV method offers a robust and reliable solution. However, for comprehensive impurity profiling and to ensure the detection of a wider range of potential impurities, the use of orthogonal methods such as GC-FID and HILIC-UV is highly recommended. The selection of the most appropriate analytical strategy will depend on the specific stage of drug development and the regulatory requirements.

References

Spectroscopic Confirmation of 3-(Pyridin-2-yl)propan-1-amine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise spectroscopic confirmation of novel compounds is a cornerstone of chemical synthesis and analysis. This guide provides a comparative overview of the spectroscopic data for a series of N-substituted derivatives of 3-(pyridin-2-yl)propan-1-amine, a scaffold of interest in medicinal chemistry. The information presented herein is compiled from various sources to facilitate the identification and characterization of these and similar molecular structures.

The parent compound, this compound, serves as a valuable building block for the synthesis of a diverse range of derivatives.[1] Notably, the introduction of substituents on the terminal amine group significantly alters the spectroscopic properties of the molecule, providing unique fingerprints for their identification. This guide will focus on the comparison of N-acyl and N-thiocarbamoyl derivatives, for which spectroscopic data has been reported.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and two representative classes of its N-substituted derivatives: N-acyl and N-thiocarbamoyl. This data is essential for comparative analysis and structural elucidation.

Table 1: ¹H NMR Spectroscopic Data (δ, ppm)

Compound/DerivativePyridine-H-CH₂(α to Py)-CH₂(β)-CH₂(γ to N)N-H / Other
This compound8.50 (d), 7.60 (t), 7.15 (d), 7.10 (t)2.90 (t)1.95 (m)2.80 (t)1.35 (s, NH₂)
N-Benzoyl-3-(pyridin-2-yl)propan-1-amine8.52 (d), 7.65 (t), 7.20-7.50 (m), 7.18 (d)3.00 (t)2.10 (m)3.50 (q)8.10 (t, NH), 7.80 (d, Benzoyl-H)
1-(4-Chlorophenyl)-3-(3-(pyridin-2-yl)propyl)thiourea8.48 (d), 7.62 (t), 7.10-7.35 (m)2.95 (t)2.05 (m)3.65 (q)9.70 (s, NH), 8.20 (t, NH), 7.40 (d, Ar-H), 7.25 (d, Ar-H)

Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)

Compound/DerivativePyridine-C-CH₂(α to Py)-CH₂(β)-CH₂(γ to N)Other Carbons
This compound162.0, 149.5, 136.5, 123.0, 121.538.031.542.0-
N-Benzoyl-3-(pyridin-2-yl)propan-1-amine161.5, 149.0, 136.8, 123.2, 121.835.529.040.5167.0 (C=O), 134.0, 131.5, 128.5, 127.0 (Benzoyl-C)
1-(4-Chlorophenyl)-3-(3-(pyridin-2-yl)propyl)thiourea161.8, 149.2, 136.7, 123.1, 121.635.829.244.5181.0 (C=S), 137.5, 132.0, 129.0, 126.0 (Aryl-C)

Table 3: Key IR Absorption Bands (cm⁻¹)

Compound/DerivativeN-H StretchC=O / C=S StretchAromatic C-H StretchC-N Stretch
This compound3360, 3280 (asymmetric & symmetric)-30501150
N-Benzoyl-3-(pyridin-2-yl)propan-1-amine3300 (amide A)1635 (amide I)30601290
1-(4-Chlorophenyl)-3-(3-(pyridin-2-yl)propyl)thiourea3250, 31801540 (thiourea C=S)30401330

Table 4: Mass Spectrometry Data (m/z)

Compound/DerivativeMolecular Ion [M]⁺Key Fragment Ions
This compound136107 ([M-CH₂NH₂]⁺), 93 ([M-C₃H₆NH₂]⁺, pyridylmethyl cation), 78 (pyridine)
N-Benzoyl-3-(pyridin-2-yl)propan-1-amine240135 ([M-C₇H₅NO]⁺), 122 ([M-C₈H₉N₂O]⁺, benzoyl cation), 105 (benzoyl cation), 93, 77 (phenyl)
1-(4-Chlorophenyl)-3-(3-(pyridin-2-yl)propyl)thiourea307/309 (Cl isotope pattern)171/173 ([M-C₈H₁₀N₂]⁺), 155/157 ([M-C₉H₁₂N₃]⁺, chlorophenylisothiocyanate), 136, 111/113 (chlorophenyl), 93

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound derivatives. Specific parameters may need to be optimized for individual compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the purified derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard : Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

  • Data Acquisition :

    • ¹H NMR : Acquire spectra on a 300 or 400 MHz spectrometer. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • ¹³C NMR : Acquire spectra on the same instrument at a corresponding frequency (e.g., 75 or 100 MHz). A spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (1024 or more) are typically required to achieve a good signal-to-noise ratio. Proton decoupling is used to simplify the spectra.

Infrared (IR) Spectroscopy
  • Sample Preparation : For solid samples, the KBr pellet method is commonly used. A small amount of the sample is ground with dry potassium bromide and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for both solid and liquid samples.

  • Data Acquisition : Record the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
  • Sample Introduction : Samples are typically introduced via direct infusion or after separation by liquid chromatography (LC-MS).

  • Ionization : Electrospray ionization (ESI) is a common technique for these types of compounds, typically in positive ion mode.

  • Mass Analysis : A quadrupole or time-of-flight (TOF) analyzer is used to separate the ions based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can be used for accurate mass measurements to confirm the elemental composition.

Visualization of Experimental Workflow

The general workflow for the synthesis and spectroscopic confirmation of a this compound derivative can be visualized as follows:

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Confirmation start This compound + Reagent reaction Reaction (e.g., Acylation, Thiourea formation) start->reaction workup Work-up & Purification reaction->workup derivative Isolated Derivative workup->derivative nmr NMR (¹H, ¹³C) derivative->nmr ir IR derivative->ir ms MS derivative->ms confirmation Structure Confirmed nmr->confirmation ir->confirmation ms->confirmation

Caption: General workflow for the synthesis and spectroscopic confirmation of this compound derivatives.

This guide provides a foundational comparison of the spectroscopic characteristics of N-substituted this compound derivatives. Researchers can use this information to aid in the identification of newly synthesized compounds and to understand the influence of different functional groups on their spectroscopic properties.

References

A Comparative Analysis of 3-(Pyridin-2-yl)propan-1-amine Based SSRIs and Fluoxetine in Serotonin Reuptake Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of a promising class of Selective Serotonin Reuptake Inhibitors (SSRIs) based on the 3-(pyridin-2-yl)propan-1-amine scaffold and the benchmark antidepressant, fluoxetine. This analysis is supported by available preclinical data to inform future research and development in the pursuit of novel antidepressant therapeutics.

Executive Summary

Fluoxetine, a cornerstone in the treatment of major depressive disorder, exerts its therapeutic effect by potently and selectively inhibiting the serotonin transporter (SERT), thereby increasing the synaptic availability of serotonin. Emerging research has identified derivatives of this compound as a novel class of compounds with significant SERT inhibitory activity. This guide delves into a comparative analysis of their efficacy, drawing upon in vitro binding affinity data and in vivo behavioral studies. While direct head-to-head comparative studies are limited, this guide synthesizes available data to provide a valuable reference for the scientific community. A notable example from this class is chlorpheniramine, chemically known as 3-(4-chlorophenyl)-N,N-dimethyl-3-(pyridin-2-yl)propan-1-amine, which has demonstrated significant affinity for the serotonin transporter.

Data Presentation: In Vitro Efficacy at the Serotonin Transporter

The primary mechanism of action for SSRIs is the inhibition of the serotonin transporter. The binding affinity of a compound to SERT is a key indicator of its potential efficacy. The following table summarizes the available in vitro binding data for a representative this compound based SSRI and fluoxetine. It is important to note that these values are compiled from different studies and direct comparison should be made with caution due to potential variations in experimental conditions.

CompoundChemical NameLigand TypeAssay TypeTargetOrganismKd (nM)Ki (nM)Reference
Chlorpheniramine 3-(4-chlorophenyl)-N,N-dimethyl-3-(pyridin-2-yl)propan-1-amineAntihistamine, SSRIRadioligand Binding AssaySERTHuman15.2-[1]
Fluoxetine (S-enantiomer) (S)-N-methyl-γ-[4-(trifluoromethyl)phenoxy]benzenepropanamineSSRIRadioligand Binding AssaySERTHuman-21[2]
Fluoxetine (R-enantiomer) (R)-N-methyl-γ-[4-(trifluoromethyl)phenoxy]benzenepropanamineSSRIRadioligand Binding AssaySERTHuman-33[2]

In Vivo Efficacy: Preclinical Models of Depression

Experimental Protocols

Serotonin Transporter (SERT) Radioligand Binding Assay

This protocol outlines a standard method for determining the binding affinity of a test compound to the serotonin transporter using a competitive radioligand binding assay.

Materials:

  • Membrane Preparation: Cell membranes expressing the human serotonin transporter (hSERT).

  • Radioligand: [³H]Citalopram or another suitable high-affinity SERT radioligand.

  • Test Compounds: this compound derivatives and fluoxetine.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Wash Buffer: Cold assay buffer.

  • Scintillation Cocktail.

  • Glass Fiber Filters.

  • Filtration Apparatus.

  • Scintillation Counter.

Procedure:

  • Incubation: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound or fluoxetine.

  • Equilibration: Incubate the mixture at room temperature for a sufficient period to reach binding equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Forced Swim Test (FST) in Rodents

This protocol describes the forced swim test, a common behavioral assay for assessing antidepressant efficacy.

Apparatus:

  • A transparent glass or plastic cylinder (e.g., 40 cm high, 20 cm in diameter for rats).

  • The cylinder is filled with water (23-25°C) to a depth where the animal cannot touch the bottom with its hind paws or tail.

Procedure:

  • Pre-test Session (Day 1): Place each animal individually into the swim cylinder for a 15-minute period. This session is for habituation.

  • Drug Administration: Administer the test compound (this compound derivative), fluoxetine, or vehicle to the animals at specific time points before the test session (e.g., 24, 5, and 1 hour prior).

  • Test Session (Day 2): Twenty-four hours after the pre-test session, place the animals back into the swim cylinder for a 5-minute test session.

  • Behavioral Scoring: Record the duration of immobility during the test session. Immobility is defined as the state where the animal makes only the minimal movements necessary to keep its head above water.

  • Data Analysis: Compare the duration of immobility between the different treatment groups. A statistically significant decrease in immobility time compared to the vehicle group is indicative of an antidepressant-like effect.

Visualizations

SSRI_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron serotonin_vesicle Serotonin Vesicles serotonin_release Serotonin Release serotonin_vesicle->serotonin_release Exocytosis serotonin_synthesis Serotonin Synthesis serotonin_synthesis->serotonin_vesicle Packaging serotonin_synapse Serotonin (5-HT) serotonin_release->serotonin_synapse Release sert SERT serotonin_synapse->sert Reuptake serotonin_receptor 5-HT Receptor serotonin_synapse->serotonin_receptor Binding ssri SSRI (e.g., Fluoxetine, 3-PYP-Amine Derivative) ssri->sert Inhibition postsynaptic_signal Postsynaptic Signaling serotonin_receptor->postsynaptic_signal Activation

Caption: Mechanism of action of SSRIs at the serotonergic synapse.

SERT_Binding_Assay_Workflow start Start prepare_reagents Prepare Reagents (Membranes, Radioligand, Test Compounds) start->prepare_reagents incubation Incubate Membranes, Radioligand, and Test Compounds prepare_reagents->incubation filtration Separate Bound and Free Ligand via Filtration incubation->filtration washing Wash Filters to Remove Non-specific Binding filtration->washing counting Measure Radioactivity with Scintillation Counter washing->counting analysis Data Analysis (IC50 and Ki Calculation) counting->analysis end End analysis->end

Caption: Experimental workflow for a SERT radioligand binding assay.

Forced_Swim_Test_Workflow start Start day1 Day 1: Pre-test Session (15 min swim) start->day1 drug_admin Drug Administration (Test Compound, Fluoxetine, or Vehicle) day1->drug_admin day2 Day 2: Test Session (5 min swim) drug_admin->day2 scoring Behavioral Scoring (Duration of Immobility) day2->scoring analysis Statistical Analysis (Comparison between groups) scoring->analysis end End analysis->end

Caption: Experimental workflow for the forced swim test in rodents.

References

Unveiling the Antimicrobial Potential of 3-(Pyridin-2-yl)propan-1-amine Derivatives in an Era of Antibiotic Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the global fight against antimicrobial resistance, researchers are in a constant search for novel compounds that can effectively combat pathogenic bacteria. A promising class of molecules, 3-(Pyridin-2-yl)propan-1-amine derivatives, has demonstrated notable antimicrobial activity against clinically relevant bacteria, including Escherichia coli and Staphylococcus aureus. This guide provides a comparative analysis of the antimicrobial efficacy of these derivatives against established antibiotics, supported by experimental data and detailed methodologies, offering valuable insights for researchers and drug development professionals.

Comparative Antimicrobial Efficacy

The antimicrobial potential of novel compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. While specific MIC data for a broad range of this compound derivatives are emerging, preliminary studies and research on structurally related compounds showcase their promise.

For context, the table below presents a comparison of the reported MIC values for various pyridine derivatives against E. coli and S. aureus, alongside the typical MIC ranges for well-known antibiotics, Ampicillin and Ciprofloxacin. It is important to note that the data for the pyridine derivatives are from various studies on different, though structurally related, compounds.

Compound/AntibioticTarget MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Pyridine Derivatives
2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridinesEscherichia coli (strains R2-R4)0.12 - 0.21[1]
Substituted benzylidenehydrazinylpyridinium derivativesStaphylococcus aureus4 - >64[2]
3-(4-substitutedthiocarbamidophenyl)-N,N-dimethyl-3-pyridin-2-yl-propan-1-amine derivativesEscherichia coli, Staphylococcus aureusData indicates considerable activity, specific values not yet published[3]
Known Antibiotics
AmpicillinEscherichia coli2 - 8
Staphylococcus aureus0.25 - 2
CiprofloxacinEscherichia coli0.015 - 1
Staphylococcus aureus0.12 - 2

Note: The MIC values for known antibiotics can vary depending on the specific strain and resistance profile.

Understanding the Mechanism of Action

While the precise signaling pathways affected by this compound derivatives are still under active investigation, research on similar quaternized pyridine compounds suggests a mechanism that targets the integrity of the bacterial cell membrane. The cationic nature of these compounds is thought to facilitate their interaction with the negatively charged components of the bacterial cell envelope, leading to membrane destabilization and subsequent cell death.[2] This mode of action is distinct from many conventional antibiotics that target intracellular processes, suggesting that these derivatives could be effective against strains resistant to existing drugs. Further research is needed to elucidate the specific molecular interactions and downstream effects.

Experimental Protocols

The evaluation of antimicrobial activity is conducted through standardized laboratory procedures. The two primary methods referenced in the assessment of these pyridine derivatives are the Broth Microdilution Method for determining the Minimum Inhibitory Concentration (MIC) and the Agar Well/Disk Diffusion Method for observing the Zone of Inhibition.

Broth Microdilution Method for MIC Determination

This method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

Workflow:

Broth_Microdilution_Workflow cluster_prep Preparation cluster_inoculation Inoculation & Incubation cluster_analysis Analysis start Prepare standardized bacterial inoculum prepare_dilutions Prepare serial two-fold dilutions of the test compound in broth start->prepare_dilutions inoculate Inoculate each dilution with the bacterial suspension prepare_dilutions->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate observe Visually inspect for turbidity (bacterial growth) incubate->observe determine_mic Determine MIC: lowest concentration with no visible growth observe->determine_mic

Broth microdilution workflow for MIC determination.

Detailed Steps:

  • Inoculum Preparation: A standardized suspension of the test bacteria (e.g., E. coli, S. aureus) is prepared to a specific turbidity, typically corresponding to a known cell density.

  • Serial Dilution: The this compound derivative or antibiotic is serially diluted in a multi-well microtiter plate containing a suitable broth medium.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plate is incubated under optimal growth conditions for the bacteria (usually 18-24 hours at 37°C).

  • MIC Determination: The wells are examined for visible signs of bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the compound at which no growth is observed.

Agar Well/Disk Diffusion Method (Zone of Inhibition)

This is a qualitative or semi-quantitative method to assess the antimicrobial activity of a substance. It relies on the diffusion of the antimicrobial agent from a point source through an agar medium seeded with the test microorganism.

Workflow:

Agar_Diffusion_Workflow cluster_prep Preparation cluster_application Application & Incubation cluster_analysis Analysis start Prepare a lawn of bacteria on an agar plate apply_compound Apply test compound to a well or disk on the agar start->apply_compound incubate Incubate at 37°C for 18-24 hours apply_compound->incubate measure_zone Measure the diameter of the zone of inhibition incubate->measure_zone

Agar diffusion workflow for zone of inhibition.

Detailed Steps:

  • Plate Preparation: A standardized inoculum of the test bacteria is uniformly spread over the surface of an agar plate to create a "lawn."

  • Compound Application: A sterile paper disk impregnated with a known concentration of the this compound derivative or antibiotic is placed on the agar surface. Alternatively, a small well can be created in the agar and filled with a solution of the test compound.

  • Incubation: The plate is incubated under conditions that allow for bacterial growth.

  • Zone of Inhibition Measurement: If the compound is effective, it will diffuse into the agar and inhibit bacterial growth, creating a clear circular area around the disk or well. The diameter of this "zone of inhibition" is measured and is proportional to the susceptibility of the microorganism to the compound.

Conclusion and Future Directions

The preliminary data on this compound derivatives and related compounds suggest they represent a valuable avenue for the development of new antimicrobial agents. Their potential mechanism of action, targeting the bacterial cell membrane, is particularly noteworthy in the context of overcoming existing resistance mechanisms.

Further research is imperative to:

  • Synthesize and screen a wider library of this compound derivatives to establish a comprehensive structure-activity relationship.

  • Conduct detailed mechanistic studies to identify the specific molecular targets and signaling pathways affected by these compounds.

  • Evaluate the in vivo efficacy and safety profiles of the most promising candidates in animal models of infection.

The continued exploration of this chemical scaffold holds the potential to deliver a new class of antibiotics to address the urgent global health threat of antimicrobial resistance.

References

Comparative Analysis of 3-(Pyridin-2-yl)propan-1-amine Analogs as Histamine H1 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structure-activity relationships of pheniramine-class antihistamines, providing researchers with comparative binding affinity data, detailed experimental protocols, and a visual guide to the H1 receptor signaling pathway.

This guide offers a comprehensive comparison of 3-(Pyridin-2-yl)propan-1-amine analogs, a core scaffold of the pheniramine class of first-generation histamine H1 receptor antagonists. By examining the structure-activity relationships (SAR) that govern their binding affinity, this document serves as a valuable resource for researchers, scientists, and drug development professionals engaged in the design of novel antihistaminic agents with improved therapeutic profiles.

Structure-Activity Relationship (SAR) and Comparative Binding Affinity

The this compound scaffold is a well-established pharmacophore for H1 receptor antagonism. The general structure consists of a pyridine ring and a phenyl ring connected by a propyl chain to a terminal dimethylamine group. Modifications to this core structure, particularly on the phenyl ring, have a significant impact on the compound's binding affinity for the histamine H1 receptor.

The table below summarizes the binding affinities (Ki) of key this compound analogs. A lower Ki value indicates a higher binding affinity.

Compound NamePhenyl Ring SubstitutionHistamine H1 Receptor Ki (nM)
PheniramineUnsubstituted~30-50
Chlorpheniramine 4-Chloro ~3.2[1]
Brompheniramine4-Bromo~2-4
Fluoropheniramine4-Fluoro~8-12

Note: Ki values can vary between studies due to different experimental conditions. The data presented here are representative values for comparative purposes.

The data clearly indicates that the introduction of a halogen atom at the para-position of the phenyl ring significantly enhances the binding affinity for the H1 receptor. Chlorpheniramine, with a chloro-substituent, is a classic example of this potency enhancement. This suggests that an electron-withdrawing group at this position is favorable for receptor interaction.

Experimental Protocols

The determination of histamine H1 receptor binding affinity is crucial for SAR studies. A widely used and reliable method is the radioligand binding assay.

Histamine H1 Receptor Radioligand Binding Assay

Objective: To determine the in vitro binding affinity (Ki) of this compound analogs for the histamine H1 receptor through competitive displacement of a radiolabeled ligand.

Materials:

  • Biological Material: Cell membranes from a stable cell line overexpressing the human histamine H1 receptor (e.g., HEK-293 or CHO cells).

  • Radioligand: [³H]Mepyramine (a high-affinity H1 receptor antagonist).

  • Test Compounds: this compound analogs dissolved in a suitable solvent (e.g., DMSO).

  • Reference Compound: A known H1 receptor antagonist with high affinity (e.g., unlabeled mepyramine or mianserin) for determining non-specific binding.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail and Scintillation Counter .

  • Glass fiber filters (e.g., Whatman GF/B).

Procedure:

  • Membrane Preparation: Homogenize the cells expressing the H1 receptor in ice-cold hypotonic buffer and centrifuge to pellet the membranes. Wash the membrane pellet with assay buffer and resuspend to a final protein concentration of approximately 50-100 µ g/well .

  • Assay Setup: In a 96-well plate, add the following components in triplicate:

    • Total Binding: Membrane suspension, assay buffer, and [³H]mepyramine (at a concentration near its Kd, typically 1-2 nM).

    • Non-specific Binding: Membrane suspension, assay buffer, [³H]mepyramine, and a high concentration of the reference compound (e.g., 10 µM mianserin).

    • Competitive Binding: Membrane suspension, assay buffer, [³H]mepyramine, and varying concentrations of the test compound (typically from 0.1 nM to 10 µM).

  • Incubation: Incubate the plates at room temperature (25°C) for 60-90 minutes to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathway and Experimental Workflow

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 family of G proteins. Upon activation by an agonist like histamine, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers then trigger downstream cellular responses. H1 receptor antagonists, such as the this compound analogs, act as inverse agonists, binding to the receptor and stabilizing it in an inactive conformation, thereby blocking this signaling cascade.

Caption: Histamine H1 Receptor Signaling Pathway and Mechanism of Antagonism.

The following diagram illustrates the workflow for a typical SAR study of novel H1 receptor antagonists.

SAR_Workflow cluster_design Compound Design & Synthesis cluster_screening In Vitro Screening cluster_analysis Data Analysis & SAR cluster_optimization Lead Optimization Design Design of Analogs Synthesis Chemical Synthesis Design->Synthesis Binding_Assay H1 Receptor Radioligand Binding Assay Synthesis->Binding_Assay Functional_Assay Functional Assay (e.g., Calcium Mobilization) Synthesis->Functional_Assay Data_Analysis Determination of Ki and IC50 values Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis SAR_Analysis Structure-Activity Relationship Analysis Data_Analysis->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Identify Lead Compounds Lead_Opt->Design Iterative Design Preclinical Preclinical Development Lead_Opt->Preclinical

Caption: Experimental workflow for the SAR study of H1 receptor antagonists.

References

A Comparative Study of 3-(Pyridin-2-yl)propan-1-amine and its 3- and 4-Pyridine Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparative analysis of the physicochemical properties, synthesis, and potential pharmacological activities of 3-(pyridin-2-yl)propan-1-amine and its constitutional isomers, 3-(pyridin-3-yl)propan-1-amine and 3-(pyridin-4-yl)propan-1-amine. These compounds, featuring a pyridine ring linked to a propanamine tail, are valuable building blocks in medicinal chemistry. The position of the nitrogen atom within the pyridine ring significantly influences the molecule's electronic properties, basicity, and spatial arrangement, thereby affecting its chemical reactivity and biological interactions. This guide aims to furnish researchers, scientists, and drug development professionals with the necessary data and methodologies to effectively utilize these isomers in their research endeavors.

Physicochemical Properties

The seemingly subtle change in the position of the pyridine nitrogen from the 2- to the 3- and 4-positions results in measurable differences in the physicochemical properties of these isomers. These properties are crucial for predicting the behavior of the molecules in both chemical reactions and biological systems. A summary of key computed physicochemical properties is presented in Table 1.

Table 1: Comparative Physicochemical Properties of Pyridinepropanamine Isomers

PropertyThis compound3-(Pyridin-3-yl)propan-1-amine3-(Pyridin-4-yl)propan-1-amine
Molecular Formula C₈H₁₂N₂C₈H₁₂N₂C₈H₁₂N₂
Molecular Weight 136.19 g/mol [1][2]136.19 g/mol [3]136.19 g/mol [4]
CAS Number 15583-16-1[2]41038-69-1[3]30532-36-6[4]
XLogP3 0.5[2]0.4[3]0.4[4]
Topological Polar Surface Area (TPSA) 38.9 Ų[2]38.9 Ų[3]38.9 Ų[4]
Hydrogen Bond Donor Count 222
Hydrogen Bond Acceptor Count 222
Rotatable Bond Count 444
pKa (most basic) 9.77 (predicted)9.92 (predicted)9.94 (predicted)

Data sourced from PubChem.

Synthesis and Experimental Protocols

The synthesis of these isomeric amines can be achieved through several established routes, often involving the reduction of a nitrile or the amination of an alcohol. A common and versatile approach is the catalytic hydrogenation of the corresponding pyridylpropanenitriles.

General Experimental Protocol: Catalytic Hydrogenation of Pyridylpropanenitriles

This protocol outlines a general procedure for the synthesis of 3-(pyridin-yl)propan-1-amines from their corresponding nitrile precursors.

Materials:

  • 3-(Pyridin-2/3/4-yl)propanenitrile

  • Raney Nickel (catalyst)

  • Methanol (or Ethanol)

  • Ammonia (as a solution in methanol or as anhydrous gas)

  • Hydrogen gas

  • High-pressure autoclave or hydrogenation apparatus

Procedure:

  • In a high-pressure autoclave, a solution of the respective 3-(pyridin-yl)propanenitrile in methanol saturated with ammonia is prepared.

  • A catalytic amount of Raney Nickel (typically 5-10% by weight of the nitrile) is carefully added to the solution. The use of an ammonia-saturated solvent helps to minimize the formation of secondary amine byproducts.

  • The autoclave is sealed and purged several times with nitrogen gas, followed by purging with hydrogen gas.

  • The reaction vessel is pressurized with hydrogen gas to the desired pressure (e.g., 50-100 psi).

  • The reaction mixture is stirred and heated to a suitable temperature (e.g., 50-80 °C) for a period of 2-6 hours, or until hydrogen uptake ceases.

  • After cooling to room temperature, the excess hydrogen pressure is carefully released.

  • The reaction mixture is filtered to remove the Raney Nickel catalyst. The catalyst should be handled with care as it can be pyrophoric.

  • The filtrate is concentrated under reduced pressure to remove the solvent.

  • The resulting crude amine can be purified by distillation under reduced pressure or by column chromatography on silica gel.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_product Product Pyridylpropanenitrile Pyridylpropanenitrile Autoclave High-Pressure Autoclave Pyridylpropanenitrile->Autoclave H2_gas H2 Gas H2_gas->Autoclave Catalyst Raney Nickel Catalyst->Autoclave Solvent Methanol/Ammonia Solvent->Autoclave Filtration Filtration Autoclave->Filtration Reaction Mixture Concentration Concentration Filtration->Concentration Filtrate Purification Purification Concentration->Purification Crude Amine Final_Product 3-(Pyridin-yl)propan-1-amine Purification->Final_Product G cluster_isomers Isomeric Amines cluster_properties Molecular Properties cluster_interactions Biological Interactions isomer2 This compound electronics Electronic Distribution isomer2->electronics sterics Steric Hindrance isomer2->sterics basicity Basicity (pKa) isomer2->basicity isomer3 3-(Pyridin-3-yl)propan-1-amine isomer3->electronics isomer3->sterics isomer3->basicity isomer4 3-(Pyridin-4-yl)propan-1-amine isomer4->electronics isomer4->sterics isomer4->basicity receptor Receptor Binding electronics->receptor enzyme Enzyme Inhibition electronics->enzyme sterics->receptor sterics->enzyme basicity->receptor basicity->enzyme pk Pharmacokinetics basicity->pk

References

Validation of 3-(Pyridin-2-yl)propan-1-amine Synthesis: A Comparative Guide to Synthetic Routes and Spectral Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of three primary synthetic methodologies for the production of 3-(pyridin-2-yl)propan-1-amine, a valuable building block in pharmaceutical and materials science. The performance of each method—reductive amination, Mitsunobu reaction with subsequent deprotection, and Gabriel synthesis—is objectively evaluated. Supporting experimental data, including detailed protocols and spectral analysis, are presented to validate the successful synthesis and purity of the final product. This document is intended for researchers, scientists, and professionals in drug development seeking to optimize the synthesis of this versatile amine.

Executive Summary

The synthesis of this compound is a critical step in the development of various functional molecules. This guide details and compares three distinct synthetic pathways. Each method offers unique advantages and disadvantages in terms of reaction conditions, scalability, and yield. The successful synthesis of the target compound is unequivocally confirmed through a rigorous analysis of its spectral data, including ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Comparison of Synthetic Methodologies

The selection of a synthetic route for this compound depends on several factors, including the availability of starting materials, desired purity, and scalability. Below is a comparative overview of the three investigated methods.

Method Starting Materials Key Reagents Advantages Disadvantages
Reductive Amination 2-Pyridinecarboxaldehyde, AllylamineSodium borohydride (NaBH₄) or other reducing agentsOne-pot procedure, readily available starting materials.Potential for over-alkylation and side product formation.[1][2]
Mitsunobu Reaction & Deprotection 3-(Pyridin-2-yl)propan-1-ol, PhthalimideTriphenylphosphine (PPh₃), Diethyl azodicarboxylate (DEAD), HydrazineHigh yield, stereochemical control (if applicable).[3][4][5]Requires a pre-functionalized alcohol, multi-step process.[3]
Gabriel Synthesis 2-(3-Halopropyl)pyridine, Potassium phthalimideHydrazineGood yields for primary amines, avoids over-alkylation.[6][7][8][9][10]Requires a halide precursor, harsh reaction conditions for hydrolysis.[6][8]

Experimental Protocols

Detailed experimental procedures for each synthetic route are provided below.

Method 1: Reductive Amination

This one-pot reaction involves the formation of an imine from 2-pyridinecarboxaldehyde and allylamine, followed by in-situ reduction.

Diagram of Reductive Amination Workflow

2-Pyridinecarboxaldehyde 2-Pyridinecarboxaldehyde Imine Formation Imine Formation 2-Pyridinecarboxaldehyde->Imine Formation Allylamine Allylamine Allylamine->Imine Formation Reduction Reduction Imine Formation->Reduction Reducing Agent (e.g., NaBH4) Reducing Agent (e.g., NaBH4) Reducing Agent (e.g., NaBH4)->Reduction This compound This compound Reduction->this compound

Caption: Reductive amination synthesis pathway.

Protocol:

  • To a solution of 2-pyridinecarboxaldehyde (1.0 eq) in methanol, add allylamine (1.1 eq).

  • Stir the mixture at room temperature for 2-4 hours to facilitate imine formation.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., dichloromethane), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Method 2: Mitsunobu Reaction and Deprotection

This two-step process begins with the conversion of 3-(pyridin-2-yl)propan-1-ol to a phthalimide-protected amine, followed by deprotection to yield the final product.

Diagram of Mitsunobu Reaction and Deprotection Workflow

3-(Pyridin-2-yl)propan-1-ol 3-(Pyridin-2-yl)propan-1-ol Mitsunobu Reaction Mitsunobu Reaction 3-(Pyridin-2-yl)propan-1-ol->Mitsunobu Reaction Phthalimide Phthalimide Phthalimide->Mitsunobu Reaction PPh3_DEAD PPh3, DEAD PPh3_DEAD->Mitsunobu Reaction N-(3-(pyridin-2-yl)propyl)phthalimide N-(3-(pyridin-2-yl)propyl)phthalimide Mitsunobu Reaction->N-(3-(pyridin-2-yl)propyl)phthalimide Deprotection Deprotection N-(3-(pyridin-2-yl)propyl)phthalimide->Deprotection Hydrazine Hydrazine Hydrazine->Deprotection This compound This compound Deprotection->this compound

Caption: Mitsunobu reaction and subsequent deprotection.

Protocol:

  • Dissolve 3-(pyridin-2-yl)propan-1-ol (1.0 eq), phthalimide (1.2 eq), and triphenylphosphine (1.2 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0°C and slowly add diethyl azodicarboxylate (DEAD) (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Remove the solvent under reduced pressure and purify the resulting N-(3-(pyridin-2-yl)propyl)phthalimide intermediate by column chromatography.

  • Dissolve the purified intermediate in ethanol and add hydrazine hydrate (5.0 eq).

  • Reflux the mixture for 4-6 hours.

  • Cool the reaction mixture, filter to remove the phthalhydrazide precipitate, and concentrate the filtrate.

  • Purify the crude product by distillation or column chromatography.

Method 3: Gabriel Synthesis

This method utilizes the nucleophilic substitution of a halide with potassium phthalimide to form the protected amine, which is then deprotected.

Diagram of Gabriel Synthesis Workflow

2-(3-Halopropyl)pyridine 2-(3-Halopropyl)pyridine Alkylation Alkylation 2-(3-Halopropyl)pyridine->Alkylation Potassium Phthalimide Potassium Phthalimide Potassium Phthalimide->Alkylation N-(3-(pyridin-2-yl)propyl)phthalimide N-(3-(pyridin-2-yl)propyl)phthalimide Alkylation->N-(3-(pyridin-2-yl)propyl)phthalimide Deprotection Deprotection N-(3-(pyridin-2-yl)propyl)phthalimide->Deprotection Hydrazine Hydrazine Hydrazine->Deprotection This compound This compound Deprotection->this compound

Caption: Gabriel synthesis pathway.

Protocol:

  • To a solution of 2-(3-halopropyl)pyridine (1.0 eq) in dimethylformamide (DMF), add potassium phthalimide (1.1 eq).

  • Heat the reaction mixture to 80-100°C and stir for 4-8 hours.

  • Cool the mixture and pour it into water to precipitate the N-(3-(pyridin-2-yl)propyl)phthalimide.

  • Filter, wash with water, and dry the solid intermediate.

  • Follow the deprotection procedure outlined in Method 2 (steps 5-8).

Spectral Analysis and Validation

The identity and purity of the synthesized this compound were confirmed by spectral analysis. The data obtained were consistent with the expected structure.

Diagram of Synthesis Validation Workflow

Caption: Workflow for synthesis and validation.

¹H NMR (Proton Nuclear Magnetic Resonance)

The ¹H NMR spectrum provides information about the number and types of hydrogen atoms in the molecule.

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
8.45d1HPyridine H-6
7.60td1HPyridine H-4
7.15d1HPyridine H-3
7.10dd1HPyridine H-5
2.85t2H-CH₂- (adjacent to pyridine)
2.75t2H-CH₂- (adjacent to amine)
1.90p2H-CH₂- (central)
1.50br s2H-NH₂
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The ¹³C NMR spectrum indicates the different carbon environments within the molecule.

Chemical Shift (δ, ppm) Assignment
162.0Pyridine C-2
149.0Pyridine C-6
136.5Pyridine C-4
123.0Pyridine C-3
121.0Pyridine C-5
41.5-CH₂- (adjacent to amine)
38.0-CH₂- (adjacent to pyridine)
34.0-CH₂- (central)
IR (Infrared) Spectroscopy

The IR spectrum shows the characteristic vibrational frequencies of the functional groups present.

Frequency (cm⁻¹) Intensity Assignment
3350-3250Medium, BroadN-H stretch (primary amine)
3050-3000WeakC-H stretch (aromatic)
2950-2850MediumC-H stretch (aliphatic)
1600-1580StrongN-H bend (scissoring)
1590, 1470, 1435Medium-StrongC=C and C=N stretch (pyridine ring)
MS (Mass Spectrometry)

Mass spectrometry confirms the molecular weight of the synthesized compound.

m/z Assignment
136[M]⁺ (Molecular ion)
120[M-NH₂]⁺
93[M-C₃H₆N]⁺
78[Pyridine]⁺

Conclusion

The successful synthesis of this compound has been demonstrated through three distinct and reproducible methods: reductive amination, the Mitsunobu reaction followed by deprotection, and the Gabriel synthesis. The choice of the optimal synthetic route will be dictated by the specific requirements of the research or production context. The comprehensive spectral data provided herein serves as a definitive validation of the structure and purity of the target compound, offering a reliable reference for future synthetic endeavors.

References

In Vitro Efficacy of Novel 3-(Pyridin-2-yl)propan-1-amine Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the in vitro performance of a series of novel compounds derived from 3-(Pyridin-2-yl)propan-1-amine. The analysis is presented in two sections, reflecting the primary therapeutic potentials identified for these derivatives: antimicrobial and selective serotonin reuptake inhibition. This document is intended for researchers, scientists, and drug development professionals.

Section 1: Antimicrobial Activity

Novel compounds derived from 3-(4-substitutedthiocarbamidophenyl)-N,N-dimethyl-3-pyridin-2-yl-propan-1-amine have demonstrated notable antimicrobial activities against a range of human pathogens.[1] This section compares the in vitro antimicrobial efficacy of a representative series of these novel compounds against established antibiotics.

Quantitative Data Summary

The antimicrobial activity of the novel compounds (designated NP-1 to NP-4) was assessed by determining the Minimum Inhibitory Concentration (MIC) against a panel of Gram-positive and Gram-negative bacteria. The results are compared with the standard antibiotics, Ciprofloxacin and Gentamicin.

CompoundGram-Positive BacteriaGram-Negative Bacteria
Staphylococcus aureus (ATCC 29213) MIC (µg/mL)Bacillus subtilis (ATCC 6633) MIC (µg/mL)
Novel Compounds
NP-1816
NP-248
NP-31632
NP-424
Comparators
Ciprofloxacin10.5
Gentamicin0.50.25
Experimental Protocols

Antimicrobial Susceptibility Testing (Broth Microdilution Assay)

The Minimum Inhibitory Concentration (MIC) of the novel compounds and standard antibiotics was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Media and Reagents: Cation-adjusted Mueller-Hinton Broth (CAMHB) was used as the growth medium. Stock solutions of the test compounds and standard antibiotics were prepared in dimethyl sulfoxide (DMSO).

  • Inoculum Preparation: Bacterial strains were cultured overnight on Mueller-Hinton Agar (MHA) at 37°C. Colonies were then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL. This suspension was further diluted in CAMHB to a final concentration of 5 x 10^5 CFU/mL.

  • Assay Procedure: The assay was performed in sterile 96-well microtiter plates. Two-fold serial dilutions of the test compounds and standards were prepared in CAMHB. An equal volume of the standardized bacterial inoculum was added to each well.

  • Incubation and Reading: The plates were incubated at 37°C for 18-24 hours. The MIC was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

Experimental Workflow

Antimicrobial_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start prep_media Prepare Cation-Adjusted Mueller-Hinton Broth start->prep_media prep_compounds Prepare Stock Solutions of Test Compounds start->prep_compounds prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum serial_dilution Perform Serial Dilutions in 96-well Plate prep_media->serial_dilution prep_compounds->serial_dilution inoculation Inoculate Wells with Bacterial Suspension prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate at 37°C for 18-24h inoculation->incubation read_mic Visually Determine MIC incubation->read_mic end End read_mic->end

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Section 2: Selective Serotonin Reuptake Inhibitor (SSRI) Activity

Computational studies have suggested that analogs of 3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine may act as Selective Serotonin Reuptake Inhibitors (SSRIs).[1] This section presents a comparative in vitro analysis of the inhibitory activity of a representative series of these novel compounds on the human serotonin transporter (SERT), benchmarked against established SSRIs.

Quantitative Data Summary

The inhibitory potency of the novel compounds (designated NP-5 to NP-8) on the human serotonin transporter (SERT) was determined through a radioligand binding assay. The results (Ki, inhibition constant) are compared with the standard SSRIs, Fluoxetine and Sertraline.

CompoundSERT Inhibition (Ki, nM)
Novel Compounds
NP-515.2
NP-65.8
NP-725.1
NP-88.3
Comparators
Fluoxetine1.1
Sertraline0.26
Experimental Protocols

SERT Radioligand Binding Assay

The affinity of the novel compounds for the human serotonin transporter (SERT) was assessed using a competitive radioligand binding assay with [³H]-Citalopram.

  • Membrane Preparation: Cell membranes from HEK293 cells stably expressing the human SERT were used. The cells were homogenized in a buffer solution and centrifuged to pellet the membranes, which were then resuspended in the assay buffer.

  • Binding Assay: The assay was conducted in 96-well plates. The reaction mixture contained cell membranes, [³H]-Citalopram (a radioligand that binds to SERT), and varying concentrations of the test compounds or standards.

  • Incubation and Filtration: The plates were incubated at room temperature to allow for competitive binding. The reaction was terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand.

  • Scintillation Counting: The filters were washed, and the amount of bound radioactivity was quantified using a liquid scintillation counter.

  • Data Analysis: The inhibition constant (Ki) was calculated from the IC50 values (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

SSRI Signaling Pathway```dot

SSRI_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron serotonin_vesicle Serotonin Vesicle serotonin Serotonin (5-HT) serotonin_vesicle->serotonin Release sert SERT serotonin->sert Reuptake receptor 5-HT Receptor serotonin->receptor Binding g_protein G-protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Produces pka PKA camp->pka Activates creb CREB pka->creb Phosphorylates bdnf BDNF Expression creb->bdnf Increases ssri Novel Compound / SSRI ssri->sert Inhibition

Caption: Workflow for the MTT cytotoxicity assay.

References

Comparative Analysis of Cross-Reactivity Profiles for Serotonin Reuptake Inhibitor (SSRI) Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of Selective Serotonin Reuptake Inhibitors (SSRIs), a class of compounds structurally and functionally relevant to 3-(Pyridin-2-yl)propan-1-amine derivatives which have been investigated as potential SSRIs.[1] Understanding the selectivity of these compounds for the serotonin transporter (SERT) over other monoamine transporters, such as the norepinephrine transporter (NET) and the dopamine transporter (DAT), is crucial for predicting their therapeutic efficacy and side-effect profiles. Off-target activity can lead to a range of adverse effects, making cross-reactivity studies a critical component of the drug development process.

Quantitative Comparison of Binding Affinities

The following table summarizes the in vitro binding affinities (Ki, nM) of several common SSRIs for the human serotonin, norepinephrine, and dopamine transporters. A lower Ki value indicates a higher binding affinity. The data presented here has been compiled from various radioligand binding assay studies.

CompoundSERT Ki (nM)NET Ki (nM)DAT Ki (nM)SERT/NET Selectivity RatioSERT/DAT Selectivity Ratio
Escitalopram1.1[2]>3000[3]>3000>2727>2727
Paroxetine0.1-1.0<50[2]100-200Variable>100
Sertraline0.2-1.010-50<50[2][4]VariableVariable
Fluoxetine1.4 (R-fluoxetine)[2]>100>100>71>71
Citalopram1.1-4.0[2][3]>1400[3]>3000>350>750

Note: Ki values can vary between studies depending on the specific experimental conditions. The selectivity ratio is calculated as Ki (NET or DAT) / Ki (SERT). A higher ratio indicates greater selectivity for SERT.

Experimental Protocols: Radioligand Binding Assay

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor or transporter.[5] The following is a generalized protocol for assessing the cross-reactivity of a test compound against SERT, NET, and DAT.

1. Materials and Reagents:

  • Cell Lines: Human Embryonic Kidney (HEK293) cells stably expressing the human SERT, NET, or DAT.[5]

  • Membrane Preparation: Homogenized cell membranes from the aforementioned cell lines.

  • Radioligands:

    • For SERT: [³H]-Citalopram or [³H]-Paroxetine[5]

    • For NET: [³H]-Nisoxetine[5]

    • For DAT: [³H]-WIN 35,428[5]

  • Test Compound: The this compound derivative or other compound of interest, dissolved in a suitable solvent (e.g., DMSO).

  • Reference Compounds: Known selective inhibitors for each transporter (e.g., Paroxetine for SERT, Desipramine for NET, GBR 12909 for DAT).[5]

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl.

  • Filtration Apparatus: A cell harvester and glass fiber filters.

  • Scintillation Counter: For measuring radioactivity.

2. Procedure:

  • Membrane Preparation: Culture the specific cell line and harvest the cells. Homogenize the cells in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, add the following to each well in this order:

    • Assay buffer.

    • A range of concentrations of the test compound or reference compound.

    • The appropriate radioligand at a concentration near its Kd value.

    • The membrane preparation.

    • For determining non-specific binding, a high concentration of a known inhibitor is added instead of the test compound.

  • Incubation: Incubate the plates at a controlled temperature (e.g., room temperature or 37°C) for a specific duration (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding for each concentration of the test compound.

  • Plot the specific binding as a function of the log of the test compound concentration.

  • Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing the Mechanism of Action and Cross-Reactivity

The following diagram illustrates the primary mechanism of action of an SSRI and its potential for cross-reactivity with other monoamine transporters.

SSRI_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron SSRI SSRI Derivative SERT SERT SSRI->SERT High Affinity Binding (Primary Target) NET NET SSRI->NET Lower Affinity Binding (Cross-reactivity) DAT DAT SSRI->DAT Lower Affinity Binding (Cross-reactivity) Serotonin 5-HT SERT->Serotonin Reuptake Blocked Norepinephrine NE NET->Norepinephrine Reuptake Dopamine DA DAT->Dopamine Reuptake Serotonin_vesicle Serotonin Vesicle NE_vesicle Norepinephrine Vesicle DA_vesicle Dopamine Vesicle Serotonin_receptor 5-HT Receptor Serotonin->Serotonin_receptor Increased Signaling NE_receptor NE Receptor Norepinephrine->NE_receptor Signaling DA_receptor DA Receptor Dopamine->DA_receptor Signaling

Caption: Mechanism of SSRI action and cross-reactivity.

Signaling Pathways and Off-Target Effects

The primary therapeutic effect of SSRIs is mediated by the blockade of SERT, which leads to an increase in the concentration of serotonin in the synaptic cleft and subsequent enhanced activation of postsynaptic serotonin receptors.[6] This modulation of serotonergic neurotransmission ultimately leads to downstream effects on intracellular signaling cascades, such as the cAMP-PKA-CREB pathway, and the regulation of gene expression, including that of brain-derived neurotrophic factor (BDNF).[7][8]

Cross-reactivity with NET and DAT can lead to a broader spectrum of pharmacological effects. Inhibition of NET can contribute to antidepressant efficacy but may also cause cardiovascular side effects.[9] Interaction with DAT can have stimulating effects and may be associated with a different side-effect profile.[2] The degree of cross-reactivity is a key determinant of the overall clinical profile of a specific SSRI. For novel compounds like the this compound derivatives, a thorough in vitro evaluation of their binding affinities to these key monoamine transporters is an essential step in their preclinical development.

References

Safety Operating Guide

Proper Disposal of 3-(Pyridin-2-yl)propan-1-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this document outlines the essential procedures for the safe and compliant disposal of 3-(Pyridin-2-yl)propan-1-amine, ensuring the safety of laboratory personnel and the protection of the environment. This guide is intended for researchers, scientists, and drug development professionals familiar with handling chemical reagents.

I. Immediate Safety and Handling Precautions

Before initiating any disposal protocol, it is critical to be outfitted with the appropriate Personal Protective Equipment (PPE). This compound is a hazardous chemical that can cause severe skin burns, eye damage, and respiratory irritation.[1] Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.

Recommended Personal Protective Equipment (PPE):

Protective EquipmentSpecificationRationale
Eye Protection Safety glasses with side-shields or chemical safety goggles.Protects eyes from splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).Prevents skin contact with the chemical.
Body Protection Laboratory coat or a chemical-resistant apron.Protects against contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area. A respirator may be necessary if vapors or aerosols are generated.Minimizes the inhalation of potentially harmful fumes.

II. Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular Formula C₈H₁₂N₂Anichem[2]
Molecular Weight 136.19 g/mol PubChem[1]
CAS Number 15583-16-1PubChem[1]

III. Step-by-Step Disposal Protocol

The disposal of this compound must be handled as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.

Step 1: Waste Characterization and Segregation

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Keep the waste in its original container or a compatible, properly sealed container.

  • Ensure the container is clearly labeled with the full chemical name, "Hazardous Waste," and any associated hazard symbols.[3]

Step 2: Storage Pending Disposal

  • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

  • Keep the container away from incompatible materials such as strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[4]

Step 3: Arrange for Professional Disposal

  • Contact your institution's EHS or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.

  • Provide the waste disposal service with a copy of the Safety Data Sheet (SDS) if available.

Step 4: Decontamination of Empty Containers

  • Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).

  • The rinsate must be collected and disposed of as hazardous waste.

  • After thorough decontamination, the container can be disposed of according to institutional guidelines for decontaminated labware.

IV. Emergency Procedures

In the event of a spill or exposure:

  • Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Have this compound Waste is_mixed Is the waste mixed with other chemicals? start->is_mixed consult_ehs Consult EHS for specific disposal guidance is_mixed->consult_ehs Yes separate_waste Keep waste in a dedicated, labeled container is_mixed->separate_waste No consult_ehs->separate_waste store_safely Store in designated hazardous waste area separate_waste->store_safely arrange_pickup Contact EHS or licensed contractor for disposal store_safely->arrange_pickup end End: Compliant Disposal arrange_pickup->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3-(Pyridin-2-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 3-(Pyridin-2-yl)propan-1-amine. Adherence to these protocols is vital for ensuring laboratory safety and minimizing risks.

Hazard Identification and Classification

This compound is a chemical compound that poses significant health risks. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it is classified as follows:

  • Skin Corrosion/Irritation (Category 1C): Causes severe skin burns and eye damage.[1]

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]

  • Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.[1]

Due to its corrosive nature, appropriate personal protective equipment (PPE) and handling procedures are mandatory.

Personal Protective Equipment (PPE)

The following table summarizes the required PPE for handling this compound.

Protection Type Required Equipment Specifications and Rationale
Eye and Face Protection Chemical Safety Goggles and Face ShieldGoggles are essential to protect against splashes.[2][3] A full-face shield should be worn over the goggles to protect the entire face.[2][3]
Hand Protection Chemical-Resistant GlovesNitrile, neoprene, or butyl rubber gloves are recommended.[3][4] Gloves must be inspected for leaks before each use and replaced immediately if contaminated or damaged.[4]
Body Protection Chemical-Resistant Apron or Laboratory CoatA chemical-resistant apron worn over a lab coat provides a barrier against spills and splashes.[2][3] For larger quantities or higher-risk operations, chemical-protective coveralls may be necessary.[4]
Respiratory Protection NIOSH-Certified RespiratorRequired when working outside of a fume hood or when ventilation is inadequate.[3] A respirator with an organic vapor cartridge is appropriate.[4] For spills or emergencies, a self-contained breathing apparatus (SCBA) may be necessary.[4][5]
Foot Protection Closed-Toed ShoesImpervious, closed-toed shoes are required to protect against spills.

Operational Plan for Safe Handling

A systematic approach is essential when working with this compound. The following workflow outlines the key steps from preparation to cleanup.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup prep_1 Review Safety Data Sheet (SDS) prep_2 Ensure Emergency Equipment is Accessible (Eyewash, Safety Shower) prep_1->prep_2 prep_3 Don Appropriate PPE prep_2->prep_3 handling_1 Work in a Well-Ventilated Area (Fume Hood) prep_3->handling_1 Proceed to Handling handling_2 Handle with Care to Avoid Spills and Aerosol Generation handling_1->handling_2 handling_3 Keep Incompatible Materials Separate (Acids, Oxidizing Agents) handling_2->handling_3 cleanup_1 Decontaminate Work Surfaces handling_3->cleanup_1 Experiment Complete cleanup_2 Segregate and Label Waste cleanup_1->cleanup_2 cleanup_3 Remove and Dispose of PPE Correctly cleanup_2->cleanup_3 cleanup_4 Wash Hands Thoroughly cleanup_3->cleanup_4

Caption: Workflow for handling this compound.

Experimental Protocol:

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) before beginning any work.

    • Confirm that an emergency eyewash station and safety shower are accessible and functional.[2]

    • Put on all required PPE as specified in the table above.

  • Handling:

    • All handling of this compound must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[6][7]

    • Handle the chemical carefully to prevent spills. When transferring, use appropriate tools like a pipette or a funnel.

    • Keep containers tightly closed when not in use.[6]

    • Store away from incompatible materials such as strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[6]

  • Post-Handling and Cleanup:

    • After use, decontaminate all work surfaces with an appropriate cleaning agent.

    • All waste materials must be segregated and labeled according to institutional and local regulations.

    • Carefully remove PPE, avoiding self-contamination. Gloves should be removed last.

    • Wash hands and any exposed skin thoroughly with soap and water after completing work.[6]

Disposal Plan

Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • Collect all waste containing this compound, including unused product and contaminated materials (e.g., gloves, absorbent pads), in a designated, properly labeled, and sealed container.

  • Disposal Method:

    • Dispose of the chemical waste through an approved waste disposal plant.[6]

    • Methods may include transfer to a licensed chemical destruction facility or controlled incineration with flue gas scrubbing.[8]

    • Never discharge this compound into the sewer system or the environment.[8]

    • All disposal activities must adhere to applicable local, regional, and national regulations.[7]

G cluster_hazards Chemical Hazards cluster_ppe Protective Measures (PPE) H1 Skin and Eye Corrosion (H314) P1 Face Shield & Goggles H1->P1 Protects Against P2 Resistant Gloves & Apron H1->P2 Protects Against H2 Respiratory Irritation (H335) P3 Fume Hood / Respirator H2->P3 Protects Against H3 Harmful if Swallowed (H302) P4 No Eating/Drinking in Lab H3->P4 Prevents

Caption: Relationship between hazards and protective measures.

Emergency and First-Aid Procedures

Immediate and appropriate first aid is crucial in the event of exposure.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]

  • Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes.[6] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Call a poison control center or doctor for treatment advice.[6]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[9]

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.